Dfhbi 1T
Description
Properties
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCLBWNRONMQC-WMZJFQQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dfhbi 1T: A Technical Guide to the Fluorogenic RNA-Aptamer System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dfhbi 1T is a cell-permeable, fluorogenic molecule that has emerged as a powerful tool for imaging RNA in living cells.[1] As a mimic of the green fluorescent protein (GFP) fluorophore, this compound exhibits minimal fluorescence in its unbound state but "lights up" upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli. This conditional fluorescence provides a high signal-to-noise ratio, making it an invaluable reagent for studying RNA localization, trafficking, and dynamics in real-time.[2] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative properties, and detailed experimental protocols.
Core Mechanism of Action
The functionality of this compound is predicated on a "light-up" mechanism initiated by its specific binding to a structurally complementary RNA aptamer. In solution, this compound is non-fluorescent. Upon introduction into a system where an RNA aptamer like Spinach or Broccoli is expressed, this compound binds to a specific pocket within the folded RNA structure. This binding event constrains the conformation of this compound, leading to a significant increase in its quantum yield and a strong fluorescent signal.[3] This process is reversible and dependent on the continued presence and proper folding of the target RNA aptamer.
The photophysics of the this compound-aptamer complex involves a cis-trans photoisomerization process. Upon excitation, the fluorescent cis isomer can convert to the non-fluorescent trans isomer, leading to a decrease in the fluorescence signal. The trans isomer can then unbind from the aptamer, and a new cis-Dfhbi 1T molecule from the surrounding environment can bind, thus recycling the fluorescence.[4][5]
Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below. These values are crucial for designing and interpreting experiments.
| Property | Value | Aptamer Context | Reference |
| Excitation Maximum (λex) | 447 nm | Broccoli, Spinach, or Spinach2 | [6] |
| 472 nm | Spinach, Spinach2, iSpinach, and Broccoli | [1] | |
| 482 nm | Spinach2 | ||
| Emission Maximum (λem) | 501 nm | Broccoli, Spinach, or Spinach2 | [6] |
| 505 nm | Spinach2 | ||
| 507 nm | Spinach, Spinach2, iSpinach, and Broccoli | [1] | |
| Quantum Yield | 0.94 | Spinach2™ /DFHBI | [3] |
| Dissociation Constant (Kd) | 45 nM | Squash aptamer | |
| 560 nM | Spinach2™ /DFHBI | [3] | |
| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹ | Spinach2™ /DFHBI | [3] |
| Molecular Weight | 320.2 g/mol | N/A | [6] |
Experimental Protocols
Stock Solution Preparation
-
Reconstitution : this compound is typically supplied as a lyophilized powder.[3] To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a concentration of 20-50 mM.[1][3]
-
Aqueous Resuspension (Alternative) : this compound can also be resuspended in water at a pH >9.0 to a concentration of 100 µM. Once dissolved, the solution should be titrated back to a neutral pH for stability.[3]
-
Storage : Aliquot the stock solution and store it at -20°C or -80°C, protected from light. The stock solution is stable for at least 6 months at -80°C and 1 month at -20°C.[1]
Live-Cell RNA Imaging
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Culture : Culture cells expressing the RNA aptamer of interest (e.g., Spinach2-tagged RNA) under standard conditions in a suitable culture dish.[1]
-
Preparation of Working Solution : Dilute the this compound stock solution in a serum-free medium to a final working concentration, typically 20 µM. The optimal concentration may vary and should be determined empirically, with a range of 40-200 µM having been tested.[1][2]
-
Cell Staining :
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).[1]
-
Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.[1]
-
Incubate the cells for 10 minutes at 37°C in a 5% CO₂ humidified incubator.[1]
-
-
Washing :
-
Aspirate the dye-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove any unbound this compound.[1]
-
-
Imaging :
Concluding Remarks
This compound, in conjunction with its cognate RNA aptamers, provides a versatile and robust platform for the fluorescent labeling and imaging of RNA in living systems. Its favorable photophysical properties, including high specificity and low background fluorescence, make it a superior choice for a variety of applications in molecular biology, cell biology, and drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ this powerful technology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Dfhbi 1T: A Technical Guide to its Fluorescence Properties and Spectrum for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core fluorescence properties and spectral characteristics of Dfhbi 1T, a fluorogenic dye that has become an invaluable tool for imaging RNA in living cells. This document details the quantitative photophysical parameters of this compound in its free and RNA aptamer-bound states, outlines key experimental protocols for its application, and visually represents its mechanism of action and experimental workflows.
Core Fluorescence Properties of this compound
This compound is a cell-permeable, GFP-like fluorophore that is essentially non-fluorescent in solution. Its fluorescence is dramatically enhanced upon binding to specific RNA aptamers, such as Spinach2, Broccoli, and Squash.[1] This "light-up" property provides a high signal-to-noise ratio, making it ideal for visualizing the localization and dynamics of tagged RNA molecules in complex cellular environments.[2] The trifluoroethyl substituent on the imidazolone ring of this compound contributes to its lower background fluorescence and overall increased brightness in living cells compared to its predecessor, DFHBI.
Quantitative Photophysical Data
The following table summarizes the key quantitative fluorescence properties of this compound in its unbound state and when complexed with various RNA aptamers.
| Property | This compound (Free) | This compound-Spinach2 | This compound-Broccoli | This compound-Squash |
| Excitation Maximum (λex) | 426 nm[3] | 482 nm[1] | ~472 nm | 450 nm[4] |
| Emission Maximum (λem) | 495 nm[3] | 505 nm[1] | ~507 nm | ~501 nm |
| Extinction Coefficient (ε) | 19,900 M⁻¹cm⁻¹[3] | 35,400 M⁻¹cm⁻¹ | Not explicitly stated | Not explicitly stated |
| Quantum Yield (Φ) | 0.00098[3] | 0.94 | Not explicitly stated | 0.71[3] |
| Dissociation Constant (Kd) | - | Not explicitly stated | Not explicitly stated | 45 nM[1][3] |
Mechanism of Fluorescence Activation
The fluorescence of this compound is activated through a process of conformational restriction upon binding to a specific G-quadruplex structure within the RNA aptamer. In its free state, the this compound molecule can dissipate absorbed energy through non-radiative pathways, such as molecular vibrations, resulting in minimal fluorescence. However, when it binds to the pocket of an RNA aptamer, its structure is held in a more rigid, planar conformation. This restriction of rotational freedom inhibits non-radiative decay, forcing the molecule to release the absorbed energy as fluorescence photons. This mechanism is highly specific, as this compound does not exhibit significant fluorescence with other G-quadruplex-forming nucleic acids.[5]
Caption: Mechanism of this compound fluorescence activation upon binding to an RNA aptamer.
Experimental Protocols
In-Gel RNA Detection
This protocol describes the visualization of RNA containing a this compound-binding aptamer in a polyacrylamide gel. This method is a rapid and sensitive alternative to Northern blotting.[5]
-
RNA Electrophoresis: Separate total RNA or in vitro transcribed RNA on a denaturing polyacrylamide gel (e.g., 7 M urea TBE gel).[5]
-
Gel Washing: After electrophoresis, wash the gel three times with deionized water for 5-15 minutes each to remove the urea.[5][6]
-
RNA Refolding and Staining: Incubate the gel in a staining solution containing 10 µM this compound in a refolding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂) for 15-30 minutes at room temperature.[5][6] This allows the RNA aptamer to refold and bind the this compound.
-
Fluorescence Imaging: Image the gel using a gel imager with appropriate filters for green fluorescence (e.g., excitation at ~470 nm and emission at ~510 nm).[6][7]
-
(Optional) Total RNA Staining: After imaging for this compound fluorescence, the gel can be washed again with water and stained with a general nucleic acid stain (e.g., SYBR Gold or ethidium bromide) to visualize all RNA species.[6][7]
Caption: Experimental workflow for in-gel detection of aptamer-tagged RNA using this compound.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative quantum yield of a this compound-aptamer complex can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
-
Prepare Solutions: Prepare a series of dilutions of the this compound-aptamer complex and a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)
where Φ is the quantum yield, m is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Considerations for Use
-
Photostability: this compound can undergo light-induced cis-trans isomerization, which can lead to photobleaching.[8] This should be considered when performing live-cell imaging experiments that require prolonged or intense illumination.
-
Cellular Imaging: For live-cell imaging, this compound is typically used at concentrations ranging from 10-50 µM, with incubation times of 10-30 minutes.[6] Optimal concentrations may vary depending on the cell type and expression level of the tagged RNA.
-
Filter Sets: The excitation and emission maxima of the this compound-Spinach2 complex (482/505 nm) are well-suited for standard GFP filter sets.[1]
This technical guide provides a foundational understanding of the fluorescence properties and applications of this compound. For more specific applications and advanced troubleshooting, consulting the primary research articles cited is recommended.
References
- 1. rndsystems.com [rndsystems.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Repurposing an adenine riboswitch into a fluorogenic imaging and sensing tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity of DFHBI-1T for Spinach2 and Broccoli Aptamers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the fluorophore DFHBI-1T for the Spinach2 and Broccoli RNA aptamers. It includes quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows. This information is intended to assist researchers in the application and development of RNA-based fluorescent reporters for various molecular biology and drug discovery applications.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its target is a critical parameter for assessing the stability and specificity of their interaction. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for the interaction of DFHBI-1T with Spinach2 and Broccoli aptamers.
| Aptamer | Ligand | Dissociation Constant (Kd) | Reference(s) |
| Broccoli | DFHBI-1T | 305 nM | [1] |
| Spinach Family | DFHBI-1T | 560 nM | [2] |
Note: The Kd value for the Spinach family provides a general estimate for aptamers derived from the original Spinach sequence.
Experimental Protocols
The determination of binding affinities for RNA aptamer-fluorophore interactions relies on precise experimental techniques. The two most common methods employed are fluorescence titration and isothermal titration calorimetry (ITC).
Fluorescence Titration
This method measures the change in fluorescence intensity of the fluorophore as it binds to the RNA aptamer. By titrating one component into the other and measuring the resulting fluorescence, a binding curve can be generated from which the Kd can be calculated.
Detailed Protocol for Fluorescence Titration:
-
RNA Aptamer Preparation and Folding:
-
Synthesize or obtain the Spinach2 or Broccoli RNA aptamer.
-
To ensure proper folding, resuspend the RNA in a suitable buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl2).[3]
-
Heat the RNA solution to 95°C for 3-5 minutes, followed by slow cooling to room temperature. This process allows the RNA to adopt its correct secondary and tertiary structure.
-
-
Fluorophore Preparation:
-
Prepare a stock solution of DFHBI-1T in anhydrous DMSO (e.g., 20-40 mM).[2]
-
From the stock solution, prepare a series of dilutions in the same folding buffer used for the RNA aptamer.
-
-
Titration Experiment:
-
In a multi-well plate or a fluorometer cuvette, add a fixed concentration of the folded RNA aptamer (e.g., 50 nM).[1]
-
Sequentially add increasing concentrations of DFHBI-1T to the aptamer solution.
-
After each addition, allow the system to equilibrate (typically a few minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the DFHBI-1T-aptamer complex (e.g., excitation ~482 nm, emission ~505 nm for Spinach2).[4]
-
-
Data Analysis:
-
Correct the fluorescence readings for background fluorescence from DFHBI-1T alone.
-
Plot the change in fluorescence intensity as a function of the DFHBI-1T concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Detailed Protocol for Isothermal Titration Calorimetry:
-
Sample Preparation:
-
Prepare solutions of both the RNA aptamer and DFHBI-1T in the same, thoroughly degassed buffer (e.g., 40 mM HEPES, pH 7.4, 100 mM KCl, 1 mM MgCl2). Mismatched buffers can lead to significant artifacts in the heat measurements.
-
The concentration of the RNA aptamer in the sample cell should be approximately 10-50 times the expected Kd.
-
The concentration of DFHBI-1T in the syringe should be 10-20 times the concentration of the RNA aptamer.
-
-
ITC Experiment:
-
Load the RNA aptamer solution into the sample cell of the calorimeter and the DFHBI-1T solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the DFHBI-1T solution into the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data consists of a series of heat spikes corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to aptamer.
-
Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the fluorescence activation of DFHBI-1T and the experimental workflows for determining binding affinity.
Caption: Mechanism of DFHBI-1T fluorescence activation by RNA aptamers.
Caption: Experimental workflow for fluorescence titration.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Conclusion
The Broccoli aptamer exhibits a stronger binding affinity for DFHBI-1T compared to the broader Spinach aptamer family. The choice between Spinach2 and Broccoli for specific applications will depend on various factors, including the desired brightness, stability, and the specific cellular context. The detailed protocols provided herein offer a solid foundation for researchers to accurately characterize the binding properties of these and other RNA aptamer-fluorophore systems. The visualized workflows and mechanisms aim to enhance the understanding and implementation of these powerful tools in molecular research and development.
References
Unveiling Dfhbi 1T: A Technical Guide to its Chemical Structure, Synthesis, and Application
For Immediate Release
NEW YORK, NY – December 17, 2025 – Dfhbi 1T, a fluorogenic molecule that has become an invaluable tool for researchers in cell biology and drug development, is the subject of a new in-depth technical guide. This document provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and its primary application in the visualization of RNA in living cells.
This compound, chemically known as (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-3-(2,2,2-trifluoroethyl)-3,5-dihydro-4H-imidazol-4-one, is a synthetic analog of the green fluorescent protein (GFP) chromophore.[1][2] Its unique properties, particularly its ability to exhibit fluorescence only upon binding to specific RNA aptamers such as Spinach and Broccoli, have made it a powerful probe for studying RNA localization and dynamics.[3]
This guide, targeted towards researchers, scientists, and drug development professionals, consolidates key technical data, experimental protocols, and a detailed synthesis method to facilitate its adoption and effective use in the laboratory.
Chemical Structure and Properties
The chemical identity and key properties of this compound are summarized in the tables below, providing a quick reference for researchers.
| Identifier | Value |
| IUPAC Name | (5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one[2] |
| CAS Number | 1539318-36-9[1] |
| Molecular Formula | C13H9F5N2O2[2] |
| Molecular Weight | 320.21 g/mol [2] |
| SMILES | CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F[2] |
| Property | Value |
| Appearance | Yellow to Orange Solid |
| Excitation Maximum | 482 nm (bound to Spinach2)[4] |
| Emission Maximum | 505 nm (bound to Spinach2)[4] |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, protected from light |
Synthesis of this compound
The chemical synthesis of this compound is a critical aspect for its widespread use. While the seminal paper by Song et al. in the Journal of the American Chemical Society introduced this compound, detailed synthetic procedures are often found in supporting information or related publications.[4][5][6] Based on established methodologies for similar imidazolinone-based fluorophores, a general synthetic route can be outlined.
The synthesis typically involves a condensation reaction between a substituted benzaldehyde and a creatinine derivative, followed by modification of the imidazolinone core.
Mechanism of Action: RNA Visualization
This compound itself is essentially non-fluorescent in solution. Its utility lies in its ability to specifically bind to engineered RNA aptamers, such as Spinach2 or Broccoli.[3] This binding event constrains the conformation of this compound, leading to a significant increase in its fluorescence quantum yield, thereby "lighting up" the RNA molecule within a cellular context. This "plug-and-play" nature allows for the specific labeling and tracking of RNA molecules of interest in real-time.[5][6]
Experimental Protocols
In Vitro Fluorescence Assay
A standard in vitro assay to characterize the interaction between this compound and an RNA aptamer involves titrating one component while keeping the other at a constant concentration and measuring the resulting fluorescence.
Methodology:
-
Prepare a solution of the RNA aptamer in a suitable buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl2, pH 7.4).
-
Add this compound to the RNA solution at various concentrations.
-
Incubate the mixture at room temperature for a specified time to allow for binding.
-
Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the this compound-aptamer complex (e.g., Ex: 482 nm, Em: 505 nm for Spinach2).
-
Plot the fluorescence intensity as a function of the this compound concentration to determine binding affinity (Kd).
Live Cell RNA Imaging
The primary application of this compound is for imaging RNA in living cells.
Methodology:
-
Transfect cells with a plasmid encoding the RNA of interest tagged with a suitable aptamer (e.g., Spinach2 or Broccoli).
-
Culture the cells for 24-48 hours to allow for expression of the tagged RNA.
-
Prepare a working solution of this compound in cell culture medium (e.g., 20-40 µM).
-
Replace the existing cell culture medium with the this compound-containing medium.
-
Incubate the cells for 10-30 minutes at 37°C.
-
Wash the cells with fresh medium to remove unbound this compound.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a GFP filter set).
References
- 1. Cas 1539318-36-9,((Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H))-one | lookchem [lookchem.com]
- 2. This compound | C13H9F5N2O2 | CID 101889712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plug-and-play fluorophores extend the spectral properties of Spinach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plug-and-Play Fluorophores Extend the Spectral Properties of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Advent of DFHBI-1T: A Technical Guide to a Brighter Era of RNA Imaging
For Immediate Release
A pivotal advancement in cellular biology and drug development, the fluorophore DFHBI-1T has emerged as a cornerstone for real-time RNA imaging in living cells. This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, detailing the discovery, development, and application of this powerful tool. DFHBI-1T, a derivative of the GFP chromophore mimic DFHBI, offers enhanced photophysical properties that have significantly improved the signal-to-noise ratio for RNA visualization, enabling clearer and more precise tracking of RNA dynamics.
Executive Summary
DFHBI-1T is a cell-permeable, non-fluorescent dye that exhibits strong fluorescence upon binding to specific RNA aptamers, such as Spinach2 and Broccoli. This "light-up" property allows for the targeted labeling and visualization of RNA molecules without the need for genetically encoded protein tags, which can be bulky and disruptive. The key innovation of DFHBI-1T lies in the addition of a 1,1,1-trifluoroethyl substituent to the imidazolone ring of the DFHBI fluorophore. This modification results in lower background fluorescence and an overall increase in brightness within living cells, making it a superior choice for sensitive imaging applications.
Core Properties and Quantitative Data
The utility of DFHBI-1T in RNA imaging is defined by its robust photophysical characteristics when complexed with an RNA aptamer. The following table summarizes the key quantitative data for DFHBI-1T in complex with popular RNA aptamers.
| Property | Value | Aptamer Context | Source |
| Excitation Maximum (λex) | 472 nm | Broccoli | |
| 482 nm | Spinach2 | ||
| Emission Maximum (λem) | 507 nm | Broccoli | |
| 505 nm | Spinach2 | ||
| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹ | Spinach2 | |
| Quantum Yield (Φ) | 0.94 | Spinach2 | |
| Dissociation Constant (Kd) | 560 nM | Spinach2 | |
| 45 nM | Squash | ||
| Molecular Weight | 320.21 g/mol | N/A | |
| Chemical Formula | C₁₃H₉F₅N₂O₂ | N/A |
Mechanism of Fluorescence Activation
The fluorescence of DFHBI-1T is induced by a conformational locking mechanism upon binding to its cognate RNA aptamer. In its free state, the benzylidene and imidazolinone rings of DFHBI-1T can rotate freely, which quenches fluorescence. The G-quadruplex structure within the RNA aptamer provides a binding pocket that planarizes and restricts this rotation, leading to a dramatic increase in fluorescence quantum yield.
Caption: Mechanism of DFHBI-1T fluorescence activation upon binding to an RNA aptamer.
Experimental Protocols
Detailed methodologies are crucial for the successful application of DFHBI-1T. Below are protocols for common experimental procedures.
Preparation of DFHBI-1T Stock Solution
-
Reconstitution: DFHBI-1T is typically supplied as a lyophilized solid. It is recommended to resuspend it in anhydrous DMSO to a stock concentration of 20-50 mM.
-
Storage: The DMSO stock solution should be aliquoted and stored at -20°C or -80°C, protected from light. Stock solutions are stable for at least one month at -20°C and up to six months at -80°C.
In-Gel Staining of Aptamer-Tagged RNA
This protocol is used to specifically visualize aptamer-containing RNA transcripts in polyacrylamide gels.
-
Electrophoresis: Separate total RNA or in vitro transcribed RNA on a native or denaturing polyacrylamide gel.
-
Washing: After electrophoresis, wash the gel three times for 5 minutes each with RNase-free water.
-
Staining: Incubate the gel in a staining solution of 0.5-10 µM DFHBI-1T in an appropriate buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂). Staining is typically performed for 15-40 minutes at room temperature.
-
Imaging: Image the gel using a gel doc imager with blue light excitation (~470 nm) and cyan-green emission detection (~507-532 nm).
-
Counterstaining (Optional): After imaging, the gel can be washed with water to remove DFHBI-1T and then stained with a general RNA stain like SYBR Gold to visualize all RNA bands.
Live-Cell Imaging of Aptamer-Tagged RNA
This protocol outlines the general steps for imaging RNA dynamics in living cells.
The Green Mimic: A Technical Guide to DFHBI-1T for Advanced RNA Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The visualization of RNA in living cells is paramount to understanding the intricate choreography of gene expression and regulation. While genetically encoded fluorescent proteins have revolutionized the study of proteins, analogous tools for RNA have historically lagged. The development of fluorophore-binding RNA aptamers has bridged this gap, offering a versatile and genetically encodable strategy for RNA imaging. This whitepaper provides a comprehensive technical overview of DFHBI-1T, a synthetic fluorophore that serves as a powerful mimic of the Green Fluorescent Protein (GFP) chromophore. When complexed with specific RNA aptamers such as Broccoli or Spinach2, DFHBI-1T exhibits a profound increase in fluorescence, enabling high-contrast imaging of tagged RNA molecules in a variety of research contexts, from in vitro assays to live-cell and in-gel analysis.[1][2] This guide details the core mechanism, quantitative properties, and detailed experimental protocols for the application of DFHBI-1T, providing researchers with the foundational knowledge to effectively integrate this technology into their workflows.
Introduction: The RNA Imaging Challenge
Understanding the spatial and temporal dynamics of RNA is crucial for deciphering its roles in cellular function and disease. Traditional methods like Northern blotting or in situ hybridization, while informative, typically require cell fixation, precluding the study of dynamic processes in living systems. The ideal RNA imaging tool would be genetically encodable, specific, bright, and minimally perturbing to the host cell.
The DFHBI-1T system, in conjunction with its cognate RNA aptamers, fulfills these criteria. The system consists of two components:
-
The RNA Aptamer (e.g., Broccoli, Spinach2): A short, structured RNA sequence, often embedded within a stabilizing scaffold, that is genetically fused to the RNA of interest.[3] These aptamers are engineered to form a specific, high-affinity binding pocket for the fluorophore.[4]
-
The Fluorophore (DFHBI-1T): A cell-permeable, GFP-chromophore analogue that is intrinsically non-fluorescent in solution.[5] Upon binding to the aptamer, its molecular conformation is stabilized, leading to a dramatic "light-up" effect and strong green fluorescence.[4][6]
This two-component system offers significant advantages, including low background fluorescence, high signal-to-noise ratios, and compatibility with standard GFP/FITC filter sets, making it a powerful tool for the modern cell biologist and drug discovery scientist.[5]
Quantitative Data Presentation
The performance of a fluorescent probe is defined by its photophysical and binding properties. DFHBI-1T exhibits favorable characteristics, particularly when bound to optimized aptamers like Broccoli and Spinach2. The following tables summarize key quantitative data for the DFHBI-1T system.
Table 1: Physicochemical Properties of DFHBI-1T
| Property | Value | Reference(s) |
| Molecular Weight | 320.21 g/mol | |
| Formula | C₁₃H₉F₅N₂O₂ | |
| Purity | ≥98% | [7] |
| Solubility (max) | 100 mM in DMSO | [8] |
| Storage | -20°C, protected from light | [8] |
Table 2: Photophysical and Binding Properties of DFHBI-1T-Aptamer Complexes
| Aptamer Complex | Excitation Max (λex) | Emission Max (λem) | Extinction Coefficient (ε) | Quantum Yield (Φ) | Dissociation Constant (Kd) | Brightness (ε × Φ) | Reference(s) |
| DFHBI-1T (unbound) | 426 nm | 495 nm | 35,400 M⁻¹cm⁻¹ | 0.00098 | - | 35 | [6][9] |
| DFHBI-1T / Spinach2 | 482 nm | 505 nm | 31,000 M⁻¹cm⁻¹ | 0.94 | 560 nM | 29,140 | [5][6][9] |
| DFHBI-1T / Broccoli | 472 nm | 507 nm | 29,600 M⁻¹cm⁻¹ | 0.94 | 360 nM | 27,824 | [6][9] |
| DFHBI-1T / Squash | - | - | - | - | 45 nM | - | [10] |
Note: Brightness is a relative measure of fluorescence intensity. The values for unbound DFHBI-1T are from one source, while bound values are compiled from others. There can be slight variations in reported values across different studies.
Mechanism of Action and Experimental Workflows
The utility of the DFHBI-1T system is rooted in its conditional fluorescence. This section outlines the mechanism and provides logical workflows for its primary applications.
Mechanism of Fluorescence Activation
The core principle is a fluorophore-aptamer interaction that restricts the non-radiative decay of energy. In its unbound state, DFHBI-1T can dissipate absorbed energy through molecular vibrations and rotations, resulting in negligible fluorescence. The G-quadruplex structure within the aptamer's binding pocket locks the fluorophore into a planar conformation, forcing the dissipation of energy through the radiative pathway of fluorescence.[4]
Caption: Mechanism of DFHBI-1T fluorescence activation upon binding to an RNA aptamer.
Workflow for Live-Cell RNA Imaging
Visualizing aptamer-tagged RNA in living cells is a primary application of DFHBI-1T. The workflow involves introducing the aptamer-tagged RNA construct into cells, adding the fluorophore, and imaging.
Caption: General experimental workflow for live-cell imaging of RNA using DFHBI-1T.
Workflow for In-Gel RNA Analysis
This technique allows for the specific visualization of aptamer-tagged RNA species within a total RNA population after electrophoretic separation, serving as a powerful alternative to Northern blotting.
Caption: Experimental workflow for specific in-gel visualization of aptamer-tagged RNA.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key applications of DFHBI-1T.
Protocol 1: Live Mammalian Cell Imaging
This protocol is adapted for imaging Broccoli-tagged RNAs in adherent mammalian cell lines like HEK293T or HeLa.
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Plasmid encoding the Broccoli-tagged RNA of interest.
-
Transfection reagent (e.g., Lipofectamine).
-
DFHBI-1T (powder).
-
Anhydrous DMSO.
-
Pre-warmed (37°C) phosphate-buffered saline (PBS) and complete culture medium.
-
Fluorescence microscope with environmental chamber (37°C, 5% CO₂) and standard GFP/FITC filter set (e.g., ~470 nm excitation, ~510 nm emission).
Procedure:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed cells onto imaging dishes to reach 70-90% confluency at the time of transfection.
-
Transfect cells with the aptamer-RNA plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate for 24-48 hours to allow for robust expression of the tagged RNA.
-
-
Reagent Preparation:
-
Prepare a 20-50 mM stock solution of DFHBI-1T in anhydrous DMSO.[8] Aliquot and store at -20°C or -80°C, protected from light.
-
Immediately before use, dilute the DFHBI-1T stock solution in pre-warmed, serum-free culture medium to a final working concentration of 20-40 µM.[8][11] Note: Optimal concentration may vary by cell type and expression level and can be optimized (ranging from 20-160 µM).[11][12]
-
-
Cell Staining:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the DFHBI-1T working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 10-30 minutes in a 37°C, 5% CO₂ incubator.[8]
-
-
Washing and Imaging:
-
Aspirate the dye-containing medium.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove unbound fluorophore and reduce background.[8]
-
Add fresh, pre-warmed imaging buffer (e.g., complete medium without phenol red) to the dish.
-
Immediately transfer the dish to the fluorescence microscope and begin imaging. Use minimal light exposure to prevent photobleaching.[13]
-
Protocol 2: In-Gel Staining for RNA Analysis
This protocol allows for the specific detection of aptamer-tagged RNA in a total RNA sample separated by denaturing gel electrophoresis.[3][14]
Materials:
-
Total RNA sample.
-
Denaturing polyacrylamide gel (e.g., 6-8% TBE-Urea).
-
Gel electrophoresis apparatus and power supply.
-
Staining Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂.[2][3]
-
DFHBI-1T stock solution (as in Protocol 4.1).
-
Deionized water.
-
Gel imager with blue light excitation and green emission filters (e.g., ChemiDoc with 470 nm excitation, 532 nm emission).[3]
-
Optional: SYBR Gold or other non-specific nucleic acid stain.
Procedure:
-
Electrophoresis:
-
Prepare and load your total RNA samples onto a denaturing TBE-Urea polyacrylamide gel.
-
Run the gel according to standard procedures to achieve adequate separation of RNA species based on size.
-
-
Gel Washing (Urea Removal):
-
DFHBI-1T Staining and RNA Refolding:
-
Prepare the staining solution by diluting the DFHBI-1T stock to a final concentration of 10 µM in the Staining Buffer.[3]
-
Decant the final water wash and add the DFHBI-1T staining solution to the gel, ensuring it is fully submerged.
-
Incubate for 15-30 minutes at room temperature on an orbital shaker.[2][3] This step allows the aptamer RNA to refold and bind the fluorophore.
-
-
Imaging:
-
Briefly rinse the gel with water to remove excess surface stain.
-
Transfer the gel to the imager.
-
Image the gel using a filter set appropriate for GFP/FITC (e.g., excitation at ~470 nm, emission at ~532 nm) to visualize the specific bands corresponding to the aptamer-tagged RNA.[3]
-
-
(Optional) Total RNA Staining:
-
To visualize all RNA, wash the gel three times for 5 minutes each with water to remove the DFHBI-1T.[3]
-
Stain the gel with SYBR Gold or another nucleic acid stain according to the manufacturer's protocol.
-
Re-image the gel using the appropriate settings for the total nucleic acid stain.
-
Conclusion
DFHBI-1T, as a mimic of the GFP chromophore, provides a robust and versatile platform for the fluorescent labeling of RNA. Its conditional activation upon binding to engineered aptamers like Broccoli and Spinach2 results in high-contrast imaging with low background, enabling a wide range of applications. From quantifying RNA expression and integrity via in-gel analysis to tracking RNA localization and dynamics in living cells, the DFHBI-1T system represents a cornerstone technology in the expanding toolkit for RNA biology. By following the detailed protocols and understanding the quantitative parameters outlined in this guide, researchers can confidently and effectively apply this powerful tool to illuminate the roles of RNA in their systems of interest.
References
- 1. nbinno.com [nbinno.com]
- 2. academic.oup.com [academic.oup.com]
- 3. media.addgene.org [media.addgene.org]
- 4. frontiersin.org [frontiersin.org]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 11. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]
Principle of Aptamer-Based RNA Imaging with DFHBI-1T: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles and methodologies underlying aptamer-based RNA imaging using the fluorophore DFHBI-1T. This technology offers a powerful tool for visualizing RNA dynamics in living cells, a critical aspect of understanding gene expression, regulation, and the development of RNA-targeted therapeutics.
Core Principle: An RNA Mimic of Green Fluorescent Protein
The foundation of this imaging technique lies in the interaction between a specific RNA aptamer and a synthetic fluorophore, DFHBI-1T.[1] This system is often referred to as an "RNA mimic of GFP" because, like the green fluorescent protein, it generates a fluorescent signal that is genetically encodable.[1][2] The core components are:
-
RNA Aptamers (e.g., Spinach2, Broccoli): These are short, single-stranded RNA molecules that are engineered to fold into specific three-dimensional structures.[3][4] These structures create a precise binding pocket for the fluorophore.[5] Popular aptamers include Spinach2 and Broccoli, which have been optimized for brightness and stability.[2][3][6] The aptamer sequence is genetically fused to the RNA of interest, making the target RNA "visible."[1]
-
DFHBI-1T Fluorophore: (Z)-4-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5(4H)-one) is a synthetic, cell-permeable small molecule that is analogous to the chromophore found in GFP.[1][4][6] In its unbound state, DFHBI-1T is essentially non-fluorescent as its energy is dissipated through non-radiative pathways.[7]
The fluorescence activation mechanism is a key feature of this technology. When DFHBI-1T binds to its cognate RNA aptamer, the aptamer's structure constrains the fluorophore, preventing rotational motion and forcing the dissipation of energy through the emission of photons, thus "switching on" a bright green fluorescence.[7] This conditional fluorescence provides a high signal-to-noise ratio, as the background fluorescence from unbound DFHBI-1T is minimal.[1][2]
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Part:BBa K3380153 - parts.igem.org [parts.igem.org]
- 5. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to the Cell Permeability and Uptake of Dfhbi 1T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dfhbi 1T, a fluorogenic molecule, has emerged as a critical tool for researchers in molecular biology and drug development. Its ability to permeate cell membranes and bind to specific RNA aptamers, such as Spinach2 and Broccoli, results in a significant increase in fluorescence, enabling the visualization of RNA in living cells.[1] This technical guide provides a comprehensive overview of the cell permeability and uptake of this compound, including its physicochemical properties, proposed mechanisms of cellular entry, and detailed experimental protocols for its application.
Physicochemical and Spectroscopic Properties of this compound
The cell permeability of a molecule is intrinsically linked to its physical and chemical characteristics. This compound is a synthetic, membrane-permeable fluorogen that is essentially non-fluorescent in its unbound state.[2] Upon binding to its target RNA aptamer, it undergoes a conformational change that leads to a dramatic increase in fluorescence. Key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 320.21 g/mol | |
| Molecular Formula | C₁₃H₉F₅N₂O₂ | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C | |
| Excitation Maximum (bound to Spinach2) | 482 nm | [3] |
| Emission Maximum (bound to Spinach2) | 505 nm | [3] |
Cell Permeability and Cellular Uptake Mechanism
This compound is widely described as a cell-permeable dye, a crucial feature for its application in live-cell imaging.[1][2] While the exact mechanism of its transport across the cell membrane has not been definitively elucidated in published literature, its physicochemical properties—relatively small size and hydrophobicity—strongly suggest a passive diffusion model.
Proposed Mechanism: Passive Diffusion
Passive diffusion is the movement of substances across a biological membrane without the need for cellular energy. This process is driven by the concentration gradient of the substance across the membrane. Small, uncharged, and lipophilic molecules are the most likely candidates for passive diffusion. This compound fits this profile, allowing it to move from a high concentration (in the extracellular medium) to a low concentration (in the cytoplasm) by dissolving in the lipid bilayer and diffusing across. The rapid kinetics of fluorescence activation upon addition of this compound to cells expressing the target aptamer further supports a rapid diffusion-based uptake mechanism.
The following diagram illustrates the proposed passive diffusion mechanism for this compound uptake.
Caption: Proposed mechanism of this compound cellular uptake via passive diffusion and subsequent fluorescence activation.
Quantitative Data on Cellular Uptake and Fluorescence
While a specific permeability coefficient for this compound is not available in the literature, studies have provided quantitative data regarding its use in cellular assays.
| Parameter | Value/Observation | Reference(s) |
| Optimal Concentration for Bacterial Cells | 80 - 160 µM | [4] |
| Typical Concentration for Mammalian Cells | 20 µM | [1] |
| Incubation Time for Mammalian Cells | 10 minutes at 37°C | [1] |
| Cytotoxicity | Not cytotoxic at varying concentrations in bacterial cells. | [4] |
| Uptake Kinetics | Rapid, enabling fluorescence measurements on a minute timescale. | |
| Binding Kinetics (k_on for DFHBI with Spinach) | 4.9 ± 0.3 × 10⁴ M⁻¹s⁻¹ | [5] |
| Dissociation Time (1/k_off for DFHBI with Spinach) | > 40 seconds | [5] |
Experimental Protocols
Protocol 1: Determination of this compound Cellular Uptake and Fluorescence Activation
This protocol describes a general method for measuring the uptake and fluorescence activation of this compound in mammalian cells expressing an RNA aptamer.
Caption: Experimental workflow for measuring this compound uptake and fluorescence.
Methodology:
-
Cell Preparation:
-
Plate mammalian cells expressing the RNA aptamer of interest (e.g., Spinach2 or Broccoli) in a suitable format for fluorescence measurement (e.g., 96-well black-walled, clear-bottom plate for plate reader analysis or chambered cover glass for microscopy).
-
Culture cells to the desired confluency.
-
Include control cells that do not express the RNA aptamer to measure background fluorescence.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 20-50 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free cell culture medium to the desired final concentration (e.g., 20 µM for mammalian cells).
-
-
Cellular Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for the desired time (e.g., 10 minutes) at 37°C in a CO₂ incubator.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells three times with pre-warmed PBS to remove unbound this compound.
-
Add fresh culture medium or imaging buffer to the cells.
-
Immediately measure the fluorescence using a fluorescence microscope equipped with a suitable filter set (e.g., GFP or FITC) or a microplate reader with appropriate excitation and emission wavelengths (~482 nm and ~505 nm, respectively).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells expressing the RNA aptamer.
-
Subtract the mean fluorescence intensity of the control cells (no aptamer expression) to determine the specific signal.
-
Protocol 2: In Vitro Characterization of this compound Binding to RNA Aptamers
This protocol outlines the steps to measure the binding kinetics and affinity of this compound to its target RNA aptamer in a cell-free system.
Methodology:
-
RNA Preparation:
-
Synthesize or in vitro transcribe the RNA aptamer of interest.
-
Purify the RNA and quantify its concentration.
-
Refold the RNA to its active conformation by heating to 90°C for 2 minutes, followed by snap-cooling on ice for 5 minutes in a buffer containing MgCl₂.
-
-
Binding Assay:
-
In a fluorescence cuvette or 96-well plate, mix the refolded RNA aptamer with varying concentrations of this compound in a suitable binding buffer (e.g., 40 mM HEPES, 100 mM KCl, 1 mM MgCl₂).
-
Measure the fluorescence intensity at different this compound concentrations using a fluorometer.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd), which is a measure of binding affinity.
-
To measure binding kinetics (kon and koff), use a stopped-flow instrument to rapidly mix the RNA and this compound and monitor the change in fluorescence over time.
-
Signaling Pathways
Currently, there is no evidence to suggest that the uptake of this compound is mediated by or influences any specific cellular signaling pathways. Its proposed mechanism of passive diffusion implies that it does not interact with cell surface receptors or transporters in a way that would trigger downstream signaling cascades. The primary intracellular interaction of this compound is its binding to the engineered RNA aptamer.
Conclusion
This compound is a valuable tool for live-cell RNA imaging due to its cell permeability and fluorogenic properties. While the precise mechanism of its cellular uptake is presumed to be passive diffusion, further studies are needed for definitive confirmation and to determine its permeability coefficient. The provided protocols offer a framework for researchers to effectively utilize this compound in their experimental workflows and to further characterize its interactions with RNA aptamers. As research in this area continues, a more detailed understanding of the biophysical properties governing this compound's cellular transport will undoubtedly emerge, further enhancing its application in cell biology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. bio-techne.com [bio-techne.com]
- 4. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of DFHBI-1T
This guide provides a comprehensive overview of the stability and storage conditions for DFHBI-1T, a fluorogenic probe used for imaging RNA in living cells. The information is intended for researchers, scientists, and professionals in the field of drug development and cellular imaging.
DFHBI-1T is a cell-permeable molecule that mimics the fluorophore of Green Fluorescent Protein (GFP). It remains non-fluorescent until it binds to specific RNA aptamers such as Spinach, Spinach2, Broccoli, or Squash, at which point it exhibits a significant increase in fluorescence.[1] This property makes it a powerful tool for visualizing the localization and dynamics of RNA in real-time.[1][2]
Physicochemical Properties
DFHBI-1T, chemically known as (5Z)-5-[(3,5-Difluoro-4-hydroxyphenyl)methylene]-3,5-dihydro-2-methyl-3-(2,2,2-trifluoroethyl)-4H-imidazol-4-one, possesses the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₅N₂O₂ | [3][][5] |
| Molecular Weight | 320.21 g/mol | [][5] |
| CAS Number | 1539318-36-9 | [1] |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | [3][6] |
| Excitation Maximum | 482 nm (when bound to Spinach2) | [7] |
| Emission Maximum | 505 nm (when bound to Spinach2) | [7] |
Stability and Storage Conditions
Proper storage of DFHBI-1T is crucial to maintain its chemical integrity and functionality. The following tables summarize the recommended storage conditions for both the lyophilized powder and solutions.
Lyophilized Form
| Storage Temperature | Stability | Recommendations |
| -20°C | ≥ 4 years | Store in the dark.[3][5][6] |
| Room Temperature | Stable for shipment in the continental US | May vary for other locations.[1][3] |
In Solution
The stability of DFHBI-1T in solution is dependent on the solvent and storage temperature. It is generally recommended to prepare fresh solutions for experiments.
| Solvent | Storage Temperature | Stability | Recommendations |
| DMSO | -80°C | 6 months | Protect from light; aliquot to avoid repeated freeze-thaw cycles.[1] |
| DMSO | -20°C | 1 month | Protect from light.[1] |
| Aqueous Buffer (e.g., PBS) | Not Recommended | Not recommended for more than one day.[6] | Prepare fresh before use. |
Solubility Data
DFHBI-1T exhibits varying solubility in different solvents. For biological experiments, it is common to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous experimental buffer.
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Dimethylformamide (DMF) | ~30 mg/mL[6] |
| Ethanol | ~1 mg/mL[6] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[6] |
| Water (pH > 9.0) | 100 µM (titrate to neutral pH after dissolution)[7] |
Experimental Protocols
Preparation of Stock Solution
A common protocol for preparing a DFHBI-1T stock solution involves dissolving the lyophilized powder in anhydrous DMSO to a concentration of 20-50 mM.[1][7] It is recommended to purge the solvent with an inert gas before use.[6]
Preparation of Working Solution
To prepare a working solution for cellular imaging, the stock solution is diluted in a serum-free medium or an appropriate imaging buffer to the desired final concentration, typically in the range of 20-160 µM.[1][8][9] The optimal concentration may vary depending on the cell type and experimental setup.[8][9]
Live Cell RNA Imaging Protocol
-
Cell Culture : Culture cells expressing the RNA aptamer of interest under standard conditions.[1][10]
-
Washing : Gently wash the cells twice with pre-warmed PBS to remove any residual serum.[1][10]
-
Incubation : Add the DFHBI-1T working solution to the cells and incubate for approximately 10 minutes at 37°C in a 5% CO₂ incubator.[1][10]
-
Washing : Aspirate the dye-containing medium and wash the cells three times with pre-warmed PBS to remove any unbound DFHBI-1T.[1][10]
-
Imaging : Replace the PBS with fresh cell culture medium or imaging buffer and immediately proceed with fluorescence microscopy using a GFP filter set.[1][10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of DFHBI-1T fluorescence activation and a typical experimental workflow for its use in live-cell imaging.
Caption: Mechanism of DFHBI-1T fluorescence upon binding to an RNA aptamer.
Caption: A typical experimental workflow for live-cell RNA imaging using DFHBI-1T.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. caymanchem.com [caymanchem.com]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lucernatechnologies.com [lucernatechnologies.com]
- 8. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fluorogenic RNA Aptamers: From Selection to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorogenic RNA aptamers, also known as light-up aptamers, represent a class of synthetic RNA molecules engineered to bind specifically to a cognate fluorogenic dye, resulting in a significant increase in the dye's fluorescence.[1][2] This unique property has positioned them as powerful tools for real-time visualization of RNA localization and dynamics within living cells, offering a genetically encodable alternative to fluorescent proteins.[3][4] This guide provides a comprehensive overview of the core principles of fluorogenic RNA aptamers, their selection process through Systematic Evolution of Ligands by Exponential Enrichment (SELEX), and their diverse applications in research and therapeutics. Detailed experimental protocols and a summary of the quantitative properties of commonly used aptamers are also presented to facilitate their adoption in the laboratory.
Introduction to Fluorogenic RNA Aptamers
Ribonucleic acid (RNA) molecules play a myriad of critical roles in cellular processes, from serving as transient carriers of genetic information (mRNA) to acting as key regulators of gene expression (e.g., miRNA, lncRNA).[1] The ability to visualize and track these molecules in real-time is paramount to understanding their function. Fluorogenic RNA aptamers have emerged as a versatile solution to this challenge.[3] These are short, single-stranded RNA molecules, typically 40-100 nucleotides in length, that are selected in vitro to fold into complex three-dimensional structures.[5] This intricate folding creates a specific binding pocket for a particular fluorogenic dye.[1][6]
The mechanism of fluorescence activation is central to their utility. The cognate fluorogenic dyes are typically "molecular rotors," which are characterized by low intrinsic fluorescence in solution due to the dissipation of absorbed energy through intramolecular rotations.[7] Upon binding to the RNA aptamer, the rotation of the fluorophore is restricted, forcing the absorbed energy to be released as light, leading to a dramatic increase in fluorescence quantum yield.[2][7] This "light-up" phenomenon provides a high signal-to-noise ratio, as the fluorescence is only activated in the presence of the target RNA aptamer.[4]
The SELEX Process: Selecting High-Affinity Aptamers
The discovery of novel RNA aptamers is primarily achieved through an iterative in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[1][8] This powerful technique allows for the isolation of rare, high-affinity aptamers from a vast combinatorial library of random RNA sequences (typically 10^14 to 10^16 different molecules).[9][10]
The SELEX process can be visualized as a cycle of selection and amplification:
The key steps in the SELEX protocol are as follows:
-
Library Synthesis: A large, random library of single-stranded DNA (ssDNA) oligonucleotides is chemically synthesized. This library contains a central randomized region of 20-80 nucleotides flanked by constant regions for PCR primer binding.[9]
-
In Vitro Transcription: The ssDNA library is transcribed into an RNA library using T7 RNA polymerase.[11]
-
Binding: The RNA library is incubated with the target fluorogenic dye under specific binding conditions (e.g., buffer composition, temperature).
-
Partitioning: RNA molecules that bind to the fluorogen are separated from the unbound sequences. This is a critical step and can be achieved using various techniques, such as affinity chromatography or filter binding assays.
-
Elution: The bound RNA aptamers are eluted from the fluorogen.
-
Reverse Transcription and PCR Amplification: The eluted RNA is reverse transcribed into cDNA and then amplified by PCR to enrich the population of binding sequences.[11]
-
Iteration: The amplified DNA is used as the template for the next round of in vitro transcription, and the entire cycle is repeated multiple times (typically 8-15 rounds). With each round, the stringency of the selection can be increased to isolate the aptamers with the highest affinity and specificity.
-
Sequencing and Characterization: After several rounds of enrichment, the final pool of aptamers is cloned and sequenced to identify individual aptamer candidates. These candidates are then characterized for their binding affinity (Kd), fluorescence enhancement, and other photophysical properties.
Quantitative Properties of Common Fluorogenic RNA Aptamers
A variety of fluorogenic RNA aptamers have been developed, each with distinct spectral properties and binding affinities for their cognate fluorogens. The choice of aptamer for a specific application depends on factors such as the desired emission wavelength, brightness, and cellular environment.
| Aptamer | Fluorogen | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (Kd) | Quantum Yield (Φ) | Fluorescence Enhancement (-fold) |
| Spinach2 | DFHBI-1T | 472 | 501 | ~1.2 µM[12] | 0.72[1] | ~1000[7] |
| Broccoli | DFHBI-1T | 472 | 507 | - | 0.94[9] | - |
| Mango-I | TO1-Biotin | 510 | 535 | ~3.1 nM[6] | - | ~1100[13] |
| Mango-II | TO1-Biotin | 510 | 535 | ~1.1 nM[6] | - | >1500[6] |
| Mango-III | TO1-Biotin | 515 | 535 | ~3.0 nM[14] | 0.55[14] | - |
| SiRA | SiR | 645 | 665 | Nanomolar range[15] | - | - |
| Malachite Green Aptamer | Malachite Green | 630 | 650 | - | - | ~2400[7] |
Note: The exact values can vary depending on the experimental conditions.
Mechanism of Fluorescence Activation
The activation of fluorescence upon fluorogen binding to an RNA aptamer is a result of a specific and highly structured interaction. The aptamer folds into a unique three-dimensional conformation that creates a precise binding pocket for the fluorogen. This binding event restricts the intramolecular rotations of the fluorogen, which in its unbound state dissipate absorbed energy non-radiatively.
Structural studies of aptamer-fluorogen complexes have revealed common features, such as the presence of G-quadruplexes or other intricate tertiary structures that create a planar surface for the fluorogen to stack upon.[1][6] This stacking, along with other interactions like hydrogen bonding, stabilizes the fluorogen in a conformation that favors fluorescence emission.
Applications in Research and Drug Development
The unique properties of fluorogenic RNA aptamers have led to their application in a wide range of research and development areas.
-
Live-Cell RNA Imaging: By genetically fusing an aptamer sequence to an RNA of interest, researchers can track its localization, transport, and dynamics in real-time within living cells.[3][4] This has provided invaluable insights into various aspects of RNA biology.
-
Biosensing: Aptamers can be engineered to undergo a conformational change upon binding to a specific target molecule (e.g., a metabolite, protein, or another nucleic acid). This change can, in turn, affect the aptamer's ability to bind its cognate fluorogen, creating a fluorescent biosensor for the target molecule.[5][15]
-
High-Throughput Screening: Fluorogenic aptamers can be used to develop assays for high-throughput screening of small molecules that modulate RNA-protein interactions or other RNA-related processes.
-
Diagnostics: The high specificity and sensitivity of aptamer-based detection make them promising candidates for the development of novel diagnostic tools.
Experimental Protocols
In Vitro SELEX for Fluorogenic RNA Aptamers
This protocol is a generalized procedure for the selection of RNA aptamers that bind to a fluorogenic dye.
Materials:
-
ssDNA library with randomized region and flanking constant regions
-
PCR primers (forward and reverse)
-
T7 RNA polymerase
-
dNTPs and NTPs
-
Reverse transcriptase
-
Taq DNA polymerase
-
Fluorogenic dye of interest
-
Affinity matrix (e.g., NHS-activated sepharose) for immobilizing the fluorogen (optional)
-
Buffers (binding buffer, wash buffer, elution buffer)
-
Urea-PAGE gels for purification
Procedure:
-
Library Preparation:
-
Synthesize the ssDNA library. A typical library consists of a central random region of 30-60 nucleotides flanked by 20-25 nucleotide constant regions for primer annealing.
-
Amplify the ssDNA library by PCR to generate a double-stranded DNA (dsDNA) template.
-
-
In Vitro Transcription:
-
Transcribe the dsDNA template into an RNA library using T7 RNA polymerase.
-
Purify the RNA library using denaturing urea-PAGE to ensure size homogeneity.
-
-
Selection (Round 1):
-
Immobilize the fluorogenic dye on an affinity matrix (if applicable).
-
Fold the RNA library by heating to 95°C for 3 minutes and then snap-cooling on ice in binding buffer.
-
Incubate the folded RNA library with the immobilized fluorogen for a defined period (e.g., 30-60 minutes) at a specific temperature.
-
Wash the matrix extensively with wash buffer to remove unbound RNA molecules.
-
Elute the bound RNA molecules using an appropriate elution buffer (e.g., high salt, denaturant, or free fluorogen).
-
-
Amplification:
-
Reverse transcribe the eluted RNA into cDNA using a reverse primer.
-
Amplify the cDNA by PCR using both forward and reverse primers.
-
-
Subsequent Rounds of Selection:
-
Use the amplified dsDNA from the previous round as the template for the next round of in vitro transcription.
-
Repeat the selection and amplification steps for 8-15 rounds.
-
In later rounds, increase the selection stringency by decreasing the fluorogen concentration, decreasing the incubation time, or increasing the wash volumes.
-
-
Cloning and Sequencing:
-
After the final round of selection, clone the enriched dsDNA pool into a plasmid vector.
-
Sequence individual clones to identify unique aptamer sequences.
-
-
Aptamer Characterization:
-
Synthesize individual aptamer candidates and characterize their binding affinity (Kd) and fluorescence enhancement properties.
-
Fluorescence Titration Assay for Kd Determination
This protocol describes how to determine the dissociation constant (Kd) of an aptamer-fluorogen interaction.
Materials:
-
Purified RNA aptamer
-
Fluorogenic dye
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the RNA aptamer and the fluorogenic dye in the binding buffer.
-
In a quartz cuvette, add a fixed concentration of the fluorogenic dye (typically in the low nanomolar range).
-
Measure the initial fluorescence of the dye solution.
-
Titrate the aptamer into the cuvette in small increments, mixing well after each addition.
-
After each addition, measure the fluorescence intensity until it reaches a plateau (saturation).
-
Correct the fluorescence readings for dilution.
-
Plot the change in fluorescence as a function of the aptamer concentration.
-
Fit the data to a one-site binding model to determine the Kd.[16]
Live-Cell Imaging using Fluorogenic RNA Aptamers
This protocol provides a general workflow for visualizing RNA tagged with a fluorogenic aptamer in living cells.[15]
Materials:
-
Mammalian cells
-
Expression vector containing the RNA of interest fused to the aptamer sequence
-
Transfection reagent
-
Cell culture medium
-
Fluorogenic dye
-
Fluorescence microscope
Procedure:
-
Plasmid Construction: Clone the gene encoding the RNA of interest fused with the desired fluorogenic RNA aptamer sequence into a suitable mammalian expression vector.
-
Cell Culture and Transfection:
-
Culture the mammalian cells in a suitable dish or chamber slide for microscopy.
-
Transfect the cells with the expression vector using a standard transfection protocol.
-
-
Expression: Allow the cells to express the tagged RNA for 24-48 hours.
-
Labeling:
-
Prepare a working solution of the fluorogenic dye in cell culture medium.
-
Incubate the transfected cells with the dye-containing medium for a specified time (e.g., 30-60 minutes) to allow for dye uptake and binding to the aptamer.
-
-
Imaging:
-
Wash the cells with fresh medium to remove any unbound dye.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorogen.
-
Acquire images and perform time-lapse imaging if desired to track RNA dynamics.[15]
-
Conclusion
Fluorogenic RNA aptamers have revolutionized the study of RNA in living systems. Their ability to be genetically encoded and to produce a fluorescent signal only upon binding to a specific fluorogen provides a powerful and versatile platform for a multitude of applications. As the SELEX technology continues to be refined and new aptamer-fluorogen pairs with improved photophysical properties are discovered, the utility of these remarkable molecules in basic research, diagnostics, and drug development is set to expand even further.
References
- 1. Spinach aptamer - Wikipedia [en.wikipedia.org]
- 2. Method for Imaging Live-Cell RNA Using an RNA Aptamer and a Fluorescent Probe | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of the Mango-II RNA aptamer reveal heterogeneous fluorophore binding and guide engineering of variants with improved selectivity and brightness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-Up RNA Aptamers and Their Cognate Fluorogens: From Their Development to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamer Innovations - Our Scientific publications about RNA based testing [aptamerinnovations.com]
- 9. Part:BBa K3380153 - parts.igem.org [parts.igem.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Structure and functional reselection of the Mango-III fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Fluorophore Binding Aptamers as a Tool for RNA Visualization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Illuminating the Transcriptome: In Vivo mRNA Localization with DFHBI-1T
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The spatial and temporal localization of messenger RNA (mRNA) is a critical layer of gene regulation, influencing cellular processes from development to disease. The ability to visualize and track mRNA molecules within their native cellular and organismal context provides invaluable insights into these complex biological systems. The DFHBI-1T system offers a powerful and versatile tool for real-time imaging of RNA in living systems. DFHBI-1T is a cell-permeable, small molecule fluorophore that is intrinsically non-fluorescent. However, upon binding to specific RNA aptamers, such as Spinach2 or Broccoli, it undergoes a conformational change and becomes brightly fluorescent.[1][2] This "light-up" mechanism provides a high signal-to-noise ratio, making it an ideal choice for imaging the dynamics of tagged mRNA molecules.[3][4][5]
This document provides detailed application notes and protocols for utilizing DFHBI-1T to image mRNA localization in vivo, with a primary focus on live-cell imaging and considerations for whole-organism studies.
Principle of the DFHBI-1T System
The DFHBI-1T system is a two-component system consisting of the DFHBI-1T fluorophore and a genetically encoded RNA aptamer (e.g., Spinach2, Broccoli). The workflow begins with the genetic fusion of the RNA aptamer sequence to the target mRNA. When this fusion transcript is expressed in cells, the aptamer folds into a specific three-dimensional structure. Upon introduction, the cell-permeable DFHBI-1T molecule diffuses into the cell and binds to the pre-folded aptamer. This binding event constrains the conformation of DFHBI-1T, leading to a significant increase in its fluorescence quantum yield, thereby "lighting up" the tagged mRNA.[1][3]
Data Presentation: Quantitative Comparison of Fluorophores
DFHBI-1T offers several advantages over its predecessor, DFHBI, and other fluorescent systems, including increased brightness and a better spectral match for standard microscopy filter sets.[3][6]
| Property | DFHBI-1T with Broccoli | DFHBI with Broccoli | Reference |
| Relative Brightness | ~40% brighter | Baseline | [3] |
| Excitation Maxima (nm) | 472 | 447 | [3] |
| Emission Maxima (nm) | 507 | 501 | [3] |
| Background Fluorescence | Lower | Higher | [3] |
| Property | DFHBI-1T with Spinach2 | DFHBI with Spinach2 | Reference |
| Relative Brightness | Nearly twice as bright | Baseline | [6] |
| Excitation Maxima (nm) | 482 | ~469 | [2] |
| Emission Maxima (nm) | 505 | ~501 | [2] |
| Background Fluorescence in Cells | Lower | Higher | [6] |
| Photophysical Property | DFHBI-1T with Spinach2 | Reference |
| Extinction Coefficient (M⁻¹cm⁻¹) | 35,400 | [5] |
| Quantum Yield | 0.94 | [5] |
| Dissociation Constant (Kd) | 560 nM | [5] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of mRNA Localization
This protocol details the steps for imaging aptamer-tagged mRNA in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Expression vector encoding the mRNA of interest fused to an RNA aptamer (e.g., pAV5S-F30-2xdBroccoli)
-
Transfection reagent (e.g., FuGeneHD)
-
Cell culture medium (e.g., DMEM)
-
Imaging medium (e.g., DMEM without phenol red)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP)
Procedure:
-
Cell Seeding and Transfection:
-
Seed mammalian cells on glass-bottom imaging dishes to achieve 50-70% confluency on the day of transfection.
-
Transfect the cells with the aptamer-mRNA expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for expression of the fusion transcript.
-
-
DFHBI-1T Staining:
-
Prepare a working solution of DFHBI-1T by diluting the stock solution in pre-warmed imaging medium to a final concentration of 20-40 µM.[4][7]
-
Aspirate the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the DFHBI-1T working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[7]
-
-
Fluorescence Microscopy:
-
Mount the imaging dish on a fluorescence microscope equipped with a suitable filter set for GFP/FITC (e.g., excitation ~470/40 nm, emission ~525/50 nm).[7]
-
Acquire images using appropriate exposure times. Note that DFHBI-1T can be susceptible to photobleaching, so minimize light exposure where possible.[3]
-
As a negative control, image untransfected cells stained with DFHBI-1T to determine the level of background fluorescence.
-
Protocol 2: Considerations for In Vivo mRNA Imaging in Animal Models
While detailed, validated protocols for whole-animal imaging using DFHBI-1T are still emerging, the following considerations provide a framework for designing and executing such experiments, drawing from general principles of in vivo fluorescence imaging.
1. Animal Model and Probe Delivery:
-
Genetic Model: The most robust approach involves the generation of a transgenic animal model (e.g., knock-in mouse) where the RNA aptamer is endogenously expressed with the target mRNA.[8] This ensures physiologically relevant expression levels and patterns.
-
Probe Administration:
-
Route of Administration: For systemic delivery, intravenous (tail vein) injection is common. The formulation of DFHBI-1T for injection is critical; it is typically dissolved in DMSO and then diluted in a biocompatible vehicle like saline.
-
Dosage and Pharmacokinetics: The optimal dose of DFHBI-1T needs to be determined empirically. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the fluorophore, which will inform the optimal imaging window.[9][10][11][12]
-
Blood-Brain Barrier: If imaging in the central nervous system, the ability of DFHBI-1T to cross the blood-brain barrier must be assessed.
-
2. In Vivo Imaging Parameters:
-
Imaging System: A whole-animal fluorescence imaging system with high sensitivity is required. Intravital microscopy can be used for high-resolution imaging of specific tissues in living animals.
-
Wavelength Selection: The excitation and emission wavelengths for DFHBI-1T (~472/507 nm) are in the visible spectrum, which can be challenging for deep-tissue imaging due to light scattering and absorption by tissues. Near-infrared (NIR) probes are generally preferred for deep-tissue in vivo imaging.
-
Signal-to-Noise Ratio: Autofluorescence from tissues can be a significant source of background noise. Spectral unmixing and the use of appropriate controls are crucial for distinguishing the specific DFHBI-1T signal.
3. Data Acquisition and Analysis:
-
Quantitative Analysis: Fluorescence intensity can be quantified to estimate the relative abundance of the target mRNA in different tissues or at different time points.
-
Biodistribution: Post-imaging, tissues can be harvested, and the fluorescence in tissue homogenates can be measured to determine the biodistribution of the probe.[9]
Experimental Workflow and Logic
The overall workflow for an in vivo mRNA imaging experiment using DFHBI-1T involves several key stages, from the initial design of the RNA construct to the final image analysis.
Conclusion
The DFHBI-1T system provides a robust and specific method for imaging mRNA localization in living cells. Its application to whole-organism in vivo imaging presents exciting opportunities but also requires careful consideration of factors such as probe delivery, pharmacokinetics, and deep-tissue imaging challenges. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to harness the power of DFHBI-1T for illuminating the intricate dynamics of the transcriptome.
References
- 1. nbinno.com [nbinno.com]
- 2. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.addgene.org [media.addgene.org]
- 8. A transgenic mouse for in vivo detection of endogenous labeled mRNA | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. dovepress.com [dovepress.com]
- 12. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Protocol for DFHBI-1T Imaging in Bacteria: Visualizing RNA in Live Cells
Application Notes for Researchers, Scientists, and Drug Development Professionals
The use of fluorogenic RNA aptamers and their corresponding fluorophores represents a significant advancement in the real-time visualization of RNA in living cells. The DFHBI-1T probe, in conjunction with RNA aptamers like Spinach, Spinach2, or Broccoli, provides a robust system for imaging RNA dynamics in bacteria. DFHBI-1T is a cell-permeable small molecule that is intrinsically non-fluorescent but emits a bright green fluorescence upon binding to its cognate RNA aptamer.[1][2] This "light-up" property offers a high signal-to-noise ratio, making it an excellent tool for various applications, including studying gene expression, RNA localization, and as a reporter in synthetic biology circuits.[3][4]
Compared to its predecessor, DFHBI, DFHBI-1T exhibits enhanced brightness and a lower background fluorescence, leading to improved imaging quality.[1][5] The excitation and emission maxima of the DFHBI-1T-aptamer complex are well-suited for standard GFP or FITC filter sets, making this technology accessible to most laboratories equipped for fluorescence microscopy.[1] Furthermore, DFHBI-1T has been shown to have low cytotoxicity, which is crucial for live-cell imaging experiments.[3][4][5]
This document provides a detailed protocol for the preparation and use of DFHBI-1T for imaging RNA in bacteria expressing a suitable RNA aptamer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of DFHBI-1T in bacterial imaging.
Table 1: DFHBI-1T Stock and Working Solution Parameters
| Parameter | Value | Solvent | Storage Conditions |
| Stock Solution Concentration | 10-50 mM | Anhydrous DMSO[6] | -20°C or -80°C, protected from light[6][7] |
| Working Solution Concentration | 20-200 µM | Cell culture medium (e.g., M9)[3][8] | Prepare fresh before use[6][7] |
| Optimal Concentration Range | 80-160 µM | Cell culture medium (e.g., M9)[3][4] | Prepare fresh before use |
Table 2: Spectral Properties and Imaging Parameters
| Property | Wavelength/Setting | Notes |
| Excitation Maximum (bound) | ~472 nm[1] | Compatible with standard GFP/FITC filter sets. |
| Emission Maximum (bound) | ~507 nm[1] | Compatible with standard GFP/FITC filter sets. |
| Recommended Filter Set | GFP or FITC[1][2] | |
| Alternative Excitation/Emission | 470±15 nm / 532±14 nm | As used in some gel imaging systems.[1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of fluorescence activation and the general experimental workflow for DFHBI-1T imaging in bacteria.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Dfhbi 1T for Tracking Non-Coding RNA Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize and track non-coding RNAs (ncRNAs) in real-time within living cells is crucial for understanding their diverse roles in cellular processes and disease. The Dfhbi 1T fluorophore, in conjunction with specific RNA aptamers, provides a powerful tool for this purpose. This compound is a cell-permeable, non-toxic dye that exhibits minimal fluorescence on its own but becomes highly fluorescent upon binding to RNA aptamers such as Spinach™, Spinach2™, and Broccoli™.[1][2] This "light-up" property allows for the specific and sensitive detection of tagged ncRNAs, enabling the study of their localization, trafficking, and dynamics.
This document provides detailed application notes and protocols for utilizing this compound to track ncRNA dynamics, including quantitative data for experimental planning and step-by-step methodologies for live-cell imaging and in-gel analysis.
Principle of Action
The this compound system is a genetically encoded RNA imaging technique.[3] It relies on the co-expression of a target ncRNA fused to an RNA aptamer (e.g., Spinach2 or Broccoli). When the cell-permeable this compound is introduced, it binds to the folded aptamer, leading to a significant increase in its fluorescence.[1][3][4] This interaction is non-covalent and reversible, allowing for the dynamic tracking of the tagged ncRNA. This compound offers improved characteristics over its predecessor, DFHBI, including lower background fluorescence and increased brightness within living cells.[1][2][3]
Quantitative Data
For successful experimental design, it is crucial to understand the properties of this compound and its complexes with various aptamers. The following tables summarize key quantitative data.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 320.21 g/mol | [2] |
| Formula | C₁₃H₉F₅N₂O₂ | [2] |
| Excitation Maximum (bound to Spinach2™) | 482 nm | [1][2] |
| Emission Maximum (bound to Spinach2™) | 505 nm | [1][2] |
| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.94 | [1] |
| Dissociation Constant (Kd) with Spinach2™ | 560 nM | [1] |
| Dissociation Constant (Kd) with Squash aptamer | 45 nM | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C | [1][2] |
Table 2: Recommended Starting Concentrations for Experiments
| Application | This compound Concentration | Cell Type / System | Reference |
| Live-cell Imaging (Mammalian) | 20 µM | HEK293T, COS7 | [4][5] |
| Live-cell Imaging (Yeast) | 500 µM | Saccharomyces cerevisiae | [6] |
| In-gel Staining | 10 µM | Polyacrylamide Gels | [5] |
| In vitro Transcription/Fluorescence | 10 µM | Cell-free | [7] |
| Dynamic Growth Experiments (Bacteria) | 80 - 160 µM | E. coli | [8] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of ncRNA in Mammalian Cells
This protocol describes the general steps for visualizing ncRNA tagged with an aptamer in live mammalian cells using this compound.
Materials:
-
Mammalian cells expressing the ncRNA-aptamer fusion of interest.
-
This compound stock solution (20-40 mM in anhydrous DMSO).[1]
-
Pre-warmed cell culture medium (phenol red-free recommended).
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes).
-
Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging plates. Transfect cells with the plasmid encoding the ncRNA-aptamer fusion and allow for expression (typically 24-48 hours).
-
This compound Working Solution Preparation: Prepare a fresh working solution of this compound by diluting the DMSO stock solution into pre-warmed cell culture medium to a final concentration of 20 µM.[4][5]
-
Incubation: Remove the existing medium from the cells and add the this compound working solution. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.[7][9]
-
Washing (Optional): To minimize background fluorescence, you can aspirate the dye-containing medium and wash the cells once with pre-warmed medium before imaging.[9]
-
Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with a standard GFP/FITC filter set (e.g., excitation ~480 nm, emission ~510 nm).[1][7]
Optimization Notes:
-
The optimal concentration of this compound and incubation time may vary depending on the cell type and expression level of the ncRNA-aptamer. A concentration range of 20-40 µM and incubation times from 15 to 60 minutes can be tested to find the best signal-to-noise ratio.[8][9]
-
For long-term imaging, it is important to maintain the cells in a suitable imaging buffer or medium and control for phototoxicity by minimizing exposure to excitation light.
Protocol 2: In-Gel Analysis of ncRNA Expression
This protocol allows for the visualization of aptamer-tagged ncRNA in total RNA extracts, providing an alternative to Northern blotting.[1]
Materials:
-
Total RNA extracted from cells.
-
Polyacrylamide gel electrophoresis (PAGE) system.
-
This compound stock solution (20-40 mM in DMSO).
-
Staining Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂.[1][5]
-
Fluorescent gel imager.
-
Optional: General RNA stain like SYBR Gold.
Procedure:
-
RNA Electrophoresis: Separate the total RNA sample on a denaturing polyacrylamide gel.
-
Gel Washing: After electrophoresis, wash the gel three times for 5 minutes each with deionized water to remove residual electrophoresis buffer.[5]
-
This compound Staining: Prepare a staining solution of 10 µM this compound in Staining Buffer. Incubate the gel in this solution for 15-30 minutes at room temperature with gentle agitation.[5]
-
Imaging: Image the gel using a fluorescent gel imager with an appropriate filter set for this compound (excitation ~470 nm, emission ~532 nm).[3][5] Specific bands corresponding to the aptamer-tagged ncRNA should be visible.
-
Total RNA Staining (Optional): To visualize all RNA species, wash the gel three times for 5 minutes with water to remove the this compound. Then, stain the gel with a general RNA dye like SYBR Gold according to the manufacturer's protocol.[3]
-
Re-imaging: Image the gel again using the appropriate settings for the total RNA stain to visualize the total RNA profile, including the position of the this compound-stained band.
Applications in Research and Drug Development
-
Studying ncRNA Localization and Trafficking: this compound allows for the real-time visualization of ncRNA movement between cellular compartments, providing insights into their function and regulation.
-
High-Throughput Screening: The fluorescence-based readout can be adapted for high-throughput screening assays to identify small molecules that modulate the expression or localization of a specific ncRNA.[10]
-
Monitoring ncRNA-Protein Interactions: By tracking the ncRNA component of a ribonucleoprotein (RNP) complex, this compound can be used to indirectly study the dynamics of RNA-protein interactions.[11]
-
Reporter for Gene Expression: The system can serve as a real-time reporter for transcriptional activity, offering a direct measure of RNA synthesis without the delay of protein translation.[8][12]
Troubleshooting
-
Low Signal:
-
Increase the expression of the ncRNA-aptamer fusion.
-
Optimize the this compound concentration and incubation time.
-
Ensure the aptamer is correctly folded; some aptamers may require specific buffer conditions or a slow cooling protocol for proper folding.[13]
-
-
High Background:
-
Photobleaching:
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. rndsystems.com [rndsystems.com]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. media.addgene.org [media.addgene.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescent RNA aptamers as a tool to study RNA-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transcription of Aptamer-Tagged RNA for DFHBI-1T
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of RNA aptamers as tags for RNA molecules of interest has revolutionized the study of RNA localization, dynamics, and function. When combined with fluorogenic molecules, these aptamer-tagged RNAs become powerful tools for real-time imaging and quantification in vitro and in living cells. The DFHBI-1T molecule is a cell-permeable fluorophore that exhibits low background fluorescence on its own but becomes brightly fluorescent upon binding to specific RNA aptamers such as Spinach, Broccoli, or their derivatives.[1][2] This system provides a robust and specific method for visualizing and quantifying RNA.
This document provides detailed protocols for the in vitro transcription of RNA tagged with a fluorescent aptamer that binds DFHBI-1T, subsequent purification of the transcribed RNA, and a method for fluorescence activation and measurement. These protocols are intended to serve as a guide for researchers in molecular biology, biochemistry, and drug development who wish to utilize this technology for their specific applications.
Data Presentation
Table 1: In Vitro Transcription Reaction Components and Conditions
| Component | Stock Concentration | Final Concentration | Notes |
| DNA Template | 1 µM | 50-200 nM | Optimal concentration may vary depending on the template.[3] |
| T7 RNA Polymerase | 2,000 U/µL | 1.9 kU/mL | High concentrations can sometimes inhibit transcription.[3][4] |
| rNTPs (ATP, CTP, GTP, UTP) | 100 mM each | 2-7.5 mM each | Higher concentrations can increase yield but may also increase non-specific products.[4] |
| Transcription Buffer (5x) | 5x | 1x | Typically contains Tris-HCl (pH ~8.0), MgCl2, DTT, and spermidine. |
| MgCl2 | 1 M | 20-30 mM | Optimal concentration is critical for polymerase activity and RNA folding.[4][5] |
| RNase Inhibitor | 40 U/µL | 1 U/µL | Prevents degradation of the transcribed RNA. |
| Pyrophosphatase (optional) | 100 U/mL | 0.1 U/µL | Can improve RNA yield by hydrolyzing pyrophosphate, a transcription inhibitor.[6] |
| Nuclease-free Water | - | To final volume | |
| Incubation Temperature | - | 37-42°C | |
| Incubation Time | - | 2-4 hours | Longer incubation times can increase yield but may also lead to product degradation.[5] |
Table 2: Fluorescence Measurement Parameters for Aptamer-DFHBI-1T Complex
| Parameter | Value | Notes |
| Excitation Wavelength | 472 nm | Optimal for DFHBI-1T bound to aptamers like Broccoli and Spinach2.[1] |
| Emission Wavelength | 507 nm | [1] |
| DFHBI-1T Concentration | 10-20 µM | A 50 mM stock solution in anhydrous DMSO is recommended for storage.[1][7] |
| Binding Buffer | 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl2 | This buffer composition promotes proper aptamer folding and fluorescence.[7][8] |
| Incubation Time | 10-15 minutes at 37°C | Allows for binding equilibrium to be reached.[1][9] |
Experimental Protocols
DNA Template Preparation
Successful in vitro transcription begins with a high-quality DNA template. The template should contain a T7 RNA polymerase promoter sequence upstream of the sequence encoding the aptamer-tagged RNA of interest.
Materials:
-
Forward and reverse DNA oligonucleotides
-
High-fidelity DNA polymerase for PCR
-
dNTPs
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit (e.g., spin column-based)
Protocol:
-
Design forward and reverse primers for your target RNA sequence. The forward primer should include the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') at its 5' end.
-
Perform PCR to amplify the DNA template using a high-fidelity DNA polymerase.
-
Analyze the PCR product on an agarose gel to confirm the correct size and purity.
-
Purify the PCR product using a DNA purification kit to remove primers, dNTPs, and polymerase.
-
Quantify the concentration of the purified DNA template using a spectrophotometer (e.g., NanoDrop).
In Vitro Transcription
This protocol is for a standard 20 µL in vitro transcription reaction. The reaction can be scaled up as needed.
Materials:
-
Purified DNA template (from step 1)
-
T7 RNA Polymerase
-
rNTP solution mix
-
5x Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
Protocol:
-
Thaw all reagents on ice and keep them on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction components in the order listed at room temperature to prevent spermidine from precipitating the DNA template:
-
Nuclease-free water (to 20 µL)
-
5x Transcription Buffer (4 µL)
-
rNTPs (2 µL of 10 mM each)
-
DNA template (X µL, to a final concentration of 50-200 nM)
-
RNase Inhibitor (0.5 µL)
-
T7 RNA Polymerase (1 µL)
-
-
Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
Purification of In Vitro Transcribed RNA
Purification is crucial to remove unincorporated nucleotides, DNA template, and enzymes. The choice of purification method depends on the length of the RNA and the desired purity.
Option A: Spin Column Purification This method is rapid and effectively removes proteins, salts, and most unincorporated nucleotides. It is suitable for RNAs larger than 25 nucleotides.[10]
Materials:
-
RNA spin column purification kit (e.g., Zymo Research RNA Clean & Concentrator)
-
Nuclease-free water
Protocol:
-
Follow the manufacturer's protocol for the chosen RNA spin column purification kit.
-
Elute the purified RNA in nuclease-free water.
-
Quantify the RNA concentration using a spectrophotometer.
Option B: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification PAGE purification provides the highest resolution and is recommended for obtaining highly pure RNA of a specific length, free from truncated or abortive transcripts.[5][11]
Materials:
-
Urea
-
Acrylamide/bis-acrylamide solution
-
Ammonium persulfate (APS)
-
TEMED
-
TBE buffer
-
Gel loading buffer (containing formamide)
-
UV transilluminator or gel imager
-
Sterile scalpel or razor blade
-
Gel extraction buffer
-
Ethanol
Protocol:
-
Prepare and run a denaturing polyacrylamide gel (containing 7-8 M urea) of an appropriate percentage to resolve your RNA transcript.
-
Mix the in vitro transcription reaction product with an equal volume of gel loading buffer.
-
Heat the sample at 95°C for 5 minutes and then place it on ice.
-
Load the sample onto the gel and run the electrophoresis until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing or by staining with a suitable dye.
-
Excise the band corresponding to the full-length RNA transcript using a sterile scalpel.
-
Elute the RNA from the gel slice by crush-and-soak method in gel extraction buffer.
-
Precipitate the RNA from the elution buffer using ethanol.
-
Resuspend the purified RNA pellet in nuclease-free water and quantify its concentration.
Fluorescence Activation and Measurement
This protocol describes how to measure the fluorescence of the aptamer-tagged RNA upon binding to DFHBI-1T.
Materials:
-
Purified aptamer-tagged RNA
-
DFHBI-1T (stock solution in DMSO)
-
Fluorescence binding buffer (40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)
-
96-well black plate (for fluorescence measurements)
-
Fluorescence plate reader
Protocol:
-
Prepare a working solution of DFHBI-1T in the fluorescence binding buffer to a final concentration of 10-20 µM.[1][7]
-
In a 96-well black plate, prepare the following samples in a final volume of 100 µL:
-
Sample: Purified aptamer-tagged RNA (e.g., 1 µM final concentration) in binding buffer with DFHBI-1T.
-
Negative Control 1 (No RNA): Binding buffer with DFHBI-1T only.
-
Negative Control 2 (No DFHBI-1T): Purified aptamer-tagged RNA in binding buffer only.
-
-
Incubate the plate at 37°C for 10-15 minutes in the dark to allow for RNA folding and binding to DFHBI-1T.[1]
-
Measure the fluorescence using a plate reader with excitation set to ~472 nm and emission to ~507 nm.[1][12]
-
Subtract the background fluorescence from the "No RNA" control to determine the net fluorescence of the aptamer-DFHBI-1T complex.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Revisiting T7 RNA polymerase transcription in vitro with the Broccoli RNA aptamer as a simplified real-time fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. protobiology.org [protobiology.org]
- 7. media.addgene.org [media.addgene.org]
- 8. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of in vitro and cellular turn-on kinetics for fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes: Plasmid Design for Expressing Broccoli Aptamer with DFHBI-1T
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Broccoli aptamer is a synthetically engineered RNA molecule that functions as a light-up fluorescent reporter.[1][2] It was developed through fluorescence-based selection and directed evolution to specifically bind and activate the fluorescence of the small molecule fluorophore, DFHBI-1T.[2][3] Upon binding to the correctly folded Broccoli aptamer, the otherwise non-fluorescent DFHBI-1T emits a bright green fluorescence, mimicking the spectral properties of Green Fluorescent Protein (GFP).[1][4] This system offers a powerful tool for real-time visualization of RNA transcription and localization in living cells without the need for protein translation.[5] Key advantages over its predecessor, Spinach2, include improved thermal stability, better folding efficiency, and a lower dependency on intracellular magnesium concentrations, making it a robust reporter for both prokaryotic and eukaryotic systems.[2][3][6]
Mechanism of Action: Fluorescence Activation
The fluorescence of the Broccoli-DFHBI-1T system is contingent upon the precise folding of the aptamer RNA. The core of the Broccoli aptamer forms a G-quadruplex structure, which creates a specific binding pocket for DFHBI-1T.[4][7] In its unbound state, DFHBI-1T is conformationally flexible and non-fluorescent. The binding event restricts the molecule's rotational freedom, leading to a significant enhancement of its quantum yield and resulting in bright green fluorescence.[4][8] This direct link between transcription, aptamer folding, and fluorescence allows for real-time monitoring of gene expression.[5]
Plasmid Design Principles
Effective expression of the Broccoli aptamer requires careful plasmid design tailored to the target organism. Key components include a suitable promoter, the aptamer sequence often embedded within a stabilizing scaffold, and a transcription terminator.
For Prokaryotic (E. coli) Expression:
-
Vector Backbone: High-copy number plasmids like the pET series (e.g., pET28c) are commonly used.[5][6] These vectors contain essential elements such as an origin of replication (ori) and an antibiotic resistance gene for selection.
-
Promoter: A strong, inducible promoter is crucial for high-level expression. The T7 promoter is widely used and is induced by isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli strains expressing T7 RNA polymerase, such as BL21(DE3).[5]
-
Scaffold and Aptamer: To ensure proper folding and stability, the Broccoli aptamer is often expressed within an engineered scaffold, such as the F30 sequence.[9][10] Using a dimeric version (dBroccoli or 2xdBroccoli) can significantly enhance signal brightness.[6][10]
-
Terminator: A Rho-independent transcription terminator should be placed downstream of the aptamer sequence to ensure proper termination and stability of the transcript.[11]
For Eukaryotic (Mammalian) Expression:
-
Vector Backbone: Standard mammalian expression vectors (e.g., pcDNA series) are suitable. These contain a eukaryotic origin of replication and a selection marker.
-
Promoter: For expressing small, non-coding RNAs like the Broccoli aptamer, an RNA polymerase III promoter such as U6 is highly effective.[9] For expressing Broccoli as part of a larger mRNA transcript (e.g., in the 3' UTR), an RNA polymerase II promoter like CMV can be used.[12]
-
Scaffold and Aptamer: The F30 scaffold and dimeric Broccoli constructs are also recommended for mammalian cells to maximize fluorescence and ensure correct folding.[9][10] When tagging an mRNA, inserting the aptamer sequence after the stop codon generally has the least destabilizing effect on the transcript.[10]
-
Terminator/Polyadenylation Signal: A polyadenylation signal, such as the SV40 poly-A signal, is required downstream of the aptamer sequence to ensure proper processing and stability of the transcript.[12]
Quantitative Data Summary
The performance of the Broccoli-DFHBI-1T system has been characterized across various studies. The following table summarizes key quantitative parameters.
| Parameter | Value / Observation | System | Reference |
| Excitation Max (λex) | ~472 nm | In vitro (Broccoli-DFHBI-1T) | [10] |
| Emission Max (λem) | ~507 nm | In vitro (Broccoli-DFHBI-1T) | [10] |
| DFHBI-1T Concentration | 20 - 40 µM (in cells) | E. coli, Mammalian | [6][9] |
| DFHBI-1T Concentration | 10 µM (in vitro / gel staining) | In vitro | [10] |
| Brightness | dBroccoli is ~2x brighter than monomeric Broccoli. | In vitro & In vivo | [10] |
| Thermostability (Tm) | ~48 °C | In vitro (Broccoli-DFHBI-1T) | [2] |
| Folding Efficiency | High, with low dependence on Mg²⁺ concentration. | In vitro & In vivo | [2][3] |
| Fluorescence Fold-Change | >10,000-fold enhancement upon binding (TBI derivative). | In vitro | [8] |
| Detection Limit | ~1 fmole of aptamer detectable on a gel. | In-gel analysis | [6] |
Experimental Protocols
The overall workflow involves constructing the expression plasmid, introducing it into the host system, inducing expression, and detecting the fluorescent signal after the addition of DFHBI-1T.
Protocol 1: Expression and Analysis in E. coli
This protocol is adapted for use with a pET vector in a BL21(DE3) E. coli strain.
-
Transformation: Transform the sequence-verified pET-Broccoli plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into 5 mL of LB medium with the antibiotic. Grow overnight at 37°C with shaking.
-
Induction: The next day, dilute the overnight culture 1:100 into fresh LB medium with the antibiotic. Grow at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.
-
Expression: Induce transcription by adding IPTG to a final concentration of 1 mM. Continue to incubate the culture for 3-4 hours at 37°C.[6]
-
Staining and Imaging:
-
Pellet 1 mL of the induced culture by centrifugation.
-
Resuspend the cell pellet in 1 mL of Phosphate-Buffered Saline (PBS).
-
Add DFHBI-1T (from a DMSO stock) to a final concentration of 40 µM.[6]
-
Incubate at room temperature for 10-20 minutes in the dark.
-
Analyze the cell suspension using a flow cytometer (FITC channel: ~488 nm excitation, ~530/30 nm emission) or by placing a small volume on a glass slide for fluorescence microscopy.[6]
-
Protocol 2: Expression and Analysis in Mammalian Cells
This protocol is designed for transient transfection in a cell line like HEK293.[9]
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 12-well plate at a density that will result in ~80% confluency on the day of transfection (e.g., 1.5 x 10⁵ cells/well).[9]
-
Transfection: Transfect the cells with the mammalian expression plasmid containing the Broccoli aptamer construct using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer’s protocol.
-
Expression: Incubate the cells for 24-48 hours post-transfection to allow for plasmid expression.
-
Staining and Imaging:
-
Gently wash the cells once with pre-warmed PBS.[9]
-
Add cell culture medium containing 20-40 µM DFHBI-1T.[9]
-
Incubate the cells at 37°C for 30 minutes in the dark.[9]
-
Image the cells directly using a fluorescence microscope equipped with a standard GFP/FITC filter set (e.g., ~470/40 nm excitation, ~525/50 nm emission).
-
Protocol 3: In-Gel Staining for Verification
This protocol allows for the specific visualization of transcribed Broccoli aptamer from total RNA extracts.[6][10]
-
RNA Isolation: Isolate total RNA from expressing cells (E. coli or mammalian) using a standard RNA extraction kit or Trizol method.
-
PAGE: Separate ~1-5 µg of total RNA on a denaturing polyacrylamide gel (e.g., 8% Urea-PAGE).
-
Washing: After electrophoresis, place the gel in a clean container and wash it three times for 5 minutes each with deionized water on an orbital shaker.[10]
-
DFHBI-1T Staining:
-
Imaging: Image the gel using a gel doc imager with blue light excitation and green light emission (e.g., a setting for Alexa Fluor 488 or SYBR Green).[6][10] A specific band corresponding to the Broccoli aptamer transcript should be visible.
-
(Optional) Total RNA Staining: To visualize all RNA, wash out the DFHBI-1T with water (3 x 5 min) and then stain the same gel with a general RNA stain like SYBR Gold.[6][10]
References
- 1. ProtocolsBroccoliAptamerInVitroAssays < Lab < TWiki [barricklab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broccoli aptamer allows quantitative transcription regulation studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent RNA aptamers as a tool to study RNA-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.addgene.org [media.addgene.org]
- 11. A Fluorescent Split Aptamer for Visualizing RNA–RNA Assembly In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes & Protocols: DFHBI-1T for Optimal Fluorescence in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The ability to visualize RNA in living cells is crucial for understanding its diverse roles in cellular function and disease. The combination of a fluorogenic dye and a specific RNA aptamer provides a powerful tool for genetically encoded RNA imaging. DFHBI-1T is a cell-permeable, low-toxicity fluorophore that is analogous to the chromophore found in Green Fluorescent Protein (GFP).[1] By itself, DFHBI-1T is essentially non-fluorescent. However, upon binding to specific RNA aptamers, such as Spinach2 or Broccoli, it undergoes a conformational change and becomes highly fluorescent.[1][2][3]
This system allows for the specific labeling and real-time imaging of target RNAs in living cells using standard fluorescence microscopy.[2][4] DFHBI-1T represents an advancement over its predecessor, DFHBI, offering significantly improved properties for cellular imaging.[5]
Advantages of DFHBI-1T:
-
Enhanced Brightness: The Broccoli-DFHBI-1T complex is approximately 40% brighter than the Broccoli-DFHBI complex.[6]
-
Lower Background: DFHBI-1T exhibits reduced nonspecific binding and lower background fluorescence in cells compared to DFHBI, resulting in a higher signal-to-noise ratio.[5][7][8][9][10]
-
Optimized Spectra: The excitation and emission maxima of the DFHBI-1T/aptamer complex (approx. 472 nm and 507 nm, respectively) are well-matched to standard FITC/GFP filter sets commonly found on fluorescence microscopes.[9][11][12][13]
Quantitative Data Summary
The following tables summarize the key properties and recommended concentrations for DFHBI-1T in cell culture applications.
Table 1: Comparison of DFHBI and DFHBI-1T Fluorophores
| Property | DFHBI | DFHBI-1T | Reference(s) |
| Excitation Max (Ex) | ~447-450 nm | ~472-482 nm | [9][11][12] |
| Emission Max (Em) | ~501 nm | ~505-507 nm | [3][9][11][12] |
| Relative Brightness | Baseline | ~1.6-fold higher signal in cells | [8] |
| Background Fluorescence | Higher | Lower | [5][8][9] |
| Filter Set Compatibility | Suboptimal for standard sets | Optimized for FITC/GFP sets | [11][13] |
Table 2: Recommended DFHBI-1T Concentrations for Various Applications
| Application | Cell Type | Recommended Concentration | Incubation Time | Reference(s) |
| Live-Cell Microscopy | Mammalian (HEK293T, COS-7) | 20 - 40 µM | 30 min | [4][6][8][11][13] |
| Flow Cytometry | Mammalian (HEK293T) | 40 µM | 72 h post-transfection | [11] |
| Microplate Reader Assays | Bacteria | 80 - 160 µM | Dynamic growth | [7][10] |
| In-Gel RNA Staining | N/A | 10 µM | 15 - 30 min | [13] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of fluorescence and standard experimental procedures.
Caption: Mechanism of DFHBI-1T fluorescence activation upon binding to an RNA aptamer.
Caption: Standard workflow for live-cell RNA imaging with DFHBI-1T.
Experimental Protocols
Protocol 1: Preparation of DFHBI-1T Stock and Working Solutions
This protocol details the preparation of solutions required for cell staining.
Materials:
-
Lyophilized DFHBI-1T (e.g., Lucerna Technologies)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
Reconstitute the lyophilized DFHBI-1T powder in anhydrous DMSO to create a stock solution of 20-50 mM.[3][4]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. It is stable for at least 6 months at -80°C.[4]
-
-
Working Solution Preparation:
-
Immediately before use, thaw a single aliquot of the DFHBI-1T stock solution.
-
Dilute the stock solution in pre-warmed (37°C) serum-free medium or PBS to the desired final concentration (e.g., 20 µM for microscopy).[4][6]
-
Note: The final concentration should be optimized for your specific cell line and experimental setup.[4]
-
Protocol 2: Live-Cell Fluorescence Microscopy
This protocol provides a general guideline for staining and imaging live mammalian cells expressing an RNA aptamer.
Materials:
-
Cells cultured on imaging-compatible plates/dishes (e.g., glass-bottom dishes).
-
DFHBI-1T working solution (20-40 µM in pre-warmed, serum-free media).[6]
-
Pre-warmed PBS or imaging buffer.
-
Fluorescence microscope with a suitable filter set (e.g., FITC or GFP cube).[11]
Procedure:
-
Cell Preparation: Culture cells expressing the RNA aptamer of interest to the desired confluency. Include a negative control of untransfected cells or cells expressing a non-aptamer construct to assess background fluorescence.
-
Dye Loading:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove residual serum.[4]
-
Add the freshly prepared DFHBI-1T working solution to the cells, ensuring the cell monolayer is completely covered.
-
-
Incubation: Incubate the cells for 10-30 minutes in a standard cell culture incubator (37°C, 5% CO₂).[4][6] The optimal incubation time may vary.
-
Washing (Optional but Recommended): To reduce background from unbound dye, aspirate the dye-containing medium and wash the cells three times with pre-warmed PBS or fresh culture medium.[4]
-
Imaging:
-
Replace the wash buffer with fresh, pre-warmed culture medium or imaging buffer.
-
Immediately proceed to image the cells on a fluorescence microscope.
-
Use a FITC/GFP filter set (e.g., excitation ~470 nm, emission ~530 nm) to visualize the DFHBI-1T/aptamer complex.[11]
-
Photostability Note: The DFHBI-1T complex is prone to photobleaching. Minimize light exposure by using the lowest possible excitation power and shortest exposure times necessary to acquire a clear signal.[11] The bleaching effect is often reversible as photoisomerized dye can be replaced by fresh fluorophore from the medium.[8]
-
Protocol 3: In-Gel RNA Analysis with DFHBI-1T
This method allows for the specific visualization of Broccoli-tagged RNA transcripts in a total RNA sample separated by polyacrylamide gel electrophoresis (PAGE), bypassing the need for Northern blotting.[3]
Materials:
-
Total RNA isolated from cells.
-
Denaturing PAGE setup.
-
DFHBI-1T Staining Solution: 10 µM DFHBI-1T in a buffer of 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.[13]
-
Gel imaging system (e.g., ChemiDoc MP with an Alexa488 preset).[11]
Procedure:
-
RNA Separation: Separate the total cellular RNA on a denaturing polyacrylamide gel.
-
Gel Washing: After electrophoresis, wash the gel three times for 5 minutes each with deionized water on an orbital shaker.[11]
-
Staining:
-
Incubate the gel in the DFHBI-1T staining solution for 15-20 minutes at room temperature with gentle agitation.[11]
-
-
Imaging:
-
Image the gel using an imager with appropriate filters (e.g., 470±15 nm excitation and 532±14 nm emission).[11]
-
Broccoli-tagged RNA will appear as a specific fluorescent band.
-
-
Total RNA Counterstain (Optional):
-
To visualize all RNA, wash out the DFHBI-1T with water (3 x 5 min).
-
Stain the gel with a general RNA stain like SYBR Gold for 30 minutes.[11]
-
References
- 1. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 2. nbinno.com [nbinno.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. media.addgene.org [media.addgene.org]
Application Notes and Protocols for DFHBI-1T Staining in Fixed Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFHBI-1T is a fluorogenic dye that becomes fluorescent upon binding to specific RNA aptamers, such as Spinach2, Broccoli, and Squash.[1] This system, analogous to the green fluorescent protein (GFP) for proteins, allows for the visualization of RNA molecules within cells. DFHBI-1T is cell-permeable and exhibits low background fluorescence, offering a high signal-to-noise ratio for RNA imaging.[2][3] When bound to the Spinach2 aptamer, DFHBI-1T has an excitation maximum of approximately 482 nm and an emission maximum of around 505 nm, making it compatible with standard GFP filter sets.[1][2] This document provides detailed protocols for the use of DFHBI-1T in staining fixed cells expressing these RNA aptamers.
Quantitative Data Summary
The following table summarizes the key photophysical and binding properties of DFHBI-1T.
| Property | Value | Conditions |
| Excitation Maximum (Ex) | 482 nm | Bound to Spinach2 aptamer |
| Emission Maximum (Em) | 505 nm | Bound to Spinach2 aptamer |
| Molar Extinction Coefficient | 35,400 M⁻¹cm⁻¹ | In buffer containing 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂ |
| Quantum Yield | 0.94 | Bound to Spinach2 aptamer |
| Dissociation Constant (Kd) | 45 nM | For Squash aptamer |
| Solubility | Up to 100 mM | In DMSO |
| Storage | -20°C | Stock solutions in DMSO can be stored at -20°C or -80°C in the dark.[4] |
Experimental Protocols
This section provides a detailed methodology for staining fixed mammalian cells expressing an RNA aptamer (e.g., Spinach2, Broccoli) with DFHBI-1T.
Materials
-
Cells expressing the RNA aptamer of interest cultured on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Staining Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂
-
DFHBI-1T stock solution (e.g., 20-40 mM in anhydrous DMSO)[2][4]
-
Mounting medium
-
Fluorescence microscope with a suitable filter set (e.g., for GFP or FITC)
Protocol for Staining Pre-Fixed Cells
This protocol is for cells that have already been fixed.
-
Cell Seeding: Seed cells expressing the RNA aptamer on sterile glass coverslips in a petri dish or in an imaging-compatible plate and culture under standard conditions to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove the culture medium.[4]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.[4][5]
-
Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended): To ensure the dye can access intracellular RNA aptamers, permeabilize the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.[5]
-
Washing: Discard the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the DFHBI-1T working solution by diluting the stock solution in the Staining Buffer to a final concentration of 20-40 µM. Incubate the fixed and permeabilized cells with the DFHBI-1T working solution for 15-30 minutes at room temperature, protected from light.[6]
-
Washing: Remove the staining solution and wash the cells three times with the Staining Buffer to reduce background fluorescence from unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with a standard GFP or FITC filter set.[7] An exposure time of 0.5-1 second is a good starting point.[6]
Protocol for Post-Staining Fixation
This protocol involves staining live cells and then fixing them for later analysis.
-
Cell Seeding: As described in the previous protocol.
-
Live Cell Staining: Prepare a working solution of 20 µM DFHBI-1T in pre-warmed cell culture medium.[4]
-
Incubation: Replace the existing cell culture medium with the DFHBI-1T-containing medium and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[3][4]
-
Washing: Wash the cells three times with pre-warmed PBS to remove unbound DFHBI-1T.[4]
-
Fixation: Immediately fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[8]
-
Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides.
-
Imaging: Image the cells as described above.
Diagrams
Caption: Workflow for DFHBI-1T staining in fixed cells.
Caption: DFHBI-1T fluorescence activation by RNA aptamers.
References
- 1. rndsystems.com [rndsystems.com]
- 2. lucernatechnologies.com [lucernatechnologies.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. media.addgene.org [media.addgene.org]
- 7. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of encoded Broccoli RNA aptamers for live cell imaging of alphavirus genomic and subgenomic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Using DFHBI-1T and the Broccoli Aptamer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Broccoli RNA aptamer, in conjunction with the fluorogenic dye DFHBI-1T, offers a powerful and versatile tool for real-time monitoring of RNA transcription and localization in living cells. This system functions as a genetically encoded fluorescent reporter, analogous to Green Fluorescent Protein (GFP), but at the RNA level. The Broccoli aptamer is a short, engineered RNA sequence that specifically binds to the cell-permeable, non-toxic dye DFHBI-1T.[1][2] This binding event induces a conformational change in DFHBI-1T, causing it to become highly fluorescent, emitting a green light upon excitation.[1][3] This technology is particularly advantageous for its low background fluorescence, high signal-to-noise ratio, and compatibility with standard flow cytometry equipment.[1][4][5]
The 49-nucleotide Broccoli aptamer was developed through a combination of SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and fluorescence-activated cell sorting (FACS), optimizing it for robust folding and fluorescence in cellular environments.[6][7] Notably, it exhibits lower dependence on magnesium concentration and higher thermostability compared to its predecessor, the Spinach aptamer, making it a more reliable reporter for in vivo studies.[7][8] For enhanced brightness, dimeric or multimeric forms of the Broccoli aptamer, such as dBroccoli and F30-2xdBroccoli, have been developed.[2][5][9] The F30 scaffold is an engineered platform that promotes proper folding and prevents cellular degradation of the aptamer, leading to brighter and more stable signals.[9]
Applications of the DFHBI-1T/Broccoli system in drug development and research are expanding. It can be used to monitor the expression of specific RNAs in response to drug candidates, to study viral RNA replication and trafficking, and as a reporter in synthetic biology circuits.[2][10] Flow cytometry, with its high-throughput and quantitative capabilities, is an ideal method for analyzing cells expressing Broccoli-tagged RNAs.[5][6]
Mechanism of Action
The fluorescence of the DFHBI-1T/Broccoli system is contingent on the specific interaction between the dye and the aptamer. In its unbound state, DFHBI-1T is largely non-fluorescent. Upon expression of a Broccoli-tagged RNA, the aptamer folds into a specific three-dimensional structure that includes a G-quadruplex core. This structure creates a binding pocket that accommodates DFHBI-1T. The binding event restricts the rotational freedom of the dye's fluorophore, leading to a significant increase in its quantum yield and a bright green fluorescence.[1]
Caption: Mechanism of fluorescence activation of the DFHBI-1T/Broccoli aptamer system.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DFHBI-1T dye and its complex with the Broccoli aptamer, which are critical for designing and executing flow cytometry experiments.
Table 1: Physicochemical and Spectral Properties of DFHBI-1T
| Property | Value | Reference |
| Molecular Weight | 320.21 g/mol | |
| Molecular Formula | C₁₃H₉F₅N₂O₂ | [11] |
| Excitation Max (bound) | 482 nm | [1] |
| Emission Max (bound) | 505 nm | [1] |
| Recommended Storage | -20°C | [1] |
| Solubility | Up to 100 mM in DMSO |
Table 2: Flow Cytometry Parameters
| Parameter | Recommended Setting | Reference |
| Excitation Laser | 488 nm | [6][7][9] |
| Emission Filter | 525/50 nm or 530/30 nm (FITC/GFP channel) | [5][7][9] |
| DFHBI-1T Concentration | 20-80 µM | [12][13][14] |
| Incubation Time | 10-30 minutes | [5][14] |
Experimental Protocols
Protocol 1: Preparation of DFHBI-1T Stock Solution
-
Reconstitution: DFHBI-1T is typically supplied as a lyophilized powder.[1] To prepare a stock solution, reconstitute the powder in anhydrous DMSO to a final concentration of 20-40 mM.[1]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[1] The solution is stable for at least two years when stored correctly.[1]
Protocol 2: Flow Cytometry Analysis of Mammalian Cells Expressing Broccoli-tagged RNA
This protocol is designed for adherent mammalian cells (e.g., HEK293T) transiently transfected with a plasmid encoding a Broccoli-tagged RNA.
Materials:
-
HEK293T cells
-
Plasmid encoding the Broccoli-tagged RNA of interest (e.g., within an F30 scaffold for stability)
-
Transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA or other cell dissociation reagent
-
DFHBI-1T stock solution (20-40 mM in DMSO)
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 525/50 nm)
Workflow Diagram:
Caption: Experimental workflow for flow cytometry analysis of Broccoli-expressing mammalian cells.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the plasmid encoding the Broccoli-tagged RNA using a suitable transfection reagent according to the manufacturer's protocol. It is advisable to include a co-transfected fluorescent protein (e.g., mCherry) on a separate plasmid as a transfection efficiency control.[6][7][9]
-
Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the Broccoli-tagged RNA.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and wash once with PBS.
-
-
Staining:
-
Incubation: Incubate the cell suspension for 30 minutes at room temperature, protected from light.[14]
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the cells on a flow cytometer using a 488 nm excitation laser.
-
Collect the green fluorescence signal in the FITC or GFP channel (e.g., using a 525/50 nm or 530/30 nm bandpass filter).[5][7][9]
-
If a transfection control like mCherry was used, collect the red fluorescence in the appropriate channel (e.g., excitation at 561 nm, emission at 610/20 nm).[6][7][9]
-
Gate on the live, single-cell population and then on the transfected population (if a transfection control is used) to quantify the Broccoli-dependent fluorescence.
-
Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, consider increasing the copy number of the Broccoli aptamer (e.g., using a 16x or 32x tandem array), but be aware that very high copy numbers (>32x) can lead to RNA aggregation and reduced stability.[13][14] Ensure the use of a stable scaffold like F30.[9]
-
High Background: DFHBI-1T generally has low background fluorescence in cells compared to its predecessor, DFHBI.[1][4] However, if the background is high, consider reducing the concentration of DFHBI-1T or including a wash step after staining.
-
Cell Viability: DFHBI-1T is considered non-toxic at working concentrations.[1] However, it is always good practice to assess cell viability, for example, by using a viability dye.
-
Controls: Always include appropriate controls in your experiment:
-
Untransfected cells stained with DFHBI-1T to determine background fluorescence.
-
Cells transfected with a plasmid lacking the Broccoli aptamer to control for any non-specific effects of the plasmid or transfection.
-
Cells expressing the Broccoli aptamer but not stained with DFHBI-1T.
-
By following these guidelines and protocols, researchers can effectively utilize the DFHBI-1T/Broccoli aptamer system for robust and quantitative analysis of RNA expression using flow cytometry.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. Development of encoded Broccoli RNA aptamers for live cell imaging of alphavirus genomic and subgenomic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmable RNA detection with a fluorescent RNA aptamer using optimized three-way junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labgagnon.com [labgagnon.com]
- 9. media.addgene.org [media.addgene.org]
- 10. researchgate.net [researchgate.net]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Concatemeric Broccoli reduces mRNA stability and induces aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RNA-Protein Interactions with DFHBI-1T
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of RNA-protein interactions is fundamental to understanding cellular processes and the development of novel therapeutics. The use of fluorescent RNA aptamers, in conjunction with specific fluorogens, provides a powerful tool for real-time visualization and quantification of these interactions in living cells. DFHBI-1T, a fluorophore that mimics the chromophore of Green Fluorescent Protein (GFP), exhibits low intrinsic fluorescence but becomes brightly fluorescent upon binding to specific RNA aptamers such as Spinach2 and Broccoli.[1][2] This "light-up" system offers high signal-to-noise ratios, making it ideal for various applications, from live-cell imaging to high-throughput screening assays.[2][3]
This document provides detailed application notes and experimental protocols for utilizing DFHBI-1T to study RNA-protein interactions, with a focus on live-cell RNA imaging and enzymatic assays for drug discovery.
Key Advantages of the DFHBI-1T System
-
High Signal-to-Noise Ratio: DFHBI-1T has low background fluorescence in its unbound state, leading to clearer signals upon binding to its cognate RNA aptamer.[1][2][4]
-
Genetic Encodability: The RNA aptamer can be genetically fused to a target RNA, allowing for specific labeling and tracking of the RNA of interest within cells.
-
Live-Cell Compatibility: DFHBI-1T is cell-permeable, enabling the study of RNA dynamics in their native cellular environment.[5]
-
Versatility: The system can be adapted for various applications, including microscopy, flow cytometry, and plate reader-based assays.[1][6]
-
Improved Photophysical Properties: Compared to its predecessor DFHBI, DFHBI-1T exhibits a red-shifted excitation spectrum that better matches standard GFP filter sets, leading to brighter signals and reduced phototoxicity.[1][4][7]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative properties of DFHBI-1T and its complexes with common RNA aptamers.
Table 1: Physicochemical and Spectroscopic Properties of DFHBI-1T
| Property | Value | Reference |
| Molecular Weight | 320.21 g/mol | |
| Molecular Formula | C₁₃H₉F₅N₂O₂ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| Excitation Max (bound to Spinach2) | 482 nm | |
| Emission Max (bound to Spinach2) | 505 nm | |
| Excitation Max (bound to Broccoli) | 472 nm | [7] |
| Emission Max (bound to Broccoli) | 507 nm | [7] |
Table 2: Comparison of DFHBI and DFHBI-1T in Complex with RNA Aptamers
| Feature | DFHBI with Broccoli | DFHBI-1T with Broccoli | Reference |
| Excitation Maximum | 447 nm | 472 nm | [1] |
| Emission Maximum | 501 nm | 507 nm | [1] |
| Relative Brightness | Lower | ~40% brighter | [1] |
| Background Fluorescence | Higher | Lower | [1][4] |
Table 3: Binding and Photophysical Properties of Aptamer-DFHBI-1T Complexes
| Aptamer | Dissociation Constant (Kd) | Quantum Yield | Reference |
| Spinach2 | - | - | [4] |
| Broccoli | 0.43 ± 0.04 µM | 0.77 | [7] |
| Squash | 45 nM | - |
Experimental Protocols
Application 1: Live-Cell Imaging of a Specific RNA
This protocol describes the visualization of an RNA of interest (ROI) tagged with the Broccoli aptamer in living cells using DFHBI-1T.
Workflow for Live-Cell RNA Imaging
Caption: Workflow for visualizing Broccoli-tagged RNA in live cells using DFHBI-1T.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Cell culture medium and supplements
-
Plasmid encoding the RNA of interest tagged with the Broccoli aptamer
-
Transfection reagent
-
DFHBI-1T stock solution (e.g., 20-40 mM in DMSO)
-
Fluorescence microscope with a GFP/FITC filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm)
Protocol:
-
Cell Seeding and Transfection:
-
Seed cells in a suitable imaging dish or plate.
-
Transfect the cells with the plasmid encoding the Broccoli-tagged RNA of interest using a standard transfection protocol.
-
Culture the cells for 24-48 hours to allow for expression of the tagged RNA.
-
-
Staining with DFHBI-1T:
-
Prepare a working solution of DFHBI-1T in pre-warmed cell culture medium. A final concentration of 20-40 µM is a good starting point, but may need to be optimized for your specific cell type and RNA expression level.[2][6]
-
Remove the old medium from the cells and replace it with the DFHBI-1T containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Imaging:
-
(Optional) Gently wash the cells once with pre-warmed fresh medium to reduce background fluorescence.
-
Image the cells using a fluorescence microscope equipped with a GFP or FITC filter set.
-
Acquire images of both transfected and untransfected (control) cells to determine background fluorescence.
-
-
Image Analysis:
-
Use image analysis software to subtract the background fluorescence from the images of the transfected cells.
-
Analyze the localization and intensity of the fluorescent signal, which corresponds to the location and relative abundance of the tagged RNA.
-
Application 2: In Vitro Assay for RNA-Modifying Enzyme Activity
This protocol describes a fluorescence-based assay to measure the activity of the N6-methyladenosine (m⁶A) demethylase FTO, which can be adapted for high-throughput screening of inhibitors. The assay utilizes a methylated Broccoli aptamer (m⁶A-Broccoli) that is non-fluorescent. Upon demethylation by FTO, the Broccoli aptamer refolds, binds DFHBI-1T, and fluoresces.[8][9]
Workflow for FTO Enzyme Activity Assay
Caption: Workflow for the FTO demethylase activity assay using m⁶A-Broccoli and DFHBI-1T.
Materials:
-
Recombinant FTO enzyme
-
m⁶A-Broccoli substrate
-
FTO Reaction Buffer (50 mM NaHEPES, pH 6.0)
-
Cofactors: 2-oxoglutarate (300 µM), (NH₄)₂Fe(SO₄)₂·6H₂O (300 µM), L-ascorbate (2 mM)
-
Read Buffer (250 mM NaHEPES, pH 9.0, 1 M KCl, 40 mM MgCl₂)
-
DFHBI-1T (2.2 µM in Read Buffer)
-
Test compounds (for inhibitor screening)
-
384-well plates
-
Fluorescence plate reader
Protocol:
-
Enzymatic Reaction Setup:
-
In a 384-well plate, prepare the FTO reaction mixture containing FTO Reaction Buffer, cofactors, m⁶A-Broccoli substrate, and the FTO enzyme.
-
For inhibitor screening, add test compounds at various concentrations. Include appropriate controls (e.g., no enzyme, vehicle control, known inhibitor).
-
Incubate the reaction plate at room temperature for 2 hours.[8]
-
-
Fluorescence Detection:
-
Measurement and Analysis:
-
Measure the fluorescence intensity in each well using a plate reader with excitation at ~472 nm and emission at ~507 nm.
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Calculate the percentage of FTO activity relative to the vehicle control.
-
For inhibitor screening, plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Logical Relationship of the DFHBI-1T System
The core principle of the DFHBI-1T system relies on a conformational change in the RNA aptamer that is either triggered by a specific interaction (e.g., protein binding) or an enzymatic modification, leading to a measurable fluorescent signal.
Logical Diagram of the Light-Up Aptamer System
Caption: Logical flow of the DFHBI-1T light-up aptamer system for detecting molecular interactions.
Conclusion
The DFHBI-1T system, in combination with RNA aptamers like Broccoli, offers a robust and versatile platform for studying RNA-protein interactions and related enzymatic activities. The detailed protocols and data provided herein should serve as a valuable resource for researchers and drug development professionals seeking to implement this technology in their work. The high sensitivity, specificity, and live-cell compatibility of this system are poised to continue driving new discoveries in RNA biology and therapeutic development.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent RNA aptamers as a tool to study RNA-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Time-Lapse Microscopy with DFHBI-1T for RNA Tracking
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize the dynamics of RNA molecules in living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The combination of the fluorogenic dye DFHBI-1T and genetically encoded RNA aptamers, such as Spinach2 and Broccoli, provides a powerful tool for real-time tracking of RNA localization and transport. DFHBI-1T is a cell-permeable, non-fluorescent molecule that exhibits bright green fluorescence upon binding to its cognate RNA aptamer. This "light-up" system offers high specificity and a good signal-to-noise ratio, making it well-suited for time-lapse microscopy.[1][2][3]
These application notes provide an overview of the technology, key quantitative data, and detailed protocols for utilizing DFHBI-1T in conjunction with the Broccoli RNA aptamer for live-cell RNA imaging.
Data Presentation
Quantitative Properties of DFHBI-1T with RNA Aptamers
The following tables summarize the key photophysical and biochemical properties of DFHBI-1T when complexed with the Broccoli and Spinach2 RNA aptamers. This data is essential for designing experiments and selecting appropriate imaging parameters.
Table 1: Photophysical Properties of DFHBI-1T-Aptamer Complexes
| Property | DFHBI-1T (Free) | Broccoli–DFHBI-1T | Spinach2–DFHBI-1T |
| Max Absorption (nm) | 423 | 469[4] | 470[4] |
| Max Emission (nm) | 495 | 507[4] | 505[4] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 35,400 | 29,600[4] | 31,000[4] |
| Quantum Yield | 0.00098 | 0.94[4] | 0.94[4] |
| Brightness | 0.12 | 96[4] | 100[4] |
Table 2: Biochemical and Performance Characteristics
| Property | Broccoli–DFHBI-1T | Spinach2–DFHBI-1T |
| Dissociation Constant (Kd, nM) | 360[5] | 560[5] |
| Melting Temperature (Tm, °C) | 48[5] | 37[5] |
| Magnesium Dependence | Low (maximal fluorescence at ~300 µM)[5] | High (50% maximal fluorescence at ~300 µM)[5] |
| In-cell Brightness vs. Spinach2 | ~100% increase in E. coli[4] | - |
| Photostability | Low, but reversible bleaching[1] | Low, but reversible bleaching[6] |
Experimental Protocols
Protocol 1: In Vitro Transcription of Broccoli-tagged RNA
This protocol describes the generation of Broccoli-tagged RNA for in vitro fluorescence assays and as a positive control for in-gel staining.
Materials:
-
Linearized plasmid DNA or PCR product containing the T7 promoter followed by the Broccoli-tagged RNA sequence.
-
T7 RNA polymerase and transcription buffer.
-
Ribonucleotide triphosphates (NTPs).
-
DNase I (RNase-free).
-
RNA purification kit or phenol:chloroform extraction reagents.
-
Nuclease-free water.
Procedure:
-
Assemble the in vitro transcription reaction at room temperature by combining the DNA template, T7 RNA polymerase, transcription buffer, and NTPs.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction mixture and incubate for 15 minutes at 37°C to digest the DNA template.
-
Purify the transcribed RNA using an RNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA pellet in nuclease-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Verify the integrity of the transcribed RNA by running a sample on a denaturing polyacrylamide gel.
Protocol 2: Live-Cell RNA Imaging in Bacteria (E. coli)
This protocol outlines the steps for expressing Broccoli-tagged RNA in E. coli and imaging with DFHBI-1T.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid containing the Broccoli-tagged RNA under an inducible promoter (e.g., T7).
-
LB medium and appropriate antibiotic.
-
Inducing agent (e.g., IPTG).
-
DFHBI-1T stock solution (e.g., 20 mM in DMSO).
-
Microscopy-grade slides and coverslips.
Procedure:
-
Transform the expression plasmid into competent E. coli cells.
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh medium and grow to an OD600 of 0.4-0.6.
-
Induce RNA expression by adding the appropriate inducer (e.g., 1 mM IPTG) and continue to grow for 2-4 hours at 37°C.
-
Harvest the cells by centrifugation and resuspend in a suitable imaging buffer (e.g., PBS).
-
Add DFHBI-1T to the cell suspension to a final concentration of 20-40 µM and incubate for 30 minutes at 37°C.
-
Mount a small volume of the cell suspension on a microscope slide.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for GFP or FITC (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
Acquire time-lapse images with minimal exposure time to reduce phototoxicity and photobleaching.
Protocol 3: Live-Cell RNA Imaging in Mammalian Cells
This protocol provides a general procedure for transiently transfecting mammalian cells to express Broccoli-tagged RNA for live-cell imaging.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Mammalian expression vector containing the Broccoli-tagged RNA under a suitable promoter (e.g., U6 or a Pol II promoter).
-
Transfection reagent (e.g., Lipofectamine).
-
Complete cell culture medium.
-
DFHBI-1T stock solution (e.g., 20 mM in DMSO).
-
Glass-bottom imaging dishes.
Procedure:
-
Seed mammalian cells in glass-bottom imaging dishes and grow to 70-90% confluency.
-
Transfect the cells with the Broccoli expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours to allow for RNA expression.
-
Thirty minutes prior to imaging, replace the culture medium with a phenol red-free imaging medium containing 20-40 µM DFHBI-1T.
-
Incubate at 37°C in a CO2 incubator.
-
Image the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Use a GFP/FITC filter set and acquire time-lapse images with appropriate intervals to capture the dynamics of the tagged RNA.
Visualizations
Caption: Experimental workflow for RNA tracking with DFHBI-1T.
Caption: Logical steps for visualizing RNA dynamics with DFHBI-1T.
Caption: Application of DFHBI-1T RNA tracking in a signaling pathway.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
Co-localization Studies of Aptamer-Tagged RNAs and Fluorescent Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spatial and temporal organization of RNA and proteins is fundamental to cellular function. Visualizing the co-localization of specific RNA molecules and proteins within living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. This document provides detailed application notes and protocols for conducting co-localization studies using the fluorogenic RNA aptamer system, specifically with the fluorophore DFHBI-1T, in conjunction with fluorescently tagged proteins.
DFHBI-1T is a cell-permeable, non-toxic small molecule that is analogous to the chromophore in the green fluorescent protein (GFP).[1] It is intrinsically non-fluorescent but exhibits a strong green fluorescence upon binding to specific RNA aptamers such as Spinach2 or Broccoli.[2][3] This system allows for the real-time visualization of RNA dynamics in living cells.[3] When combined with the expression of proteins tagged with fluorescent proteins (e.g., mCherry, GFP), it provides a powerful dual-color imaging platform to study RNA-protein interactions and co-localization.
Core Concepts and Applications
Principle of Co-localization
Co-localization in fluorescence microscopy refers to the spatial overlap of signals from two or more different fluorescent labels, each tagging a specific molecule of interest. Quantitative analysis of co-localization can infer the likelihood of molecular interactions. Key metrics for this analysis include:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the intensities of the two fluorescent signals on a pixel-by-pixel basis. Values range from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation.[4][5]
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It ranges from 0 (no overlap) to 1 (complete overlap).[4][5]
Applications in Research and Drug Development
-
Mapping RNA-Protein Interactions: Elucidate the subcellular sites of interaction between specific mRNAs or non-coding RNAs and their binding proteins.
-
Studying Viral Life Cycles: Track the localization of viral RNA genomes and their interaction with host or viral proteins during infection and replication. For instance, Sindbis Virus RNA tagged with Broccoli has been co-localized with RNA FISH signals, yielding a strong co-localization coefficient (R = 0.9049), validating the use of this system for tracking viral RNA.[6]
-
High-Throughput Screening (HTS) for Drug Discovery: Develop cell-based assays to screen for small molecules that disrupt or enhance RNA-protein interactions. The Broccoli-DFHBI-1T system has been successfully adapted for HTS to identify inhibitors of the FTO protein, an RNA demethylase.
-
Investigating Subcellular Trafficking: Monitor the transport and localization of RNA-protein complexes within different cellular compartments.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DFHBI-1T and commonly used fluorescent proteins for co-localization studies.
| Parameter | DFHBI-1T (bound to Spinach2/Broccoli) | EGFP | mCherry |
| Excitation Max (nm) | ~482[7] | ~488 | ~587 |
| Emission Max (nm) | ~505[7] | ~507 | ~610 |
| Quantum Yield | ~0.72 (with Broccoli) | ~0.60 | ~0.22 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~39,900 (with Broccoli) | ~55,000 | ~72,000 |
| Photostability | Moderate (reversible photoisomerization)[8] | High | High |
| Cell Permeability | Yes[1] | N/A (genetically encoded) | N/A (genetically encoded) |
| Toxicity | Low[1] | Low | Low |
Table 1: Photophysical properties of DFHBI-1T and common fluorescent proteins.
| Study Type | RNA-Tag | Protein-Tag | Quantitative Metric | Reported Value | Reference |
| RNA-RNA Co-localization | Broccoli-DFHBI-1T | RNA FISH (E1+E2 probes) | Co-localization Coefficient (R) | 0.9049 | [6] |
| FRET (in vitro) | Spinach-DFHBI | mCherry-PP7 | FRET Efficiency | Interaction-dependent | [9][10] |
Table 2: Examples of quantitative co-localization and interaction data.
Experimental Protocols
General Experimental Workflow for Co-localization
The overall workflow for a typical co-localization experiment involves plasmid construction, cell culture and transfection, cell staining with DFHBI-1T, fluorescence microscopy, and image analysis.
Protocol 1: Co-localization of Aptamer-Tagged RNA and a Fluorescently-Tagged Protein
This protocol outlines the steps for visualizing the co-localization of an RNA tagged with Spinach2 or Broccoli and a protein tagged with a fluorescent protein like mCherry.
Materials:
-
Mammalian expression vector for the RNA of interest fused to an RNA aptamer (e.g., Spinach2, Broccoli).
-
Mammalian expression vector for the protein of interest fused to a fluorescent protein (e.g., mCherry).
-
HEK293T cells (or other suitable cell line).
-
Standard cell culture reagents (DMEM, FBS, penicillin-streptomycin).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
DFHBI-1T stock solution (10-20 mM in DMSO).
-
Imaging medium (e.g., FluoroBrite DMEM).
-
Confocal microscope with appropriate filter sets for green (e.g., FITC/GFP) and red (e.g., TRITC/RFP) fluorescence.
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Co-transfection: Co-transfect the cells with the aptamer-tagged RNA vector and the fluorescent protein-tagged protein vector using a standard transfection protocol.
-
Cell Incubation: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the RNA and protein of interest.
-
DFHBI-1T Staining:
-
Prepare a working solution of 20 µM DFHBI-1T in pre-warmed imaging medium.
-
Gently wash the cells twice with pre-warmed PBS.
-
Replace the medium with the DFHBI-1T working solution.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
-
Imaging:
-
Mount the imaging dish on the confocal microscope.
-
Acquire images in both the green and red channels sequentially to minimize bleed-through.
-
Green Channel (DFHBI-1T): Ex: ~488 nm, Em: ~500-550 nm.
-
Red Channel (mCherry): Ex: ~561 nm, Em: ~590-650 nm.
-
-
Acquire z-stacks to capture the three-dimensional distribution of the signals.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with the JACoP or Coloc 2 plugin) to perform quantitative co-localization analysis.
-
Define a region of interest (ROI) for each cell to be analyzed.
-
Calculate the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) for the selected ROIs.
-
Protocol 2: In Vitro FRET Assay for RNA-Protein Interaction
This protocol describes an in vitro assay to detect direct RNA-protein interaction using Förster Resonance Energy Transfer (FRET) between Spinach-DFHBI (donor) and mCherry (acceptor).[9][10]
Materials:
-
Purified RNA of interest tagged with the Spinach aptamer.
-
Purified protein of interest tagged with mCherry.
-
FRET buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).
-
DFHBI-1T solution.
-
Fluorometer or plate reader capable of measuring fluorescence spectra.
Procedure:
-
RNA Folding: Heat the Spinach-tagged RNA at 95°C for 2 minutes and then cool on ice for 5 minutes to ensure proper folding.
-
Reaction Setup: In a microplate or cuvette, combine the folded Spinach-tagged RNA, the mCherry-tagged protein, and DFHBI-1T in the FRET buffer. Include control reactions with only the donor (RNA + DFHBI-1T) and only the acceptor (protein).
-
Incubation: Incubate the reaction mixtures at room temperature for 30 minutes to allow for binding.
-
Fluorescence Measurement:
-
Excite the donor (DFHBI-1T) at ~470 nm.
-
Measure the emission spectrum from ~490 nm to ~650 nm.
-
In the presence of FRET, a decrease in the donor emission peak (~505 nm) and an increase in the sensitized acceptor emission peak (~610 nm) will be observed compared to the donor-only control.
-
-
FRET Efficiency Calculation: Calculate the apparent FRET efficiency (E) using the formula: E = 1 - (FDA / FD), where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
Signaling Pathway and Logical Relationship Diagrams
FRET-Based Detection of RNA-Protein Interaction
This diagram illustrates the principle of FRET for detecting the interaction between a Spinach-tagged RNA and an mCherry-tagged protein.
Drug Screening Workflow for RNA-Protein Interaction Inhibitors
This diagram shows a logical workflow for a high-throughput screen to identify inhibitors of a specific RNA-protein interaction using the DFHBI-1T system.
References
- 1. Detection of SARS-CoV-2 RNA using a DNA aptamer mimic of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 3. nbinno.com [nbinno.com]
- 4. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. research.vu.nl [research.vu.nl]
- 10. FRET Analysis of RNA -Protein Interactions Using Spinach Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DFHBI-1T in Cell-Free Expression Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the fluorogenic RNA aptamer system, DFHBI-1T, within cell-free expression systems. This technology offers a powerful tool for real-time monitoring of RNA synthesis and the development of novel biosensors.
Introduction
The combination of fluorogenic RNA aptamers and cell-free expression systems provides a versatile platform for synthetic biology, diagnostics, and drug development. DFHBI-1T is a fluorophore that exhibits enhanced fluorescence upon binding to specific RNA aptamers, such as Spinach2 and Broccoli.[1][2] This system mimics the properties of Green Fluorescent Protein (GFP) but operates at the RNA level, allowing for the direct and real-time visualization of transcription.[3] Cell-free expression (CFE) systems, derived from cellular extracts, provide a flexible and controllable environment for expressing genes and studying biological processes without the constraints of living cells. The integration of the DFHBI-1T/aptamer system into CFE platforms enables rapid and sensitive quantification of RNA production.
Principle of DFHBI-1T-Based RNA Detection
The core of this detection method lies in the specific interaction between the DFHBI-1T dye and a structured RNA aptamer. DFHBI-1T in its unbound state is non-fluorescent. Upon transcription of the RNA aptamer (e.g., Spinach2, Broccoli) within the cell-free system, the aptamer folds into a specific three-dimensional structure that creates a binding pocket for DFHBI-1T. This binding event restricts the rotational freedom of DFHBI-1T, leading to a significant increase in its fluorescence quantum yield, which can be detected using standard fluorescence measurement instruments.[4][5] This "light-up" mechanism provides a high signal-to-noise ratio, as the fluorescence is directly proportional to the amount of folded, functional RNA aptamer produced.[6]
Applications in Cell-Free Systems
The use of DFHBI-1T in cell-free systems has several key applications:
-
Real-time monitoring of transcription: The fluorescence signal develops as the RNA aptamer is transcribed and folds, allowing for kinetic studies of RNA production.
-
Quantification of RNA transcripts: The fluorescence intensity can be correlated with the concentration of the transcribed RNA aptamer.
-
High-throughput screening: The simplicity of the fluorescence readout makes it suitable for screening libraries of genetic parts (e.g., promoters, terminators) or for evaluating the effects of different conditions on transcription.
-
Development of biosensors: By coupling the expression of the RNA aptamer to a specific biological signal (e.g., the presence of a metabolite or another nucleic acid), the system can be engineered to act as a biosensor.[7]
-
Quality control of in vitro transcription reactions: The system can be used to verify the successful transcription of RNA.[2][3]
Data Presentation
DFHBI-1T Properties and Spectral Characteristics
| Property | Value | Reference |
| Molecular Weight | 320.21 g/mol | [5] |
| Formula | C13H9F5N2O2 | [8] |
| Solubility | Up to 100 mM in DMSO | [8] |
| Excitation Maximum (bound to Spinach2) | 482 nm | [8] |
| Emission Maximum (bound to Spinach2) | 505 nm | [8] |
| Storage | -20°C, protected from light | [5] |
Recommended Buffer Compositions for Fluorescence Measurement
| Buffer Component | Concentration | Reference |
| HEPES, pH 7.4 | 40 mM | [1] |
| KCl | 100 mM | [1] |
| MgCl2 | 1 mM | [1] |
Typical Concentrations for In Vitro Assays
| Reagent | Concentration | Reference |
| DFHBI-1T (in-gel staining) | 5 - 10 µM | [1][9] |
| DFHBI-1T (in-solution fluorescence) | 0.5 - 20 µM | [1][10] |
| RNA Aptamer | 1 µM | [1] |
| DNA Template (PCR product) | 70 - 200 ng/µL | [3] |
Experimental Protocols
Protocol 1: Real-Time Monitoring of RNA Aptamer Transcription in a Cell-Free Expression System
This protocol describes how to set up a cell-free transcription-translation reaction to monitor the production of an RNA aptamer in real-time.
Materials:
-
Cell-free expression system (e.g., PURExpress®, or a homemade E. coli extract-based system)
-
DNA template encoding the RNA aptamer (e.g., Broccoli or Spinach2) under the control of a suitable promoter (e.g., T7). Linearized plasmid or a PCR product can be used.
-
DFHBI-1T stock solution (e.g., 20-40 mM in DMSO)
-
Nuclease-free water
-
Fluorescence plate reader with excitation and emission filters appropriate for the DFHBI-1T/aptamer complex (e.g., Ex: 485 nm, Em: 535 nm).
Procedure:
-
Prepare the DNA Template:
-
If using a plasmid, linearize it downstream of the coding sequence.
-
If using a PCR product, ensure it contains the promoter, the aptamer sequence, and a terminator. Purify the PCR product.
-
Quantify the DNA concentration accurately.
-
-
Prepare the DFHBI-1T Working Solution:
-
Thaw the DFHBI-1T stock solution on ice, protected from light.
-
Dilute the stock solution in the cell-free expression system reaction buffer to a 2X working concentration (e.g., 40 µM for a final concentration of 20 µM). Keep on ice and protected from light.
-
-
Set up the Cell-Free Reaction:
-
On ice, combine the components of the cell-free expression system according to the manufacturer's instructions.
-
Add the DNA template to the desired final concentration (e.g., 10 nM).[11]
-
Add the 2X DFHBI-1T working solution to a final 1X concentration.
-
Include appropriate controls:
-
No DNA template control: to measure background fluorescence of DFHBI-1T in the cell-free system.
-
No DFHBI-1T control: to measure any background fluorescence from the cell-free system itself.
-
-
-
Fluorescence Measurement:
-
Transfer the reactions to a 96-well or 384-well plate.
-
Incubate the plate in a fluorescence plate reader at the optimal temperature for the cell-free system (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for the desired duration of the experiment (e.g., 2-4 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no DNA template control) from the fluorescence readings of the experimental samples.
-
Plot the background-corrected fluorescence intensity over time to visualize the kinetics of RNA aptamer transcription.
-
Protocol 2: In-Gel Visualization of Transcribed RNA Aptamers
This protocol allows for the specific visualization of the transcribed RNA aptamer in a polyacrylamide gel, confirming the size and integrity of the transcript.[4]
Materials:
-
Denaturing polyacrylamide gel (e.g., 6% TBE-Urea gel)
-
TBE buffer
-
RNA loading dye
-
DFHBI-1T staining solution: 10 µM DFHBI-1T in 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2.[1]
-
Nuclease-free water
-
Gel imaging system with appropriate filters (e.g., blue light excitation and cyan-green light emission).[1]
Procedure:
-
Run the Cell-Free Expression Reaction:
-
Perform the cell-free transcription reaction as described in Protocol 1, but without the addition of DFHBI-1T to the reaction mix.
-
Stop the reaction by adding an equal volume of RNA loading dye containing a denaturant (e.g., formamide).
-
-
Denaturing PAGE:
-
Denature the samples by heating at 65-70°C for 5 minutes.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Staining with DFHBI-1T:
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Wash the gel three times for 5 minutes each with nuclease-free water in a clean container.
-
Incubate the gel in the DFHBI-1T staining solution for 15-30 minutes at room temperature with gentle agitation, protected from light.[1]
-
-
Imaging:
-
Briefly rinse the gel with nuclease-free water.
-
Image the gel using a gel documentation system with the appropriate excitation and emission settings for the DFHBI-1T/aptamer complex.
-
-
(Optional) Total RNA Staining:
-
After imaging for DFHBI-1T fluorescence, the gel can be washed three times for 5 minutes with water and then stained with a general RNA stain (e.g., SYBR Gold) to visualize all RNA species.[4]
-
Mandatory Visualizations
Caption: Real-time monitoring of RNA transcription workflow.
Caption: In-gel visualization of transcribed RNA aptamers.
Caption: Mechanism of DFHBI-1T fluorescence activation.
Troubleshooting and Considerations
-
Incompatibility with certain CFE systems: It has been reported that DFHBI-based fluorescent aptamers may not be compatible with all commercial cell-free expression systems. For instance, a study found a lack of fluorescence in the Expressway™ system, even though transcription occurred.[12][13] It is recommended to test the compatibility of the chosen CFE system with the DFHBI-1T/aptamer system. Systems like PURExpress® have been shown to be compatible.[10]
-
Optimizing DFHBI-1T concentration: The optimal concentration of DFHBI-1T may vary depending on the CFE system and the expression level of the RNA aptamer. A titration experiment is recommended to determine the concentration that gives the best signal-to-noise ratio.[6][14]
-
RNA folding: The fluorescence signal is dependent on the correct folding of the RNA aptamer. The composition of the cell-free reaction buffer, particularly the concentrations of magnesium and potassium ions, can influence RNA folding and should be considered.[7]
-
Background fluorescence: To minimize background, it is crucial to include proper controls and to handle DFHBI-1T in a light-protected manner.
-
Photostability: While DFHBI-1T is relatively photostable, prolonged exposure to excitation light can lead to photobleaching. It is advisable to minimize light exposure during experiments.
References
- 1. media.addgene.org [media.addgene.org]
- 2. protobiology.org [protobiology.org]
- 3. protocols.io [protocols.io]
- 4. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Imaging Viral RNA Replication with DFHBI-1T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing the spatiotemporal dynamics of viral RNA replication is fundamental to understanding viral pathogenesis and developing effective antiviral strategies. The DFHBI-1T system offers a robust and versatile method for real-time imaging of viral RNA in living cells. This technology utilizes a cell-permeable, non-toxic fluorophore, DFHBI-1T, which becomes highly fluorescent upon binding to specific RNA aptamers, such as Spinach2 or Broccoli, that are genetically fused to the viral RNA of interest.[1][2] This interaction allows for the specific labeling and tracking of viral RNA throughout the replication cycle, providing invaluable insights into viral replication, assembly, and interactions with host cell machinery.
DFHBI-1T is a derivative of the original DFHBI fluorophore, offering superior brightness and photostability, which are critical for live-cell imaging studies.[3][4] Its fluorescence activation is contingent upon binding to a correctly folded RNA aptamer, resulting in a high signal-to-noise ratio with low background fluorescence.[5][6][7] This system has been successfully employed to image the replication of viruses like Sindbis virus (SINV), demonstrating its utility in virological research.[1][2]
Principle of the Method
The core of this imaging technique lies in the specific interaction between the DFHBI-1T fluorophore and an RNA aptamer. The workflow begins with the genetic insertion of an RNA aptamer sequence (e.g., Broccoli or Spinach2) into the genome of the virus under investigation.[1] When this engineered virus infects a host cell, its replicating RNA will also contain the aptamer. The addition of cell-permeable DFHBI-1T to the cell culture medium allows the fluorophore to enter the cells and bind to the aptamer-tagged viral RNA. This binding event induces a conformational change in DFHBI-1T, causing it to become fluorescent with excitation and emission maxima around 472 nm and 507 nm, respectively.[1][5] The resulting fluorescence can then be visualized using standard fluorescence microscopy, enabling the real-time tracking of viral RNA localization and accumulation.
Data Presentation
Table 1: Properties of DFHBI-1T and Associated RNA Aptamers
| Property | DFHBI-1T | Spinach2-DFHBI-1T Complex | Broccoli-DFHBI-1T Complex | Reference |
| Excitation Max (nm) | ~472 | ~482 | ~472 | [4][5] |
| Emission Max (nm) | ~507 | ~505 | ~507 | [4][5] |
| Brightness Comparison | - | Nearly twice as bright as Spinach2-DFHBI | ~40% brighter than Broccoli-DFHBI | [3][4] |
| Background Fluorescence | Low | Lower than Spinach2-DFHBI | Lower than Broccoli-DFHBI | [4][5] |
| Photostability | Reversible photobleaching | Exhibits reversible photobleaching | Loses 50% of signal in ~0.6s under continuous imaging | [3][8][9] |
Table 2: Recommended Reagent Concentrations for Experimental Protocols
| Reagent | Stock Solution | Working Concentration | Application | Reference |
| DFHBI-1T | 40-50 mM in anhydrous DMSO | 20 µM | Live-cell imaging (general) | [3][5][10] |
| DFHBI-1T | 40 mM in DMSO | 20 µM | Live-cell imaging of Sindbis virus | [1] |
| DFHBI-1T | 10 mM in DMSO | 10 µM | In-gel staining | [10][11] |
| DFHBI-1T | - | 80-160 µM | Optimal concentration for microplate reader assays | [6] |
| Paraformaldehyde | - | 4% | Cell fixation | [5] |
| Sucrose | - | 300 mM | Induction of stress granule formation | [10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Viral RNA Replication
This protocol describes the general procedure for visualizing aptamer-tagged viral RNA in living cells using DFHBI-1T.
Materials:
-
Cells cultured in a suitable imaging dish (e.g., glass-bottom dish).
-
Recombinant virus encoding the RNA aptamer-tagged viral RNA.
-
DFHBI-1T stock solution (e.g., 40 mM in DMSO).
-
Pre-warmed imaging medium (e.g., DMEM without phenol red).
-
Fluorescence microscope equipped with appropriate filter sets (e.g., FITC/EGFP).
Procedure:
-
Seed the cells in the imaging dish and allow them to adhere and grow to the desired confluency.
-
Infect the cells with the recombinant virus at a suitable multiplicity of infection (MOI) (e.g., MOI = 5 for SINV in BHK cells).[1]
-
Culture the infected cells for a duration sufficient for viral replication to occur (e.g., 6-20 hours post-infection).[1]
-
Thirty minutes prior to imaging, replace the culture medium with pre-warmed imaging medium containing 20 µM DFHBI-1T.[10]
-
Incubate the cells at 37°C for 30 minutes to allow for DFHBI-1T uptake and binding to the aptamer-tagged viral RNA.[3]
-
(Optional) To reduce background fluorescence, gently wash the cells once with pre-warmed imaging medium.[12]
-
Image the cells using a fluorescence microscope. For the DFHBI-1T signal, use a filter set appropriate for green fluorescence (e.g., excitation at 480/40 nm and emission at 535/50 nm).[3]
-
Acquire images at different time points to monitor the dynamics of viral RNA replication and localization.
Protocol 2: In-Gel Fluorescence Staining of Aptamer-Tagged Viral RNA
This protocol allows for the visualization of aptamer-tagged RNA transcripts after separation by polyacrylamide gel electrophoresis (PAGE).
Materials:
-
Total RNA extracted from infected cells.
-
Denaturing polyacrylamide gel (e.g., 8% TBE-Urea gel).
-
Staining solution: 10 µM DFHBI-1T in a buffer containing 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.[10][11]
-
Gel imaging system with blue light excitation and green light emission filters.
Procedure:
-
Load approximately 100 ng of the extracted RNA onto the denaturing polyacrylamide gel and perform electrophoresis.[11]
-
After electrophoresis, wash the gel three times with deionized water for 15 minutes each to remove urea.[11]
-
Incubate the gel in the DFHBI-1T staining solution for 30 minutes at room temperature to allow the RNA to refold and bind the fluorophore.[11]
-
Image the gel using a gel documentation system with an excitation wavelength around 470 nm and an emission wavelength around 532 nm.[10]
-
(Optional) To visualize total RNA, the gel can be subsequently washed with water and stained with a general RNA stain like SYBR Gold.[10]
Visualizations
Caption: Experimental workflow for imaging viral RNA replication using DFHBI-1T.
Caption: Mechanism of DFHBI-1T fluorescence activation by an RNA aptamer.
References
- 1. Development of encoded Broccoli RNA aptamers for live cell imaging of alphavirus genomic and subgenomic RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. media.addgene.org [media.addgene.org]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
How to reduce background fluorescence with Dfhbi 1T.
Welcome to the technical support center for DFHBI-1T. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you reduce background fluorescence and achieve a high signal-to-noise ratio in your RNA imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is DFHBI-1T and how does it work?
DFHBI-1T is a cell-permeable, GFP-like fluorophore used for imaging RNA in living cells.[1] It is intrinsically non-fluorescent but undergoes a significant increase in fluorescence upon binding to specific RNA aptamers, such as Spinach, Spinach2, and Broccoli.[2][3] This "turn-on" mechanism allows for the specific visualization of tagged RNA molecules, tracking their localization and dynamics within the cell.[2] DFHBI-1T was developed as an improvement over its predecessor, DFHBI, offering a brighter signal and lower background fluorescence.[4][5]
Q2: What are the primary causes of high background fluorescence?
High background fluorescence can obscure your specific signal and is typically caused by one or more of the following factors:
-
Excess Unbound DFHBI-1T: Using a concentration of DFHBI-1T that is too high is a common cause of background signal. Even though the probe has a low intrinsic fluorescence, high concentrations can lead to detectable non-specific fluorescence.[4][6]
-
Cellular Autofluorescence: Many cell types have endogenous molecules, such as NADH and flavins, that fluoresce naturally, particularly when excited with blue or green light.[7][8][9] This is a significant source of interference in the blue-green emission spectrum where the DFHBI-1T complex emits.[8]
-
Non-Specific Binding: The probe may bind to cellular components other than the intended RNA aptamer, contributing to background noise.[10]
-
Autofluorescent Media: Common components in cell culture media, such as phenol red and vitamins, are inherently fluorescent and can increase background levels.[11]
Q3: How does DFHBI-1T compare to the original DFHBI?
DFHBI-1T is a derivative of DFHBI designed for improved performance in live-cell imaging. The key advantages are:
-
Higher Brightness: The Broccoli-DFHBI-1T complex is approximately 40% brighter than Broccoli-DFHBI.[4][5]
-
Lower Background: DFHBI-1T exhibits lower background fluorescence in cells, which significantly increases the signal-to-noise ratio.[3][4][5]
-
Optimized Spectra: Its excitation and emission maxima (Ex: ~472 nm / Em: ~507 nm) are well-suited for standard GFP/FITC filter sets.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to high background fluorescence.
Issue: High Background Fluorescence
| Possible Cause | Recommended Solution |
| DFHBI-1T concentration is too high. | The optimal concentration is a balance between maximizing signal from the aptamer complex and minimizing background from unbound probe. Perform a concentration titration experiment to find the ideal concentration for your specific cell line and aptamer expression level.[4] See Protocol 2 for a detailed methodology. |
| Excess extracellular probe. | Unbound DFHBI-1T remaining in the media after incubation is a major source of background. After incubating the cells with DFHBI-1T, wash them 1-3 times with pre-warmed imaging buffer or culture medium to remove the excess probe.[1][4] |
| Cellular autofluorescence. | All cells exhibit some level of autofluorescence. To account for this, always prepare a negative control sample of cells that do not express the RNA aptamer but are otherwise treated identically (including incubation with DFHBI-1T).[12] Use this control to set the baseline fluorescence and perform background subtraction on your images.[11] |
| Autofluorescence from media. | Standard cell culture media often contain fluorescent components like phenol red and vitamins. For imaging, replace the culture medium with a specialized imaging buffer or medium that lacks these components (e.g., DMEM without phenol red).[11] |
| Suboptimal incubation time. | Insufficient incubation may lead to a weak specific signal, while excessively long incubation could increase non-specific binding or cellular stress. A typical starting point is 30 minutes, but this should be optimized.[4][12] See Protocol 3 for an incubation time course experiment. |
Data & Experimental Protocols
Quantitative Data Summary
The optimal concentration of DFHBI-1T can vary significantly between experimental systems. The following table summarizes recommended concentrations from various studies.
| Application | Recommended DFHBI-1T Concentration | Key Considerations |
| Initial Live-Cell Imaging | 20 - 40 µM | A good starting range for most microscopy experiments.[1][4] |
| Microplate Reader Assays | 80 - 160 µM | Higher concentrations may be needed for population-level assays to maximize signal.[13] |
| High Aptamer Expression | 10 - 20 µM | When RNA aptamer expression is very high, lower probe concentrations can be used to maintain a high signal-to-noise ratio.[11] |
| Sensitive/Long-Term Imaging | < 10 µM | At concentrations above 10 µM, non-specific fluorescence activation in cells can become more prominent.[6] |
Protocol 1: Standard DFHBI-1T Staining for Live-Cell Imaging
This protocol provides a general guideline for staining live cells expressing an RNA aptamer.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach2, Broccoli).
-
Negative control cells (not expressing the aptamer).
-
DFHBI-1T stock solution (e.g., 20-40 mM in anhydrous DMSO).[3][12]
-
Pre-warmed (37°C) imaging medium (e.g., DMEM without phenol red).[11]
-
Imaging-compatible plates or dishes (e.g., glass-bottom dishes).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on imaging plates.
-
Prepare Working Solution: Immediately before use, dilute the DFHBI-1T stock solution into pre-warmed imaging medium to the desired final concentration (e.g., start with 20 µM). Vortex briefly to mix.
-
Incubation: Remove the existing culture medium from the cells and gently add the DFHBI-1T working solution.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[4][12]
-
Washing (Recommended): To reduce background, aspirate the DFHBI-1T solution and wash the cells once or twice with pre-warmed imaging medium. After the final wash, add fresh imaging medium to the cells.[1]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC or GFP filter cube, Ex: ~470 nm, Em: ~510 nm).[4][5]
-
Controls: Image the negative control cells using identical settings to determine the level of background and autofluorescence.
Protocol 2: Optimizing DFHBI-1T Concentration
Objective: To determine the DFHBI-1T concentration that yields the highest signal-to-noise ratio.
Procedure:
-
Prepare multiple wells of cells expressing the RNA aptamer and negative control cells.
-
Prepare a series of DFHBI-1T working solutions with varying concentrations (e.g., 5 µM, 10 µM, 20 µM, 40 µM, 80 µM).
-
Incubate a separate well of cells with each concentration for a fixed time (e.g., 30 minutes).
-
Wash all wells as described in Protocol 1 and acquire images.
-
Analysis: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of:
-
The aptamer-expressing cells (Signal).
-
The negative control cells or a background region in the same image (Noise).
-
-
Calculate the Signal-to-Noise (S/N) ratio for each concentration.
-
Plot the S/N ratio against the DFHBI-1T concentration to identify the optimal value.
Protocol 3: Optimizing Incubation Time
Objective: To determine the shortest incubation time required to reach a stable, maximal signal.
Procedure:
-
Prepare multiple wells of cells.
-
Prepare a DFHBI-1T working solution at the optimal concentration determined in Protocol 2.
-
Incubate the cells with the DFHBI-1T solution and acquire images at various time points (e.g., 10, 20, 30, 45, 60 minutes).
-
Analysis: Measure the mean fluorescence intensity of the cells at each time point.
-
Plot the fluorescence intensity against time. The optimal incubation time is typically at the beginning of the plateau, where the signal is maximal and stable.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microscopyu.com [microscopyu.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. media.addgene.org [media.addgene.org]
- 12. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Improving Dfhbi 1T signal-to-noise ratio in live cells.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio of DFHBI-1T in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is DFHBI-1T and how does it work?
DFHBI-1T (3,5-difluoro-4-hydroxybenzylidene 1-trifluoroethyl-imidazolinone) is a cell-permeable, non-fluorescent small molecule that mimics the fluorophore of Green Fluorescent Protein (GFP).[1][2] Its fluorescence is activated upon binding to specific RNA aptamers, such as Spinach2 or Broccoli.[3] This specific binding event leads to a significant increase in fluorescence, allowing for the visualization of RNA localization and dynamics in living cells.[2][3] The unbound DFHBI-1T remains non-fluorescent, contributing to a low background signal.[1][2][4][5]
Q2: What are the advantages of using DFHBI-1T over DFHBI?
DFHBI-1T is a derivative of DFHBI designed for improved performance in live-cell imaging. Its key advantages include:
-
Brighter Signal: The Broccoli-DFHBI-1T complex is approximately 40% brighter than the Broccoli-DFHBI complex due to a higher extinction coefficient.[1]
-
Lower Background Fluorescence: DFHBI-1T exhibits lower background fluorescence in cells, which significantly increases the signal-to-noise ratio.[1][2][5][6]
-
Optimized Spectra: The excitation and emission maxima of DFHBI-1T (around 472 nm and 507 nm, respectively) are well-suited for standard FITC/GFP filter sets commonly found on fluorescence microscopes.[1]
Q3: What is the optimal concentration of DFHBI-1T for live-cell imaging?
The optimal concentration of DFHBI-1T can vary depending on the cell type, expression level of the RNA aptamer, and the specific experimental setup. A common starting concentration is 20 µM.[7][8] However, for some applications, concentrations ranging from 20-40 µM are recommended as a starting point.[9] In some bacterial studies, an optimal concentration was found to be between 80 and 160 µM, where a further increase to 200 µM only led to a slight increase in signal.[4][5] It is advisable to perform a concentration titration to determine the best signal-to-noise ratio for your specific experiment.
Q4: What is the recommended incubation time for DFHBI-1T?
A typical incubation time for DFHBI-1T is 30 minutes at 37°C.[8][9] This allows sufficient time for the dye to enter the cells and bind to the RNA aptamer.[8] Shorter incubation times, such as 10 minutes, have also been reported to be effective.[7] For troubleshooting low signal, incubation time can be incrementally increased (e.g., to 45 or 60 minutes).[9]
Q5: Is DFHBI-1T cytotoxic?
DFHBI-1T is generally considered to have low cytotoxicity and is well-suited for live-cell imaging.[2][9] Studies have shown that varying concentrations of DFHBI-1T did not have a significant effect on cell growth.[4][5][9] However, it is always a good practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging experiments.
Q6: How can I choose between Spinach2 and Broccoli aptamers?
Both Spinach2 and Broccoli are effective RNA aptamers for use with DFHBI-1T. However, Broccoli offers several advantages, particularly for in-cell applications:
-
Smaller Size: Broccoli is a 49-nucleotide aptamer, which is substantially shorter than Spinach2.[10][11]
-
Lower Magnesium Dependence: Broccoli's folding and fluorescence are markedly less dependent on magnesium concentration compared to Spinach2, which is advantageous as cytosolic magnesium levels can be low.[10]
-
Increased Thermostability: Broccoli exhibits greater thermostability, which can lead to better performance at 37°C.[10]
For most live-cell imaging applications, Broccoli is often the preferred choice due to its robust folding and brighter fluorescence in the cellular environment.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Low expression of the RNA aptamer. | Verify aptamer expression using a sensitive method like RT-qPCR or by staining total RNA on a denaturing gel with DFHBI-1T.[1] Consider using a stronger promoter to drive aptamer expression.[1] |
| Insufficient DFHBI-1T concentration. | Perform a titration to find the optimal DFHBI-1T concentration. In some cases, concentrations up to 80-160 µM may be beneficial.[4][5][9] | |
| Insufficient incubation time. | Increase the incubation time with DFHBI-1T in increments of 15-30 minutes.[9] | |
| Improper RNA aptamer folding. | Ensure the aptamer is correctly folded. For Spinach2, a tRNA scaffold may be necessary to promote folding in vivo.[11] Broccoli generally exhibits robust folding without a scaffold.[11] Test the folding of your fusion construct in vitro.[1] | |
| Incorrect microscope filter set. | Use a standard FITC or GFP filter set. DFHBI-1T has an excitation maximum around 472 nm and an emission maximum around 507 nm.[1] | |
| High Background Fluorescence | Excess extracellular DFHBI-1T. | After incubation, wash the cells three times with pre-warmed PBS or imaging medium to remove unbound DFHBI-1T.[7] |
| Autofluorescence of cells or medium. | Image a negative control (cells not expressing the aptamer) to determine the level of autofluorescence. Use a phenol red-free imaging medium. | |
| Spectral bleed-through from other fluorophores. | If performing multi-color imaging, ensure that the emission spectrum of DFHBI-1T does not bleed into other channels. Use narrow emission filters and perform spectral unmixing if necessary.[13] | |
| Signal Fades Quickly (Photobleaching) | Light-induced isomerization of DFHBI-1T. | DFHBI undergoes a reversible light-induced isomerization that renders the complex non-fluorescent.[1][14] Minimize the exposure of cells to high-intensity light.[1] |
| Slow fluorophore recycling. | Allow the cells to recover in the dark after initial imaging; fresh DFHBI-1T from the solution can replace the isomerized fluorophore to restore the signal.[1] Consider using newer fluorophores like TBI, which are designed for faster recycling and enhanced photostability.[15] Use a low-repetition-rate illumination scheme to maximize the signal.[16] | |
| Cell Death or Abnormal Morphology | Phototoxicity. | Reduce the intensity and duration of light exposure. Use the lowest possible laser power and shortest exposure times that still provide an adequate signal.[17] |
| Changes in media pH. | Use an environmental chamber with CO2 control or buffer the imaging media with HEPES to maintain a stable pH of 7.4.[1] |
Quantitative Data Summary
Table 1: Comparison of DFHBI and DFHBI-1T Properties with Broccoli Aptamer
| Property | DFHBI | DFHBI-1T | Reference(s) |
| Relative Brightness | ~60% of DFHBI-1T | 100% (Reference) | [1] |
| Excitation Maximum (nm) | ~447 | ~472 | [1] |
| Emission Maximum (nm) | ~501 | ~507 | [1] |
| Background Fluorescence | Higher | Lower | [1][5] |
Table 2: Recommended Starting Conditions for Live-Cell Imaging
| Parameter | Recommended Range | Notes | Reference(s) |
| DFHBI-1T Concentration | 20 - 160 µM | Optimal concentration is cell-type and expression-level dependent. | [4][5][7][9] |
| Incubation Time | 10 - 60 minutes | 30 minutes is a common starting point. | [7][8][9] |
| Incubation Temperature | 37°C | Culturing at 37°C generally yields better results than lower temperatures. | [4][5] |
Experimental Protocols
Protocol 1: Live-Cell Staining and Imaging with DFHBI-1T
This protocol provides a general procedure for staining live cells expressing an RNA aptamer with DFHBI-1T.
Materials:
-
Cells cultured on imaging-compatible plates or dishes and expressing the RNA aptamer of interest (e.g., Broccoli).
-
DFHBI-1T stock solution (e.g., 20-40 mM in anhydrous DMSO).[6][7][8]
-
Pre-warmed, serum-free cell culture medium or imaging buffer (e.g., PBS).
-
Fluorescence microscope with a suitable filter set (e.g., FITC/GFP).
Procedure:
-
Prepare DFHBI-1T Working Solution:
-
Thaw the DFHBI-1T stock solution.
-
Dilute the stock solution in pre-warmed, serum-free medium to the desired final concentration (e.g., 20 µM).[7] Prepare this solution fresh for each experiment.
-
-
Cell Preparation:
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove residual serum.[7]
-
-
Incubation:
-
Add the DFHBI-1T working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 30 minutes in a 37°C, 5% CO2 incubator.[9]
-
-
Washing (Optional but Recommended):
-
To reduce background fluorescence, aspirate the dye-containing medium.
-
Wash the cells three times with pre-warmed PBS or imaging buffer.[7]
-
-
Imaging:
Visualizations
Caption: Signaling pathway for DFHBI-1T fluorescence activation in live cells.
Caption: General experimental workflow for DFHBI-1T live-cell imaging.
Caption: Logical troubleshooting framework for low signal-to-noise ratio.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorophores for Imaging RNA in Living Cells - Amerigo Scientific [amerigoscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lucernatechnologies.com [lucernatechnologies.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
DFHBI-1T Photobleaching Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding DFHBI-1T photobleaching. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of DFHBI-1T photobleaching?
DFHBI-1T photobleaching is primarily caused by a light-induced cis-trans isomerization of the fluorophore.[1][2] In its fluorescent state, the cis isomer of DFHBI-1T is bound to the RNA aptamer (e.g., Broccoli or Spinach). Upon excitation with light, the DFHBI-1T molecule can convert to its non-fluorescent trans isomer. This change in shape disrupts the interaction with the RNA aptamer, leading to a loss of fluorescence.[1]
Q2: Is the photobleaching of DFHBI-1T reversible?
Yes, a key feature of DFHBI-1T photobleaching is its reversibility.[2] The non-fluorescent trans isomer can dissociate from the RNA aptamer and be replaced by a fresh, fluorescent cis isomer from the surrounding solution. This process of fluorophore exchange allows for the recovery of the fluorescent signal after a period in the dark.
Q3: What are the main strategies to prevent or minimize DFHBI-1T photobleaching?
There are three primary strategies to combat DFHBI-1T photobleaching:
-
Optimize Imaging Conditions: This includes reducing the intensity and duration of the excitation light and employing specialized imaging techniques like pulsed illumination.[2][3]
-
Use Improved Fluorophores: Derivatives of DFHBI, such as BI and DFNS, have been developed with enhanced photostability or faster recovery kinetics.[1][3]
-
Optimize Experimental Parameters: Fine-tuning the concentration of DFHBI-1T and ensuring optimal binding conditions can improve signal stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging | High-intensity continuous illumination: Prolonged exposure to high-intensity light accelerates the conversion of cis to trans DFHBI-1T. | Reduce the laser power to the minimum required for a sufficient signal-to-noise ratio. Decrease the exposure time per frame. Implement pulsed illumination to allow for fluorophore exchange and signal recovery between acquisitions.[2] |
| Suboptimal DFHBI-1T concentration: If the concentration of free DFHBI-1T in the medium is too low, the replacement of photobleached trans isomers is inefficient. | Increase the concentration of DFHBI-1T in the imaging medium. Optimal concentrations can range from 20 µM to 200 µM depending on the cell type and expression level of the RNA aptamer.[4][5] | |
| Low initial fluorescence signal | Low expression of the RNA aptamer: Insufficient levels of the Broccoli or Spinach aptamer will result in a weak signal. | Verify RNA aptamer expression using methods like RT-qPCR or in-gel staining with DFHBI-1T. |
| Incorrect folding of the RNA aptamer: The structure of the RNA aptamer is crucial for binding DFHBI-1T. | Ensure that the RNA aptamer is expressed within a stabilizing scaffold, such as the F30 scaffold, to promote proper folding. | |
| Suboptimal incubation time with DFHBI-1T: Insufficient time for the fluorophore to enter the cells and bind to the aptamer. | Optimize the incubation time with DFHBI-1T. A typical starting point is 30 minutes, but this may need to be adjusted for different cell types.[4] | |
| High background fluorescence | Excess extracellular DFHBI-1T: Residual fluorophore in the imaging medium can contribute to background noise. | After incubation with DFHBI-1T, wash the cells once with pre-warmed imaging medium before imaging. |
| Nonspecific binding of DFHBI-1T: The fluorophore may bind to cellular components other than the RNA aptamer. | While DFHBI-1T generally has low nonspecific binding, using the lowest effective concentration can help minimize this. | |
| Signal does not recover after photobleaching | Depletion of free DFHBI-1T: In prolonged imaging experiments, the pool of available cis-DFHBI-1T may be depleted. | Replenish the imaging medium with fresh DFHBI-1T. |
| Cellular health issues: Compromised cell viability can affect RNA integrity and fluorophore uptake. | Monitor cell health throughout the experiment and ensure that the imaging conditions are not causing phototoxicity. |
Experimental Protocols & Methodologies
Protocol 1: Standard Live-Cell Imaging with DFHBI-1T
This protocol provides a general guideline for live-cell imaging of RNA aptamers with DFHBI-1T.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Broccoli, Spinach).
-
DFHBI-1T stock solution (e.g., 10-20 mM in DMSO).
-
Pre-warmed cell culture medium.
-
Imaging-compatible plates or dishes.
Procedure:
-
Culture cells to the desired confluency in imaging dishes.
-
Prepare the DFHBI-1T working solution by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 20-40 µM. For some applications, concentrations up to 200 µM may be beneficial.[4][5]
-
Remove the existing medium from the cells and replace it with the DFHBI-1T-containing medium.
-
Incubate the cells for at least 30 minutes at 37°C in a CO2 incubator to allow for dye uptake and binding.[4]
-
(Optional) To reduce background, gently wash the cells once with pre-warmed medium before imaging.
-
Proceed with fluorescence microscopy using a standard FITC/GFP filter set (Excitation: ~470 nm, Emission: ~505 nm).[2]
Protocol 2: Pulsed Illumination for Reduced Photobleaching
This technique involves intermittent exposure to the excitation light, allowing time for the fluorescent signal to recover.
Conceptual Workflow:
-
Acquire an image with a short exposure time (e.g., 50 ms).
-
Turn off the excitation light for a defined "dark" period (e.g., 4.95 seconds for a 0.2 Hz repetition rate).
-
Repeat this cycle for the duration of the time-lapse experiment.
A study has shown that a low-repetition-rate illumination of 0.2 Hz with a 50 ms pulse width can significantly retain the fluorescence signal compared to continuous illumination.[6] The optimal parameters will depend on the specific microscope setup and experimental goals.
Protocol 3: Using the Photostable Fluorophore BI
BI is a DFHBI derivative with enhanced photostability.
Procedure:
-
Follow the general procedure outlined in Protocol 1, but substitute DFHBI-1T with BI.
-
A concentration of 10 µM BI has been shown to be effective for live-cell imaging of Broccoli-tagged mRNAs.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data comparing DFHBI-1T with the improved fluorophores BI and DFNS.
| Property | DFHBI-1T | BI | DFNS | Reference(s) |
| Binding Affinity (Kd, nM) | 305 | 51 | - | |
| kon (M⁻¹s⁻¹) | 14,900 | - | 209,200 | [1] |
| koff (s⁻¹) | - | - | Higher than DFHBI-1T | [1] |
| Cellular Fluorescence | Baseline | ~10.5-fold higher than DFHBI-1T | ~1.5-fold higher than DFHBI-1T | [1] |
| In Vivo Photostability (50% signal loss) | ~0.6 seconds | ~2.9 seconds | Similar initial drop to DFHBI-1T but higher plateau | [1][7] |
Note on Antifade Mounting Media: Currently, there is a lack of specific studies evaluating the effectiveness of commercial antifade mounting media (e.g., Vectashield, ProLong Gold) on the photostability of DFHBI-1T in fixed-cell imaging. While some studies have used these mountants in their protocols, they do not provide a direct comparison of photostability with and without the antifade agent.[9][10][11] Researchers wishing to use antifade reagents should empirically test their compatibility and efficacy for their specific application.
Visualizations
Caption: The photobleaching and recovery cycle of DFHBI-1T.
Caption: A general experimental workflow for imaging with DFHBI-1T.
References
- 1. researchgate.net [researchgate.net]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illuminating RNA biology: Tools for imaging RNA in live mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.micron.ox.ac.uk [downloads.micron.ox.ac.uk]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. Frontiers | RNA Fluorescence with Light-Up Aptamers [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering highly efficient backsplicing and translation of synthetic circRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Live-cell imaging of circular and long noncoding RNAs associated with FUS pathological aggregates by Pepper fluorescent RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DFHBI-1T & Spinach2 System
Welcome to the technical support center for the DFHBI-1T and Spinach2 fluorescent RNA system. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve issues related to low fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low fluorescence signal with the DFHBI-1T and Spinach2 system?
A low fluorescence signal can stem from several factors, primarily related to the integrity and folding of the Spinach2 RNA aptamer, the experimental conditions, and the imaging setup. Key causes include:
-
Improper RNA Folding: Spinach2 requires a specific three-dimensional structure to bind DFHBI-1T and induce fluorescence. Incorrect folding due to suboptimal buffer conditions, temperature, or flanking RNA sequences can significantly reduce the signal.[1][2]
-
RNA Degradation: The Spinach2 RNA transcript can be susceptible to degradation by nucleases. Ensuring a clean experimental environment and using appropriate RNA handling techniques is crucial.[1]
-
Suboptimal DFHBI-1T Concentration and Incubation Time: Insufficient concentration of DFHBI-1T or inadequate incubation time can lead to incomplete binding with the Spinach2 aptamer.[3][4]
-
Thermal Instability: The original Spinach aptamer had a low melting temperature (Tm) of approximately 34°C.[1][5] While Spinach2 was engineered for improved thermal stability, experiments conducted at or above physiological temperatures (37°C) can still lead to a fraction of the aptamers being unfolded.[1][6]
-
Photobleaching: Although the DFHBI-1T/Spinach2 complex is relatively robust, intense or prolonged exposure to excitation light can lead to photoisomerization of DFHBI-1T, rendering it non-fluorescent.[7][8] This process is often reversible as the photoisomerized molecule can be replaced by a fresh one from the surrounding medium.[3][4]
-
Inappropriate Buffer Conditions: The folding and stability of the Spinach2 G-quadruplex structure are highly dependent on the presence of specific ions, particularly potassium and magnesium.[6][9]
Q2: What is the difference between DFHBI and DFHBI-1T, and which one should I use with Spinach2?
DFHBI-1T is a derivative of DFHBI and is generally the preferred fluorogen for use with Spinach2 in live-cell imaging for several reasons:
-
Increased Brightness: The Spinach2-DFHBI-1T complex is nearly twice as bright as the Spinach2-DFHBI complex in vitro.[4] In living cells, this can result in a fluorescence signal that is approximately 60% brighter.[10]
-
Lower Background Fluorescence: DFHBI-1T exhibits reduced nonspecific binding to cellular components, leading to lower background fluorescence and an improved signal-to-noise ratio.[10][11][12]
-
Optimized Spectral Properties: The excitation and emission spectra of the Spinach2-DFHBI-1T complex are better matched to standard GFP filter sets commonly found on fluorescence microscopes, leading to more efficient signal detection.[4][8][10]
Q3: How can I be sure that my Spinach2-tagged RNA is properly folded?
Ensuring proper folding is critical for a strong fluorescent signal. Here are some strategies:
-
In Vitro Folding Protocol: For in vitro experiments, a slow cooling (annealing) protocol is recommended. This typically involves heating the RNA to a high temperature (e.g., 90°C) and then slowly cooling it to room temperature in a buffer containing potassium and magnesium to facilitate the formation of the correct G-quadruplex structure.[9][13]
-
Use of Scaffolds: In living cells, flanking the Spinach2 aptamer with a structured RNA, such as a tRNA sequence (e.g., tRNALys3), can act as a folding scaffold, significantly increasing the proportion of correctly folded and fluorescent aptamers.[1][5]
-
In Vitro Validation: Before proceeding with extensive live-cell imaging, it is advisable to transcribe your Spinach2-tagged RNA in vitro and verify its fluorescence with DFHBI-1T. This allows you to confirm that the fusion construct is capable of producing a signal under optimal conditions.[1]
Troubleshooting Guide: Low Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence with the DFHBI-1T and Spinach2 system.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
| Issue | Potential Cause | Recommended Action |
| No or very weak signal in vitro | RNA degradation | Run an aliquot of your in vitro transcribed RNA on a denaturing gel to check for integrity and correct length.[11] Use RNase-free reagents and workspace. |
| Improper folding | Ensure your folding buffer contains sufficient KCl (e.g., 100 mM) and MgCl₂ (e.g., 1-5 mM).[4][9] Use a slow cooling protocol: heat to 90°C for 2 min, then cool slowly to room temperature.[9] | |
| Incorrect DFHBI-1T concentration | Prepare a fresh dilution of DFHBI-1T from a DMSO stock. For in vitro assays, a typical final concentration is 10 µM DFHBI-1T with 1 µM RNA.[4][14] | |
| Weak signal in live cells | Poor RNA expression/stability | Verify the expression of your Spinach2-tagged RNA using a method like qRT-PCR. Consider flanking the aptamer with a tRNA scaffold to improve stability and folding.[1][15] |
| Low cell permeability of DFHBI-1T | The typical incubation time is at least 30 minutes to allow the dye to enter the cells.[3][4] A starting concentration of 20-40 µM is recommended.[3][4] | |
| Misfolding in the cellular environment | Spinach2 was designed to be a "superfolder" variant, but its folding can still be context-dependent.[1] If possible, test different insertion sites for the Spinach2 tag within your RNA of interest. | |
| Signal decreases rapidly during imaging | Photobleaching/Photoisomerization | Minimize exposure to excitation light. Use the lowest possible laser power and shortest exposure time that still provides a detectable signal.[3][8] A low-repetition illumination scheme can help mitigate this issue.[7][9] |
| Cellular stress or death | Although generally non-toxic, it's good practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging.[3] | |
| High background fluorescence | Nonspecific binding of DFHBI-1T | DFHBI-1T is known to have lower background than DFHBI.[10] However, if background is still an issue, you can perform a wash step with pre-warmed medium after incubation and before imaging.[3] Ensure you have a negative control (cells not expressing Spinach2) to properly assess background levels.[4] |
Data and Protocols
Quantitative Data Summary
The performance of the Spinach2 system is dependent on several key photophysical and biochemical parameters.
| Property | Spinach2-DFHBI-1T | Reference(s) |
| Size (nucleotides) | ~98 nt | [14] |
| Excitation Max (nm) | ~470-482 nm | [14][16] |
| Emission Max (nm) | ~505-507 nm | [8][11][14] |
| Quantum Yield | 0.414 | [14] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 28,900 | [14] |
| Dissociation Constant (Kd, nM) | 305 ± 39 | [14] |
| Melting Temperature (Tm) | ~38°C (Spinach2) | [6] |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Measurement of Spinach2-tagged RNA
This protocol details the steps for transcribing Spinach2-tagged RNA and measuring its fluorescence upon binding to DFHBI-1T.
-
In Vitro Transcription:
-
Synthesize your Spinach2-tagged RNA from a DNA template using a commercial T7 RNA polymerase kit, following the manufacturer's instructions.
-
After transcription, treat the reaction with DNase I to remove the DNA template.
-
Purify the RNA using a suitable method, such as a spin column, to remove free nucleotides.[9]
-
Quantify the RNA concentration using a spectrophotometer.
-
-
RNA Folding:
-
Dilute the purified RNA to a working concentration (e.g., 2 µM) in a folding buffer (e.g., 40 mM K-HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂).[4]
-
Heat the RNA solution to 90°C for 2 minutes.[9]
-
Allow the solution to cool slowly to room temperature (approximately 30-45 minutes). This slow annealing step is crucial for proper folding.[9][13]
-
-
Fluorescence Measurement:
-
In a microplate well, mix the folded RNA aptamer (to a final concentration of 1 µM) with DFHBI-1T (to a final concentration of 10 µM).[4][14]
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the Spinach2-DFHBI-1T complex (e.g., Ex: 470 nm, Em: 505 nm).[14]
-
Caption: A general workflow for RNA imaging using Spinach2 and DFHBI-1T.
References
- 1. A superfolding Spinach2 reveals the dynamic nature of trinucleotide repeat RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iSpinach: a fluorogenic RNA aptamer optimized for in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. feilab.uchicago.edu [feilab.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. media.addgene.org [media.addgene.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Use of Baby Spinach and Broccoli for imaging of structured cellular RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing DFHBI-1T Incubation for Mammalian Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing DFHBI-1T incubation time for imaging RNA in live mammalian cells. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common issues and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is DFHBI-1T and how does it work?
DFHBI-1T (3,5-difluoro-4-hydroxybenzylidene 1-trifluoroethyl-imidazolinone) is a cell-permeable, GFP-like fluorophore used for imaging RNA in living cells.[1][2][3][4] By itself, DFHBI-1T is essentially non-fluorescent.[5] However, upon binding to specific RNA aptamers, such as Spinach, Spinach2, or Broccoli, its fluorescence is activated, emitting a signal that can be detected using standard GFP filter sets.[1][2][3][4] This system allows for the visualization of the localization and dynamics of tagged RNA molecules within the cell.[2]
Q2: What are the advantages of using DFHBI-1T over DFHBI?
DFHBI-1T is a derivative of DFHBI designed for improved performance in cellular imaging.[6] Compared to DFHBI, DFHBI-1T exhibits a brighter fluorescence signal and lower background fluorescence, which results in a higher signal-to-noise ratio.[5][6][7][8][9][10] Broccoli-DFHBI-1T, for instance, is about 40% brighter than Broccoli-DFHBI.[7][8] Additionally, its excitation and emission spectra are better optimized for standard FITC/GFP filter sets.[8]
Q3: What is a typical starting concentration and incubation time for DFHBI-1T?
A common starting point for DFHBI-1T incubation is a concentration of 20-40 µM for 30 minutes at 37°C.[7][11] However, the optimal conditions can vary depending on the cell type, the expression level of the RNA aptamer, and the specific experimental setup.[7] Some studies have found optimal concentrations to be between 80 and 160 µM.[9][10]
Q4: Is DFHBI-1T toxic to cells?
DFHBI-1T is generally considered to have low cytotoxicity and phototoxicity, making it suitable for live-cell imaging.[6][7][12] Studies have shown that varying DFHBI-1T concentrations did not have a significant effect on cell growth.[9][10] Nevertheless, it is always best practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging experiments.[7]
Q5: How does DFHBI-1T enter live cells?
DFHBI-1T is a cell-permeable small molecule that can diffuse across the cell membrane.[1][5][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Insufficient incubation time. | Increase the incubation time in increments of 15-30 minutes and monitor the fluorescence signal.[7] |
| Low DFHBI-1T concentration. | Increase the DFHBI-1T concentration. Optimal concentrations may range from 80 to 160 µM in some cases.[7][9][10] | |
| Low expression of the RNA aptamer. | Verify aptamer expression using a sensitive method like RT-qPCR or by staining total RNA on a gel with DFHBI-1T.[7][8] | |
| Incorrect microscope filter set. | Ensure the use of a standard FITC/GFP filter set appropriate for the DFHBI-1T-aptamer complex (Ex/Em: ~472 nm/507 nm).[1][8] | |
| High Background Fluorescence | Excess extracellular DFHBI-1T. | After incubation, wash the cells one to three times with pre-warmed phosphate-buffered saline (PBS) or imaging medium.[1][7] |
| Non-specific binding. | Reduce the DFHBI-1T concentration or the incubation time. | |
| Photobleaching | Light-induced isomerization of DFHBI-1T. | Minimize exposure of the RNA-fluorophore complex to bright light.[8] The photobleaching is often reversible as the isomerized fluorophore can be replaced by a fresh molecule from the solution.[8][13] Allow for a recovery period in the dark if the signal decreases.[8] |
| Cellular Stress or Death | Prolonged incubation or high DFHBI-1T concentration. | Although generally non-toxic, it is advisable to perform a cytotoxicity assay to determine the optimal incubation time and concentration for your specific cell line.[7] |
| Contamination of DFHBI-1T stock solution. | Ensure the stock solution is properly stored (typically at -20°C or -80°C, protected from light) and free of contaminants.[1] |
Experimental Protocols
Protocol 1: Standard DFHBI-1T Incubation
This protocol provides a general guideline for incubating mammalian cells with DFHBI-1T.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach2, Broccoli)
-
DFHBI-1T stock solution (e.g., 20-40 mM in DMSO)[5]
-
Pre-warmed cell culture medium or imaging buffer
-
Imaging-compatible plates or dishes
Procedure:
-
Culture cells to the desired confluency on imaging plates.
-
Prepare the DFHBI-1T working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-40 µM).[7]
-
Remove the existing medium from the cells and gently wash twice with pre-warmed PBS.[1]
-
Add the DFHBI-1T-containing medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[7]
-
(Optional) To reduce background fluorescence, wash the cells one to three times with pre-warmed medium or PBS before imaging.[1][7]
-
Proceed with live-cell imaging using an appropriate filter set (e.g., FITC/GFP).[1]
Protocol 2: Optimization of DFHBI-1T Incubation Time
This protocol describes a method to systematically determine the optimal DFHBI-1T incubation time for your specific experimental conditions by assessing the signal-to-noise ratio (SNR).
Materials:
-
Same as Protocol 1
-
Image analysis software capable of measuring fluorescence intensity (e.g., ImageJ/Fiji)
Procedure:
-
Prepare multiple imaging plates with your cells of interest.
-
Prepare the DFHBI-1T working solution at a fixed, appropriate concentration (e.g., 40 µM).[7]
-
Incubate the cells with the DFHBI-1T solution for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min, 90 min, 120 min).[7]
-
At each time point, acquire fluorescence images from multiple fields of view. Include non-expressing cells as a negative control for background measurement.
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the fluorescently labeled cells (Signal).
-
Measure the mean fluorescence intensity of the background region or non-expressing cells (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) for each time point using the formula: SNR = Signal / Noise.
-
Plot the SNR as a function of incubation time. The optimal incubation time corresponds to the point where the SNR reaches a plateau or its maximum value.[7]
-
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point | Notes |
| DFHBI-1T Concentration | 20 - 160 µM[7][9][10] | 20 - 40 µM[7] | Optimal concentration is cell-type and aptamer expression dependent. |
| Incubation Time | 10 - 120 minutes[1][7] | 30 minutes[7] | Longer incubation may increase signal but also background and potential cytotoxicity. |
| Incubation Temperature | 37°C[1][7] | 37°C | Standard cell culture conditions. |
Visualized Workflows and Pathways
Caption: General experimental workflow for DFHBI-1T incubation and imaging.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. DFHBI 1T | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. lucernatechnologies.com [lucernatechnologies.com]
- 6. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor Dfhbi 1T cell permeability.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of Dfhbi 1T for cellular imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (3,5-difluoro-4-hydroxybenzylidene imidazolinone-1,1,1-trifluoroethyl) is a cell-permeable, fluorogenic dye.[1][2] It is designed to bind to specific RNA aptamers, such as Spinach2 and Broccoli.[1][2][3] Upon binding, the complex undergoes a conformational change that renders this compound highly fluorescent, with excitation and emission maxima around 472 nm and 507 nm, respectively.[2][4] This system allows for the visualization of RNA localization and dynamics within living cells.[3]
Q2: What are the main advantages of this compound over Dfhbi?
This compound is a derivative of Dfhbi that offers several advantages, including a brighter fluorescence signal and lower background fluorescence.[1][4][5] This results in an improved signal-to-noise ratio in imaging experiments.[4][5] Specifically, the Broccoli-Dfhbi-1T complex is approximately 40% brighter than the Broccoli-Dfhbi complex.[4][5]
Q3: Is this compound cytotoxic?
This compound is generally considered to have low cytotoxicity and phototoxicity, making it suitable for live-cell imaging.[5][6] Studies have indicated that varying concentrations of this compound did not have a significant effect on cell growth.[5][7] However, it is always recommended to perform a cytotoxicity assay for your specific cell line and experimental conditions, especially for long-term imaging experiments.[5]
Q4: How does this compound enter live cells?
This compound is a membrane-permeable dye, which allows it to diffuse across the cell membrane to interact with intracellular RNA aptamers.[5][6]
Troubleshooting Guide
Issue: Low or No Fluorescence Signal
If you are observing a weak or absent fluorescent signal, consider the following potential causes and solutions.
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | Increase the incubation time in increments of 15-30 minutes and monitor the fluorescence signal. A typical starting point is 30 minutes.[5] |
| Low this compound Concentration | Increase the this compound concentration. A typical starting concentration is 20-40 µM, but optimal concentrations in some experiments have been found to be between 80 and 160 µM.[5][7] |
| Low Expression of RNA Aptamer | Verify the expression of your RNA aptamer using a sensitive method like RT-qPCR or by staining total RNA on a gel with this compound.[1][4][5] |
| Incorrect Microscope Filter Set | Ensure that the excitation and emission filters on your microscope are appropriate for the this compound-aptamer complex (e.g., standard FITC filter sets).[4][5] |
Issue: High Background Fluorescence
High background can obscure your signal. Here are some common reasons and how to address them.
| Possible Cause | Recommended Solution |
| Excess Extracellular this compound | After incubation, wash the cells once with pre-warmed medium before imaging to remove excess dye from the supernatant.[5] |
| Contaminated this compound Stock Solution | Ensure your this compound stock solution is properly stored and free of contaminants. Prepare fresh dilutions for each experiment.[5] |
Issue: Signal Decreases Rapidly During Imaging (Photobleaching)
Photobleaching can be a significant issue. The photobleaching of the this compound-aptamer complex is often reversible.[4][5]
| Possible Cause | Recommended Solution |
| Phototoxicity and Photoisomerization | Minimize the exposure of cells to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. A low-repetition illumination scheme can also help mitigate this issue.[5][8] The photoisomerized, non-fluorescent this compound can unbind and be replaced by a fresh molecule from the surrounding medium.[5] |
Experimental Protocols
Protocol 1: Standard this compound Incubation for Live-Cell Imaging
This protocol provides a general guideline. Optimization may be required for your specific experimental setup.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach2, Broccoli)
-
Pre-warmed cell culture medium
-
Imaging-compatible plates or dishes
Procedure:
-
Culture your cells to the desired confluency on imaging plates.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 20-40 µM).[5]
-
Remove the existing media from the cells.
-
Add the this compound-containing medium to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.[5]
-
(Optional) To reduce background fluorescence, wash the cells once with pre-warmed medium before imaging.[5]
-
Proceed with live-cell imaging using appropriate filter sets.
Protocol 2: Optimization of this compound Incubation Time
This protocol helps to systematically determine the optimal this compound incubation time for your experiment by assessing the signal-to-noise ratio (SNR).
Materials:
-
Same as Protocol 1
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Prepare multiple imaging plates with your cells of interest.
-
Prepare the this compound working solution at a fixed, appropriate concentration (e.g., 40 µM).
-
Incubate the cells with the this compound solution for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min, 90 min, 120 min).[5]
-
At each time point, acquire fluorescence images from multiple fields of view. Include non-expressing cells as a negative control for background measurement.[5]
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the fluorescently labeled cells (Signal).
-
Measure the mean fluorescence intensity of the background region or non-expressing cells (Noise).
-
Calculate the SNR for each time point (Signal/Noise).
-
Plot the SNR against the incubation time to determine the optimal duration.
Visualized Workflows and Pathways
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [PDF] Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging. | Semantic Scholar [semanticscholar.org]
Technical Support Center: DFHBI-1T Fluorescence in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the fluorescent probe DFHBI-1T in cell-based experiments. The following information addresses common issues related to the effect of different cell media on DFHBI-1T fluorescence.
Troubleshooting Guide
Low or no fluorescence signal is a common issue that can be attributed to several factors, from suboptimal reagent concentrations to environmental influences. High background fluorescence can also obscure the desired signal, making data interpretation difficult. This guide provides a systematic approach to identifying and resolving these common problems.
| Issue | Possible Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inadequate DFHBI-1T Concentration: The concentration of DFHBI-1T is insufficient to saturate the available RNA aptamers. | Increase the DFHBI-1T concentration. Optimal concentrations often range from 20 µM to 160 µM.[1][2] It is advisable to perform a concentration titration to determine the optimal level for your specific cell line and experimental setup. |
| Low Expression of RNA Aptamer: The target cells are not expressing a sufficient amount of the Spinach or Broccoli aptamer. | Verify RNA aptamer expression using a reliable method such as RT-qPCR or by staining total RNA on a gel with DFHBI-1T.[1] | |
| Suboptimal Incubation Time: The incubation period with DFHBI-1T is not long enough for the probe to enter the cells and bind to the aptamer. | Increase the incubation time in increments (e.g., 15-30 minutes) and monitor the fluorescence signal to determine the optimal duration. A typical starting point is 30 minutes.[1] | |
| Incorrect Microscope Filter Sets: The excitation and emission filters on the microscope are not appropriate for the DFHBI-1T-aptamer complex. | Ensure that the filter sets are compatible with the spectral properties of DFHBI-1T (Excitation max: ~472 nm, Emission max: ~507 nm). Standard FITC filter sets are often suitable.[1][3] | |
| Poor Cell Health: Unhealthy or dying cells can exhibit compromised membrane integrity and reduced metabolic activity, affecting probe uptake and RNA transcription. | Ensure that cells are healthy and in the logarithmic growth phase before and during the experiment. Visually inspect cell morphology and confluence.[3] | |
| High Background Fluorescence | Autofluorescence from Cell Culture Medium: Standard cell culture media contain components like phenol red, riboflavin, and certain amino acids that are inherently fluorescent.[1] | For the duration of the experiment, replace the standard medium with a phenol red-free formulation or a specialized imaging medium with reduced autofluorescence (e.g., FluoroBrite™ DMEM). |
| Presence of Serum: Fetal Bovine Serum (FBS) is a major contributor to background fluorescence due to its complex mixture of proteins and other molecules. | Reduce the serum concentration in the medium or use a serum-free medium during the DFHBI-1T incubation and imaging steps.[3] | |
| Excess Extracellular DFHBI-1T: Residual DFHBI-1T in the medium that has not been taken up by cells contributes to background noise. | After incubation with DFHBI-1T, gently wash the cells once or twice with pre-warmed, phenol red-free, and serum-free medium or phosphate-buffered saline (PBS) before imaging.[1] | |
| Signal Instability (Photobleaching) | Photo-induced Isomerization of DFHBI-1T: Prolonged or high-intensity excitation light can cause a reversible photoisomerization of DFHBI-1T to a non-fluorescent state.[3][4] | Minimize exposure to excitation light by using the lowest possible laser power and shortest exposure time that provides a detectable signal. A pulsed illumination approach can also be beneficial, allowing time for the fluorophore to be replaced.[3][5] |
| Cellular Stress or Death: Extended exposure to high concentrations of DFHBI-1T or prolonged imaging can induce cytotoxicity. | While DFHBI-1T generally has low toxicity, it is recommended to perform a cytotoxicity assay to determine the optimal concentration and imaging duration for your specific cell line.[1][2] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of cell culture medium impact DFHBI-1T fluorescence?
The composition of the cell culture medium can significantly affect the signal-to-noise ratio of DFHBI-1T fluorescence. Standard media like DMEM and RPMI-1640 often contain components that increase background fluorescence and can quench the signal.
Table 1: Effect of Common Cell Culture Media Components on DFHBI-1T Fluorescence
| Media Component | Effect on DFHBI-1T Fluorescence | Recommendation |
| Phenol Red | Increases background fluorescence and can absorb light in the excitation/emission range of DFHBI-1T, potentially quenching the signal. | Use phenol red-free media for all DFHBI-1T experiments. |
| Serum (e.g., FBS) | A significant source of autofluorescence due to the presence of aromatic amino acids, vitamins, and other fluorescent molecules. | For imaging, replace serum-containing media with serum-free media or reduce the serum concentration to the lowest viable level. |
| Riboflavin (Vitamin B2) | Inherently fluorescent and can contribute to background noise. | Use specialized imaging media that are formulated with low levels of autofluorescent components. |
| pH | The fluorescence of some fluorophore-aptamer complexes is pH-sensitive. While specific data for DFHBI-1T is limited, significant deviations from physiological pH (7.2-7.4) could potentially alter fluorescence. | Maintain a stable physiological pH during the experiment by using a buffered imaging solution (e.g., HEPES-buffered medium). |
Q2: What is the difference between DFHBI and DFHBI-1T?
DFHBI-1T is a derivative of DFHBI that offers improved performance for live-cell imaging. It generally provides a brighter fluorescence signal and lower background fluorescence, resulting in an enhanced signal-to-noise ratio.[1] The Broccoli-DFHBI-1T complex is reported to be approximately 40% brighter than the Broccoli-DFHBI complex.[3]
Q3: Can I reuse media containing DFHBI-1T?
It is generally not recommended to reuse DFHBI-1T-containing media. To ensure consistency and reproducibility, fresh working solutions of DFHBI-1T should be prepared for each experiment, as the concentration and stability of the dye in the media may change over time.[1]
Q4: Is DFHBI-1T toxic to cells?
DFHBI-1T is considered to have low cytotoxicity and is well-suited for live-cell imaging.[1] Studies have indicated that varying concentrations of DFHBI-1T do not have a significant impact on cell growth.[2] However, for long-term imaging experiments, it is always best practice to perform a cytotoxicity assay for your specific cell line and experimental conditions.[1]
Q5: How can I mitigate photobleaching of the DFHBI-1T signal?
Photobleaching of the DFHBI-1T-aptamer complex is primarily due to a reversible photoisomerization of the fluorophore.[3][4] To minimize this effect, reduce the intensity and duration of light exposure. Using the lowest possible laser power and shortest exposure times is crucial.[3] Because the photobleaching is reversible, a pulsed illumination scheme can allow for the exchange of the photoisomerized, non-fluorescent DFHBI-1T with a fresh molecule from the surrounding medium, thus helping to maintain a stable signal.[3][5]
Experimental Protocols
Protocol 1: Standard DFHBI-1T Staining for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with DFHBI-1T. Optimization may be necessary depending on the specific cell line and experimental goals.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach, Broccoli)
-
DFHBI-1T stock solution (e.g., 20-40 mM in DMSO)
-
Pre-warmed, phenol red-free, and low-serum or serum-free cell culture medium or imaging buffer (e.g., HEPES-buffered HBSS)
-
Imaging-compatible plates or dishes
Procedure:
-
Culture cells to the desired confluency on imaging plates.
-
Prepare the DFHBI-1T working solution by diluting the stock solution in pre-warmed imaging medium to the desired final concentration (typically 20-40 µM, but may be optimized up to 160 µM).[1][2]
-
Remove the existing culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove residual serum and media components.
-
Add the DFHBI-1T working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
(Optional) To further reduce background fluorescence, wash the cells once with pre-warmed imaging medium before imaging.
-
Proceed with live-cell imaging using appropriate filter sets (e.g., standard FITC filters).
Protocol 2: Optimizing DFHBI-1T Incubation Time
This protocol describes a method to determine the optimal incubation time for DFHBI-1T by assessing the signal-to-noise ratio (SNR).
Materials:
-
Same as Protocol 1
-
Image analysis software capable of measuring fluorescence intensity (e.g., ImageJ/Fiji)
Procedure:
-
Prepare multiple imaging plates with your cells of interest.
-
Prepare the DFHBI-1T working solution at a fixed concentration (e.g., 40 µM).
-
Incubate the cells with the DFHBI-1T solution for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min, 90 min, 120 min).
-
At each time point, acquire fluorescence images from multiple fields of view. Include non-expressing cells as a negative control for background measurement.
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the fluorescently labeled cells (Signal).
-
Measure the mean fluorescence intensity of the background region or non-expressing cells (Noise).
-
Calculate the Signal-to-Noise Ratio (SNR) for each time point using the formula: SNR = Signal / Noise .
-
Plot the SNR as a function of incubation time. The optimal incubation time corresponds to the point where the SNR reaches a plateau or its maximum value.
-
Visualizations
Caption: A streamlined workflow for live-cell imaging using DFHBI-1T.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Fluorescence with Light-Up Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Dfhbi 1T stability in solution and long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DFHBI and DFHBI-1T in solution and for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are DFHBI and DFHBI-1T?
DFHBI (3,5-difluoro-4-hydroxybenzylidene imidazolinone) is a fluorogenic dye that mimics the chromophore of the green fluorescent protein (GFP).[1] It is cell-permeable and exhibits low fluorescence on its own but becomes highly fluorescent upon binding to specific RNA aptamers like Spinach™ or Broccoli™.[2] DFHBI-1T is a derivative of DFHBI with a 1,1,1-trifluoroethyl substituent, which offers improved brightness and a better signal-to-noise ratio in living cells compared to DFHBI.[2][3]
Q2: How should I prepare and store DFHBI and DFHBI-1T stock solutions?
For optimal stability, DFHBI and DFHBI-1T are supplied as lyophilized solids and should be stored at -20°C, where they are stable for at least two to four years.[3][4][5]
To prepare a stock solution, it is recommended to dissolve the lyophilized powder in anhydrous DMSO to a concentration of 20-50 mM.[3][6] For some applications, DFHBI-1T can be solubilized in ethanol or dimethyl formamide (DMF) at approximately 1 mg/ml and 30 mg/ml, respectively.[5] Aqueous solutions are not recommended for long-term storage; if you must use an aqueous buffer, dissolve the compound in DMSO first and then dilute it with the aqueous buffer of choice for immediate use.[5] Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light; they are stable for at least one month at -20°C and up to six months at -80°C.[6]
Q3: What are the optimal concentrations of DFHBI and DFHBI-1T for experiments?
The optimal concentration can vary depending on the specific application and cell type. For live-cell imaging, a concentration range of 20-40 µM is often used.[7] In some cases, concentrations between 80 and 160 µM of DFHBI-1T have been found to be optimal.[7][8] It is always advisable to perform a titration experiment to determine the best concentration for your specific experimental setup.[7]
Q4: What is the mechanism of photobleaching for DFHBI and its derivatives?
Unlike many fluorescent dyes that undergo irreversible chemical modification, the photobleaching of DFHBI when bound to an RNA aptamer is primarily due to a reversible cis-trans photoisomerization.[9][10] The cis isomer is the fluorescent state, and upon light excitation, it can convert to the non-fluorescent trans isomer. This trans isomer then unbinds from the aptamer, and a fresh cis-DFHBI molecule from the surrounding solution can bind, restoring fluorescence. This process is often referred to as fluorophore recycling.[9][10]
Troubleshooting Guides
Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Insufficient Incubation Time | Increase the incubation time with DFHBI/DFHBI-1T. You can perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation period for your cells.[7] |
| Low DFHBI/DFHBI-1T Concentration | Increase the concentration of the fluorophore in your working solution. Titrate the concentration to find the optimal balance between signal and background.[7] |
| Low Expression of RNA Aptamer | Verify the expression of your RNA aptamer using an independent method such as RT-qPCR.[7] You can also try using a stronger promoter to drive the expression of the aptamer-tagged RNA.[2] |
| Incorrect Microscope Filter Set | Ensure you are using the appropriate filter set for the DFHBI/DFHBI-1T-aptamer complex. A standard GFP or FITC filter set is generally suitable.[2][3] |
| Degraded DFHBI/DFHBI-1T | Prepare a fresh working solution from your DMSO stock. If the problem persists, use a new vial of lyophilized powder. |
High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Extracellular DFHBI/DFHBI-1T | After incubation, wash the cells with fresh, pre-warmed phosphate-buffered saline (PBS) or cell culture medium to remove any unbound fluorophore.[6] |
| Nonspecific Binding | While DFHBI-1T generally has low background fluorescence, some nonspecific binding can occur.[3] Ensure your washing steps are thorough. |
| Contaminated Solutions | Use fresh, sterile buffers and media to avoid fluorescent contaminants. |
Rapid Photobleaching
| Possible Cause | Recommended Solution |
| High Illumination Intensity | Reduce the excitation light intensity or the exposure time. For long-term imaging, it is recommended to use the lowest possible light intensity that still provides a detectable signal.[2] |
| Slow Fluorophore Recycling | The rate of fluorescence recovery after photobleaching depends on the concentration of free cis-DFHBI in the solution. Increasing the concentration of DFHBI/DFHBI-1T in the medium can sometimes improve the recovery rate.[9] |
| Inherent Properties of the Fluorophore | All DFHBI-based aptamer systems exhibit some degree of photobleaching.[2] For highly demanding long-term imaging, consider using more photostable derivatives like BI, if applicable to your system.[11][12] |
Quantitative Data
Table 1: Photophysical Properties of DFHBI and DFHBI-1T
| Property | DFHBI | DFHBI-1T | Reference(s) |
| Excitation Maximum (Ex max) | ~447 nm | ~482 nm | [3] |
| Emission Maximum (Em max) | ~501 nm | ~505 nm | [3] |
| Extinction Coefficient (ε) | N/A | 35,400 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | N/A | 0.94 | [3] |
| Relative Brightness | 100% (Spinach2/DFHBI) | 184% (Spinach2/DFHBI-1T) | [3] |
Experimental Protocols
Protocol 1: Preparation of DFHBI/DFHBI-1T Working Solution
-
Prepare Stock Solution: Dissolve the lyophilized DFHBI or DFHBI-1T in anhydrous DMSO to a final concentration of 20-50 mM.[3][6]
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or an appropriate buffer to the desired final concentration (e.g., 20-40 µM).[7] Prepare this solution fresh for each experiment.[7]
Protocol 2: Live-Cell Imaging with DFHBI/DFHBI-1T
-
Cell Culture: Plate your cells expressing the RNA aptamer of interest on an imaging-compatible dish or plate and grow to the desired confluency.
-
Incubation: Remove the existing cell culture medium and replace it with the freshly prepared DFHBI/DFHBI-1T working solution. Incubate the cells for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.[7]
-
Washing: Aspirate the dye-containing medium and wash the cells gently with pre-warmed PBS or fresh medium to remove unbound fluorophore. This step is crucial for reducing background fluorescence.[6]
-
Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Image immediately using a fluorescence microscope with a suitable filter set (e.g., GFP/FITC).[2]
Visualizations
Caption: The photobleaching and recovery cycle of DFHBI with an RNA aptamer.
Caption: A troubleshooting workflow for common issues in DFHBI/DFHBI-1T experiments.
References
- 1. Fluorophore-Promoted RNA Folding and Photostability Enables Imaging of Single Broccoli-Tagged mRNAs in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lucernatechnologies.com [lucernatechnologies.com]
- 4. lucernatechnologies.com [lucernatechnologies.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. researchgate.net [researchgate.net]
Non-specific binding of Dfhbi 1T in cellular compartments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the non-specific binding of DFHBI-1T in cellular compartments during fluorescence microscopy experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered with DFHBI-1T non-specific binding.
Issue 1: High Background Fluorescence Across the Entire Cell
High background fluorescence can obscure the specific signal from your RNA-aptamer complex, leading to a poor signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Excess DFHBI-1T Concentration | The concentration of DFHBI-1T may be too high, leading to increased non-specific interactions. Titrate the DFHBI-1T concentration to find the optimal balance between signal and background. An optimal concentration for DFHBI-1T has been found to be between 80 and 160 µM in some experiments.[1][2] |
| Insufficient Washing | Residual, unbound DFHBI-1T in the imaging medium can contribute to background fluorescence. After incubation, wash the cells once or twice with pre-warmed imaging medium. |
| Cellular Autofluorescence | Some cell types exhibit natural fluorescence, which can be mistaken for non-specific binding. Image a sample of cells that have not been treated with DFHBI-1T to assess the level of autofluorescence. If autofluorescence is high, consider using a different cell line or spectral unmixing if your imaging software supports it. |
| Suboptimal Imaging Buffer | The pH or salt concentration of your imaging buffer may promote non-specific interactions. Prepare imaging buffers with physiological pH and salt concentrations. You can empirically test buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) to see if it impacts the background. |
Issue 2: Punctate or Granular Non-Specific Staining in the Cytoplasm or Nucleus
Discrete, bright spots that do not correspond to the expected localization of your RNA can be a sign of DFHBI-1T aggregation or non-specific binding to cellular structures.
| Possible Cause | Recommended Solution |
| DFHBI-1T Aggregation | DFHBI-1T may precipitate out of solution, especially at high concentrations or if the stock solution has undergone multiple freeze-thaw cycles. Prepare fresh dilutions of DFHBI-1T for each experiment from a properly stored stock solution. Consider filtering the working solution through a 0.22 µm filter before adding it to the cells. |
| Binding to Cellular Components | DFHBI-1T might non-specifically bind to certain cellular components. While specific interactions are not well-documented, general strategies to reduce non-specific binding can be employed. The use of blocking agents like Bovine Serum Albumin (BSA) in the imaging buffer can sometimes reduce non-specific binding by occupying potential binding sites.[3][4] A starting concentration of 1% BSA can be tested. |
| Charge-Based Interactions | Non-specific binding can be mediated by electrostatic interactions. The inclusion of a non-specific competitor nucleic acid, such as salmon sperm DNA, has been used to reduce charge-based non-specific binding of aptamers, and a similar principle might help reduce background from the fluorophore.[5] |
Frequently Asked Questions (FAQs)
Q1: What is DFHBI-1T and why is it used for RNA imaging?
DFHBI-1T is a fluorophore that is a mimic of the green fluorescent protein (GFP) chromophore.[6] Its fluorescence is specifically activated upon binding to RNA aptamers like Spinach2 and Broccoli.[6] This property makes it a valuable tool for visualizing the localization and dynamics of RNA in living cells.[6] DFHBI-1T is an improved version of DFHBI, offering a brighter fluorescence signal and lower background fluorescence, which enhances the signal-to-noise ratio in imaging experiments.[1][2][7][8][9]
Q2: What are the primary causes of non-specific binding of DFHBI-1T?
While DFHBI-1T is designed for low background fluorescence, non-specific binding can still occur.[1][2][7][8][9] The exact mechanisms are not fully elucidated but are thought to involve:
-
Hydrophobic interactions: The molecule may interact non-specifically with hydrophobic pockets in proteins or lipid membranes.
-
Electrostatic interactions: Charge-based interactions with cellular components can also contribute to non-specific binding.[10]
-
Aggregation: At high concentrations, the dye may form aggregates that can be taken up by cells or adhere to surfaces, appearing as bright, non-specific puncta.
Q3: How can I be sure that the signal I am observing is specific?
A critical control experiment is to image cells that do not express the RNA aptamer of interest but are otherwise treated identically with DFHBI-1T.[1] Any fluorescence observed in these control cells can be attributed to non-specific binding or autofluorescence. This background signal should be subtracted from the signal in your experimental cells to determine the true specific signal.
Q4: Does the choice of RNA aptamer affect non-specific binding?
The choice of RNA aptamer (e.g., Spinach2, Broccoli) primarily affects the brightness and photostability of the specific signal. While the aptamer itself can have non-specific interactions, the non-specific binding of DFHBI-1T is more related to the properties of the dye itself and the cellular environment. However, a brighter and more stable aptamer-fluorophore complex will improve the signal-to-noise ratio, making the non-specific signal less problematic.
Q5: Can phototoxicity or photobleaching be mistaken for non-specific binding?
Phototoxicity can cause changes in cell morphology and lead to the formation of fluorescent puncta that could be misinterpreted as non-specific binding. Photobleaching, the light-induced loss of fluorescence, can reduce your specific signal, making the background more prominent. DFHBI undergoes a reversible light-induced isomerization that renders the complex non-fluorescent.[7] To mitigate these effects, use the lowest possible laser power and exposure time that still provides a good signal.
Quantitative Data Summary
| Parameter | Value | Aptamer | Reference |
| Dissociation Constant (Kd) | 45 nM | Squash | |
| Excitation Maximum (Ex) | 482 nm | Spinach2 | |
| Emission Maximum (Em) | 505 nm | Spinach2 | |
| Recommended Concentration Range | 80 - 160 µM | F30-2xdBroccoli (in bacteria) | [1][2] |
Experimental Protocols
Protocol 1: Standard DFHBI-1T Staining Protocol for Live-Cell Imaging
This protocol provides a general guideline for staining live cells with DFHBI-1T.
-
Cell Preparation: Culture cells expressing the RNA aptamer of interest on imaging-compatible plates or dishes to the desired confluency.
-
Prepare DFHBI-1T Working Solution: Dilute the DFHBI-1T stock solution (typically 10-20 mM in DMSO) in pre-warmed cell culture medium to the desired final concentration (e.g., 20-40 µM for mammalian cells, potentially higher for bacteria).
-
Staining: Remove the existing media from the cells and add the DFHBI-1T-containing medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing (Optional but Recommended): To reduce background fluorescence, gently wash the cells once with pre-warmed medium before imaging.
-
Imaging: Proceed with live-cell imaging using appropriate filter sets (e.g., a standard FITC or GFP filter set).
Protocol 2: Protocol for Quantifying and Minimizing Non-Specific Binding
This protocol helps to systematically assess and reduce non-specific background fluorescence.
-
Prepare Control and Experimental Groups:
-
Group A (Experimental): Cells expressing the RNA aptamer, stained with DFHBI-1T.
-
Group B (Negative Control): Cells not expressing the RNA aptamer, stained with DFHBI-1T.
-
Group C (Autofluorescence Control): Cells expressing the RNA aptamer, not stained with DFHBI-1T.
-
-
Staining: Stain Groups A and B with a range of DFHBI-1T concentrations (e.g., 10 µM, 20 µM, 40 µM, 80 µM) following the Standard Staining Protocol.
-
Image Acquisition: Acquire images from all groups using identical imaging settings (laser power, exposure time, gain).
-
Image Analysis:
-
Measure the mean fluorescence intensity of the cells in each group.
-
The intensity of Group C represents the autofluorescence.
-
The intensity of Group B represents the sum of autofluorescence and non-specific binding.
-
The intensity of Group A represents the sum of autofluorescence, non-specific binding, and the specific signal.
-
-
Calculation of Signal-to-Noise Ratio (SNR):
-
Signal: Mean Intensity (Group A) - Mean Intensity (Group B)
-
Noise: Mean Intensity (Group B)
-
SNR = Signal / Noise
-
-
Optimization: The optimal DFHBI-1T concentration will be the one that provides the highest SNR. If the SNR is low across all concentrations, consider implementing strategies from the troubleshooting guide, such as adding BSA to the imaging buffer, and repeat the experiment.
Visualizations
Caption: Workflow for troubleshooting DFHBI-1T non-specific binding.
Caption: Factors and solutions for DFHBI-1T non-specific binding.
References
- 1. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Protocol for purification of cells in their native state using reversible aptamer-antidote pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based insights into fluorogenic RNA aptamers: Structure-based insights into fluorogenic RNA aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: DFHBI-1T Signal Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal variability in single-cell fluorescence experiments using the DFHBI-1T fluorophore with RNA aptamers like Spinach and Broccoli.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to inconsistent DFHBI-1T fluorescence signals between individual cells.
| Observed Problem | Potential Cause | Recommended Solution |
| High Cell-to-Cell Signal Variability | 1. Heterogeneous RNA Aptamer Expression: The promoter driving the RNA aptamer may have variable activity across the cell population. 2. Incorrect RNA Folding: The RNA aptamer may be misfolding in a subset of cells, preventing DFHBI-1T binding. 3. Cell Cycle Dependence: RNA aptamer expression or folding may be linked to specific phases of the cell cycle. | 1. Use a stronger, constitutive promoter for more uniform expression. If using an inducible promoter, optimize induction time and concentration. 2. Flank the aptamer with a stabilizing scaffold (e.g., tRNA or F30) to promote proper folding. 3. Synchronize cell cultures to assess if signal variability correlates with the cell cycle. |
| Low Overall Fluorescence Signal | 1. Suboptimal DFHBI-1T Concentration: The concentration of DFHBI-1T may be too low for efficient binding to the RNA aptamer. 2. Poor Fluorophore Uptake: Cells may not be efficiently taking up the DFHBI-1T from the media. 3. RNA Degradation: The RNA aptamer may be unstable and rapidly degraded within the cells. | 1. Titrate DFHBI-1T concentration to find the optimal balance between signal and background. Concentrations between 20-160 µM have been reported. 2. Increase incubation time with DFHBI-1T. Ensure the use of a membrane-permeable version of the fluorophore. 3. Utilize RNA scaffolds or circularize the aptamer to enhance its stability. |
| High Background Fluorescence | 1. Excess DFHBI-1T: High concentrations of unbound DFHBI-1T can contribute to background fluorescence. 2. Nonspecific Binding: The fluorophore may be binding to other cellular components. | 1. Reduce the concentration of DFHBI-1T. 2. Wash cells with fresh media after incubation with DFHBI-1T to remove unbound fluorophore. 3. Image cells before and after the addition of DFHBI-1T to quantify the background signal. |
| Rapid Signal Fading (Photobleaching) | 1. Photoisomerization of DFHBI-1T: Continuous illumination can cause the DFHBI-1T to convert to a non-fluorescent trans-isomer. 2. Phototoxicity: High-intensity light can be toxic to cells, leading to a decrease in overall health and fluorescence. | 1. Use pulsed illumination or a low-repetition illumination scheme to allow the fluorophore to recover. 2. Reduce the excitation light intensity and exposure time. 3. Use a more photostable RNA-fluorophore combination if available. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DFHBI-1T to use?
A1: The optimal concentration of DFHBI-1T can vary depending on the cell type, RNA aptamer expression level, and experimental setup. It is recommended to perform a titration experiment to determine the ideal concentration. Published studies have used concentrations ranging from 20 µM to 200 µM. A good starting point is often between 40 µM and 80 µM.
Q2: How can I improve the stability and folding of my RNA aptamer?
A2: Several strategies can enhance the stability and proper folding of RNA aptamers in living cells. One common method is to embed the aptamer within a more stable RNA scaffold, such as a tRNA or the F30 scaffold. These scaffolds provide a structured context that promotes the correct conformation of the aptamer.
Q3: Why does my fluorescence signal decrease so quickly during imaging?
A3: The rapid decay of the fluorescence signal is often due to photobleaching. The DFHBI-1T fluorophore, when bound to its RNA aptamer, can undergo a light-induced change from its fluorescent cis form to a non-fluorescent trans form. This process is reversible, and the signal can recover if the bleached fluorophore unbinds and is replaced by a fresh one from the surrounding medium. To minimize this effect, it is advisable to use the lowest possible excitation light intensity and to employ imaging techniques like pulsed illumination.
Q4: Can DFHBI-1T be toxic to my cells?
A4: While DFHBI-1T is generally considered to have low cytotoxicity, high concentrations or prolonged exposure, especially in combination with certain RNA aptamer scaffolds like tRNA, can potentially have toxic effects on cells. It is good practice to perform a cell viability assay if you suspect toxicity is an issue.
Q5: What are the key differences between DFHBI and DFHBI-1T?
A5: DFHBI-1T is a derivative of DFHBI. It has been shown to exhibit lower background fluorescence in cells compared to DFHBI. Additionally, the complex of Spinach2 with DFHBI-1T can be brighter when imaged with standard GFP filter sets due to better excitation.
Experimental Protocols
In Vitro Fluorescence Measurement of RNA Aptamer-DFHBI-1T Complex
This protocol is adapted from methodologies for measuring the fluorescence of Spinach-RNA complexes.
-
RNA Refolding:
-
Dissolve the in vitro transcribed RNA aptamer in nuclease-free water.
-
Heat the solution to 90°C for 2 minutes.
-
Allow the RNA to cool slowly to room temperature to ensure proper folding.
-
-
Binding Reaction:
-
In a fluorescence microplate, combine the refolded RNA with a suitable buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂).
-
Add DFHBI-1T to the desired final concentration (e.g., 20-40 µM).
-
Include a control well with DFHBI-1T but no RNA to measure background fluorescence.
-
-
Fluorescence Measurement:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the DFHBI-1T complex (e.g., excitation ~470 nm, emission ~501 nm).
-
Subtract the background fluorescence from the RNA-containing samples.
-
Live-Cell Imaging of DFHBI-1T Fluorescence
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density in a suitable imaging dish or plate.
-
Transfect the cells with a plasmid encoding the RNA aptamer of interest.
-
-
DFHBI-1T Incubation:
-
Approximately 24-48 hours post-transfection, replace the cell culture medium with fresh medium containing the optimized concentration of DFHBI-1T (e.g., 20-40 µM).
-
Incubate the cells for at least 30 minutes at 37°C to allow for fluorophore uptake and binding.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a GFP filter cube).
-
To minimize photobleaching and phototoxicity, use the lowest possible excitation light intensity and exposure time. Consider using pulsed illumination if available.
-
For signal specificity control, image cells before and after the addition of DFHBI-1T, and also after washing out the dye.
-
Visualizations
Caption: Mechanism of DFHBI-1T fluorescence in cells.
Dfhbi 1T troubleshooting guide for beginners.
Welcome to the technical support center for Dfhbi 1T. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for RNA imaging in live cells. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a cell-permeable, fluorogenic dye designed for imaging RNA in living cells.[1] It is a mimic of the green fluorescent protein (GFP) fluorophore. Its fluorescence is activated upon binding to specific RNA aptamers such as Spinach, Spinach2, and Broccoli.[1] This system allows for the visualization of RNA localization and dynamics within a cellular context.
Q2: What is the key difference between Dfhbi and this compound?
A2: this compound is a derivative of Dfhbi that has been optimized for improved performance in live-cell imaging. It generally exhibits brighter fluorescence and a lower background signal compared to the original Dfhbi, resulting in an enhanced signal-to-noise ratio.[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: It is recommended to prepare a stock solution of this compound in anhydrous DMSO (e.g., 50 mM).[1] This stock solution should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). It is crucial to protect the solution from light.[1]
Q4: Is this compound cytotoxic?
A4: this compound is generally considered to have low cytotoxicity, making it suitable for live-cell imaging applications.[2][3] However, as with any exogenous compound, it is always best practice to perform a cytotoxicity assay for your specific cell line and experimental conditions, particularly for long-term imaging studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Insufficient Incubation Time: The dye may not have had enough time to enter the cells and bind to the RNA aptamer. 2. Low this compound Concentration: The concentration of the dye may be too low for optimal signal. 3. Low Expression of RNA Aptamer: The target RNA with the aptamer tag may not be expressed at a high enough level. 4. Incorrect Microscope Filter Set: The filter set on the fluorescence microscope may not be appropriate for the excitation and emission spectra of this compound. | 1. Optimize Incubation Time: Increase the incubation time in increments (e.g., 15-30 minutes) to determine the optimal duration for your cell line. 2. Optimize this compound Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 20-160 µM) to find the optimal concentration.[3] 3. Verify Aptamer Expression: Confirm the expression of your aptamer-tagged RNA using a sensitive method like RT-qPCR.[3] 4. Use Appropriate Filters: Ensure you are using a filter set suitable for GFP or FITC, as the excitation and emission maxima of the this compound-aptamer complex are approximately 472 nm and 507 nm, respectively.[1] |
| High Background Fluorescence | 1. Excess Extracellular this compound: Unbound dye in the media can contribute to background fluorescence. 2. Suboptimal Filter Selection: Using broad-spectrum filters can allow unwanted wavelengths to be detected. | 1. Wash Cells Post-Incubation: After incubating with this compound, wash the cells with pre-warmed PBS or fresh cell culture medium to remove any unbound dye.[1] 2. Optimize Filter Sets: Use narrow-bandpass emission filters to specifically capture the fluorescence from the this compound-aptamer complex and reduce bleed-through from other sources.[4] |
| Signal Fades Quickly (Photobleaching) | 1. Photoisomerization of this compound: Upon excitation, this compound can undergo a reversible cis-to-trans isomerization, with the trans form being non-fluorescent.[5] | 1. Minimize Exposure: Reduce the intensity and duration of the excitation light. 2. Use a Low-Repetition Illumination Scheme: If possible, use imaging techniques that minimize continuous exposure to the excitation source.[5] |
| Inconsistent Results Between Experiments | 1. Variability in Cell Health or Density: Differences in cell confluency or health can affect experimental outcomes. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound working solutions can lead to inconsistent results. 3. Repeated Freeze-Thaw Cycles of Stock Solution: This can lead to degradation of the compound. | 1. Standardize Cell Culture: Ensure consistent cell seeding densities and monitor cell health throughout the experiment. 2. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Aliquot Stock Solutions: Aliquot the this compound stock solution upon initial preparation to avoid multiple freeze-thaw cycles.[6] |
Experimental Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells expressing an RNA aptamer with this compound.
Materials:
-
Cells expressing the RNA aptamer of interest (e.g., Spinach, Broccoli) cultured in an appropriate imaging dish.
-
This compound stock solution (e.g., 50 mM in anhydrous DMSO).[1]
-
Pre-warmed, serum-free cell culture medium.[1]
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Culture cells to the desired confluency in an imaging-compatible dish.
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed, serum-free medium to a final concentration of 20 µM. Note: The optimal concentration may vary and should be determined for your specific cell line and experimental setup.[1]
-
Aspirate the existing culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual serum.[1]
-
Add the this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 10-30 minutes at 37°C in a 5% CO2 incubator.[1]
-
After incubation, aspirate the this compound working solution.
-
Wash the cells three times with pre-warmed PBS to remove any unbound dye.[1]
-
Replace the PBS with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.
-
Proceed with immediate imaging using a fluorescence microscope equipped with a suitable filter set (e.g., GFP/FITC).
Visualizations
References
Technical Support Center: DFHBI-1T Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic RNA aptamer system involving DFHBI-1T.
Frequently Asked Questions (FAQs)
Q1: Is the photobleaching of DFHBI-1T when bound to an RNA aptamer (like Spinach or Broccoli) reversible?
Yes, the photobleaching of the DFHBI-1T:RNA aptamer complex is largely reversible.[1][2][3] The primary mechanism of photobleaching is a light-induced cis-trans isomerization of the DFHBI-1T molecule.[2][4] The cis-isomer is the fluorescent state when bound to the aptamer, while the trans-isomer is non-fluorescent. This isomerization is a reversible process.[2][3]
Q2: How does the fluorescence of a photobleached DFHBI-1T:RNA aptamer complex recover?
Fluorescence recovery occurs through a process of fluorophore exchange.[4][5] The non-fluorescent trans-isomer of DFHBI-1T dissociates from the RNA aptamer. A new, fluorescent cis-isomer of DFHBI-1T from the surrounding solution can then bind to the aptamer, restoring the fluorescent signal.[1][4] The recovery of the signal can often be observed after a short incubation period in the dark.[1]
Q3: What is the rate-limiting step in the fluorescence recovery of the DFHBI-1T:RNA aptamer complex?
For DFHBI-1T, the rate-limiting step in fluorescence recovery is the slow dissociation (unbinding) of the photobleached trans-isomer from the RNA aptamer.[4][6] This is in contrast to some other DFHBI derivatives, like DFNS, where the unbinding of the trans-form is faster, and the binding of a new cis-fluorophore becomes the rate-limiting step.[4][7]
Q4: Does increasing the concentration of DFHBI-1T in the solution improve the fluorescence recovery rate?
No, for DFHBI-1T, increasing its concentration in the solution does not significantly increase the plateau of fluorescence during continuous illumination.[6][7] This is because the slow unbinding of the trans-isomer is the bottleneck for recovery.
Q5: Are there alternative fluorophores to DFHBI-1T with better photostability?
Yes, several derivatives of DFHBI have been developed to improve photostability. For example, BI shows reduced cis-trans isomerization, and DFNS exhibits faster unbinding of the photobleached trans-form and a faster binding rate of the cis-form, leading to more efficient fluorophore recycling and higher photostability.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid loss of fluorescence signal during imaging. | Photobleaching due to light-induced cis-trans isomerization of DFHBI-1T.[1][4] | - Minimize exposure to bright light.[1]- Implement a pulsed illumination imaging approach to allow for fluorescence recovery between illuminations.[1][3]- Consider using a DFHBI derivative with higher photostability, such as BI or DFNS, if compatible with your system.[4][6] |
| Fluorescence signal does not fully recover after photobleaching. | Incomplete dissociation of the trans-DFHBI-1T isomer or insufficient concentration of fresh cis-DFHBI-1T in the local environment. | - Allow for a longer recovery period in the dark.[1]- Ensure an adequate concentration of DFHBI-1T is present in the imaging buffer to facilitate the binding of new fluorophores. |
| High background fluorescence. | Non-specific binding of DFHBI-1T or inherent fluorescence of the molecule. | - DFHBI-1T is known to have a lower fluorescent background compared to DFHBI.[1]- Ensure proper washing steps to remove unbound fluorophore. |
Quantitative Data Summary
The following table summarizes key kinetic parameters for DFHBI-1T and a related, more photostable fluorophore, DFNS.
| Fluorophore | Association Rate Constant (kon) | Key Characteristics Affecting Photostability |
| DFHBI-1T | 14,900 M-1s-1[4][7] | Slow unbinding of the photobleached trans-isomer is the rate-limiting step for fluorescence recovery.[4][6] |
| DFNS | 209,200 M-1s-1[4][7] | Exhibits fast unbinding of the trans-isomer and fast rebinding of the cis-isomer, leading to efficient fluorophore recycling.[4][7] |
Experimental Protocols & Methodologies
1. Assessing Photobleaching and Reversibility:
This protocol is a general guideline for observing the photobleaching and subsequent recovery of the DFHBI-1T:RNA aptamer complex.
-
Sample Preparation: Prepare cells expressing the RNA aptamer of interest (e.g., Broccoli) and incubate them with a working concentration of DFHBI-1T (e.g., 10-40 µM) in an appropriate imaging buffer.
-
Initial Imaging: Acquire an initial fluorescence image using a low laser power to establish the baseline fluorescence.
-
Photobleaching: Select a region of interest (ROI) and expose it to a high-intensity laser beam for a defined period (e.g., seconds to minutes) to induce photobleaching.
-
Post-Bleach Imaging: Immediately after photobleaching, acquire a time-lapse series of images of the ROI using low laser power to monitor the fluorescence recovery.
-
Data Analysis: Quantify the fluorescence intensity within the ROI over time. The rate of fluorescence recovery can be determined by fitting the data to an appropriate kinetic model.
2. Investigating the Effect of Fluorophore Concentration (FRAP - Fluorescence Recovery After Photobleaching):
This experiment can determine if the binding of the cis-fluorophore is the rate-limiting step.
-
Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them to express the RNA aptamer.
-
Fluorophore Incubation: Incubate separate batches of cells with varying concentrations of DFHBI-1T (e.g., 5 µM, 10 µM, 20 µM).
-
Continuous Illumination: Perform continuous illumination of the cells using a fluorescence microscope.
-
Fluorescence Measurement: Measure the fluorescence intensity over time until it reaches a plateau.
-
Analysis: Compare the fluorescence plateau levels at different DFHBI-1T concentrations. For DFHBI-1T, it is expected that increasing the concentration will not lead to a significant increase in the fluorescence plateau, indicating that the unbinding of the trans-isomer is the rate-limiting step.[6][7]
Visualizations
Caption: Mechanism of DFHBI-1T photobleaching and recovery.
Caption: Experimental workflow for FRAP analysis.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering fluorophore recycling in a fluorogenic RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Dfhbi 1T vs. DFHBI: A Comparative Guide for RNA Imaging Brightness
For researchers engaged in RNA imaging, the choice of fluorophore is critical to achieving high-quality, high-contrast images of RNA dynamics in live cells. Among the most popular fluorogenic systems are those based on RNA aptamers like Spinach and Broccoli, which bind to and activate the fluorescence of otherwise dark small molecules. Two prominent fluorophores used in this system are 3,5-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI) and its derivative, Dfhbi 1T. This guide provides an objective comparison of their performance, particularly concerning brightness, supported by experimental data and protocols.
Executive Summary
This compound consistently demonstrates superior brightness and a better signal-to-noise ratio compared to its predecessor, DFHBI, for RNA imaging applications. This enhancement is attributed to a higher extinction coefficient and lower background fluorescence. While DFHBI remains a viable and more cost-effective option for in vitro and bacterial studies with high RNA expression, this compound is the preferred choice for imaging in mammalian cells where signal strength and clarity are paramount.
Quantitative Performance Comparison
The enhanced photophysical properties of this compound translate to a significant increase in the brightness of the RNA-fluorophore complex. The following table summarizes the key quantitative data for this compound when complexed with an RNA aptamer.
| Photophysical Property | This compound with Spinach2 Aptamer | DFHBI with Broccoli Aptamer | Notes |
| Excitation Maximum | 482 nm[1] | 447 nm[2] | This compound is better optimized for standard FITC/GFP filter sets. |
| Emission Maximum | 505 nm[1] | 501 nm[2] | |
| Extinction Coefficient (M⁻¹cm⁻¹) | 35,400[1] | Not explicitly stated | The higher extinction coefficient of this compound contributes to its increased brightness.[2] |
| Quantum Yield | 0.94[1] | Not explicitly stated | |
| Relative Brightness | ~40% brighter than Broccoli-DFHBI[2] | Baseline | Brightness is a product of the extinction coefficient and quantum yield. |
| Background Fluorescence | Lower[2][3][4] | Higher | Lower background from this compound improves the signal-to-noise ratio.[2][3][4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of fluorescence and a typical experimental procedure, the following diagrams are provided.
Caption: Mechanism of fluorescence activation for this compound and DFHBI.
Caption: A generalized workflow for RNA imaging using this compound or DFHBI.
Detailed Experimental Protocols
The following are generalized protocols for in-gel staining and live-cell imaging to compare the brightness of this compound and DFHBI.
In-Gel Staining of RNA
This protocol is adapted for visualizing aptamer-tagged RNA in a polyacrylamide gel.
-
RNA Electrophoresis : Separate total RNA or in vitro transcribed RNA on a denaturing polyacrylamide gel.
-
Gel Washing : After electrophoresis, wash the gel three times for five minutes each with deionized water to remove urea and other salts.
-
Staining Solution Preparation : Prepare a staining solution of 10 µM this compound or DFHBI in a buffer of 40 mM HEPES (pH 7.4), 100 mM KCl, and 1 mM MgCl₂.
-
Incubation : Incubate the gel in the staining solution for 15-30 minutes at room temperature with gentle agitation.[5]
-
Imaging : Image the gel using a gel imager with appropriate filters. For this compound, excitation at ~470 nm and emission at ~507 nm is optimal.[2] For DFHBI, excitation at ~447 nm and emission at ~501 nm is used.[2]
Live Cell Imaging
This protocol outlines the steps for imaging aptamer-tagged RNA in live mammalian cells.
-
Cell Preparation : Plate and transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the RNA of interest tagged with an aptamer like Spinach2 or Broccoli.
-
Media Exchange : Thirty minutes prior to imaging, replace the cell culture media with a pre-warmed imaging medium (e.g., DMEM without phenol red) supplemented with 25 mM HEPES (pH 7.4).[5]
-
Fluorophore Incubation : Add this compound or DFHBI to the imaging medium to a final concentration of 20 µM. Incubate the cells for at least 30 minutes at 37°C to allow for fluorophore uptake and binding to the RNA aptamer.[5][6]
-
Microscopy : Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., a standard GFP or FITC filter cube).[1] Acquire images using identical exposure times and illumination intensities for both this compound and DFHBI to allow for a direct comparison of brightness.
Discussion of Results and Recommendations
Experimental evidence consistently shows that this compound offers a significant advantage in brightness over DFHBI for RNA imaging. The Broccoli-DFHBI-1T complex is reported to be approximately 40% brighter than the Broccoli-DFHBI complex, largely due to a higher extinction coefficient.[2] Furthermore, this compound exhibits lower background fluorescence in cellular environments, which enhances the signal-to-noise ratio, a critical factor for imaging low-abundance RNAs.[2][3][4] The excitation and emission maxima of this compound (472 nm and 507 nm, respectively, with Broccoli) are also more compatible with standard FITC filter sets compared to DFHBI (447 nm and 501 nm).[2]
A key consideration is the photostability of these fluorophores. Both DFHBI and this compound can undergo a light-induced isomerization that leads to a non-fluorescent state and subsequent unbinding from the RNA aptamer.[2][7] This process is reversible as fresh fluorophore from the solution can replace the isomerized molecule.[2] Therefore, it is recommended to minimize exposure to high-intensity illumination during imaging.
References
- 1. lucernatechnologies.com [lucernatechnologies.com]
- 2. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.addgene.org [media.addgene.org]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Fluorogenic Aptamers: Unveiling the Advantages of DFHBI-1T over the MS2-GFP System for Live-Cell RNA Imaging
For decades, the MS2-GFP system has been a cornerstone for visualizing RNA in living cells. However, the emergence of fluorogenic RNA aptamers, particularly those utilizing the fluorophore DFHBI-1T, presents a paradigm shift, offering researchers a more direct, less disruptive, and potentially brighter method for tracking RNA dynamics. This guide provides an in-depth comparison of the DFHBI-1T system, often employed with aptamers like Spinach2 and Broccoli, and the traditional MS2-GFP system, supported by quantitative data and detailed experimental protocols.
The fundamental difference between these two systems lies in their mechanism of fluorescence. The MS2-GFP system is an indirect method that relies on the fusion of a fluorescent protein (GFP) to an RNA-binding protein (MS2 coat protein), which then targets an array of MS2 stem-loops engineered into the RNA of interest.[1][2] In contrast, the DFHBI-1T system is a direct "light-up" system where the DFHBI-1T fluorophore becomes fluorescent only upon binding to a specific RNA aptamer, such as Spinach2 or Broccoli, that is directly fused to the target RNA.[3][4] This inherent difference in their signaling pathways underpins the significant advantages of the DFHBI-1T system.
Quantitative Comparison: DFHBI-1T/Aptamer vs. MS2-GFP
A direct quantitative comparison highlights the key performance differences between the two systems. The data presented below is a summary from various studies, showcasing the superior photophysical properties and cellular performance of the DFHBI-1T system when paired with the Broccoli aptamer.
| Property | DFHBI-1T with Broccoli Aptamer | MS2-GFP System | Key Advantages of DFHBI-1T System |
| Labeling Strategy | Direct: Fluorophore binds directly to RNA aptamer.[3][4] | Indirect: Fluorescent protein fused to RNA-binding protein.[1][2] | Reduced potential for steric hindrance and functional disruption of the target RNA. |
| Background Fluorescence | Low: DFHBI-1T is essentially non-fluorescent until it binds to the aptamer.[4][5][6] | High: Unbound MS2-GFP fusion proteins are fluorescent, creating significant background noise.[1][7][8] | Higher signal-to-noise ratio, enabling clearer visualization of RNA. |
| System Components | Two: RNA aptamer and cell-permeable fluorophore.[3] | Two: RNA with MS2 stem-loops and a plasmid expressing MS2-GFP.[2][9] | Simpler system with potentially lower cellular burden. |
| Size of Tag | Small: Broccoli aptamer is ~49 nucleotides.[3][10] | Large: Requires multiple MS2 stem-loops (up to 24) for sufficient signal.[1][2] | Minimizes potential interference with RNA processing, localization, and function. |
| Brightness | High: Broccoli-DFHBI-1T is ~40% brighter than Broccoli-DFHBI.[5] Spinach2-DFHBI-1T is nearly twice as bright as Spinach2-DFHBI in vitro.[1] | Signal amplification through multiple GFP molecules (up to 48 per RNA).[1] | Intrinsically bright fluorophore-aptamer complex. |
| Photostability | Reversible photobleaching: Photoisomerized DFHBI-1T can be replaced by fresh molecules from the solution.[5][11] | Irreversible photobleaching of GFP.[12] | More robust signal during prolonged imaging sessions. |
| Magnesium Dependence | Low (for Broccoli): Functions well at physiological Mg2+ concentrations.[3][10] | Not a primary concern for GFP fluorescence. | Better performance in the cellular environment without the need for supplemental magnesium.[10] |
| Scaffolding Requirement | Not required for Broccoli: Folds correctly on its own.[10][13] | Not applicable. | Simpler construct design and broader applicability to different RNAs. |
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the conceptual differences in the signaling pathways and the general experimental workflows for both systems.
Caption: Signaling pathway of the DFHBI-1T system.
Caption: Signaling pathway of the MS2-GFP system.
Caption: Comparative experimental workflows.
Detailed Experimental Protocols
DFHBI-1T System with Broccoli Aptamer for Live-Cell Imaging
This protocol is a generalized guide for imaging RNA tagged with the Broccoli aptamer in mammalian cells using DFHBI-1T.
Materials:
-
Mammalian cells cultured on imaging-compatible dishes.
-
Plasmid encoding the RNA of interest fused to the Broccoli aptamer.
-
Transfection reagent.
-
DFHBI-1T stock solution (e.g., 10-20 mM in DMSO).[11]
-
Pre-warmed cell culture medium.
-
Fluorescence microscope with a filter set appropriate for GFP/FITC (e.g., excitation ~470 nm, emission ~505 nm).[1][3]
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to achieve a desired confluency for imaging at the time of the experiment.
-
Transfect the cells with the plasmid containing the Broccoli-tagged RNA of interest using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow for sufficient time for the expression of the tagged RNA (typically 24-72 hours).
-
-
DFHBI-1T Incubation:
-
Prepare a working solution of DFHBI-1T by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 20-40 µM.[11]
-
Remove the existing medium from the cells and replace it with the DFHBI-1T-containing medium.
-
Incubate the cells for at least 30 minutes at 37°C in a CO2 incubator to allow for dye uptake.[1][11]
-
-
Imaging:
-
(Optional) To reduce background fluorescence, wash the cells once with pre-warmed medium before imaging.[11]
-
Acquire images using a fluorescence microscope with an appropriate filter set.
-
To mitigate photobleaching, use the lowest possible laser power and exposure time that provides a detectable signal.[11] The reversible photobleaching of the DFHBI-1T-aptamer complex allows for signal recovery as photoisomerized, non-fluorescent DFHBI-1T can unbind and be replaced by a fresh molecule from the surrounding medium.[5][11]
-
MS2-GFP System for Live-Cell Imaging
This protocol provides a general outline for visualizing RNA tagged with MS2 stem-loops in living cells.
Materials:
-
Mammalian cells cultured on imaging-compatible dishes.
-
Plasmid encoding the RNA of interest with multiple MS2 stem-loops (e.g., 24 copies) in a non-coding region.[1][2]
-
Plasmid expressing the MS2 coat protein fused to GFP (MS2-GFP), often including a nuclear localization signal (NLS) to reduce cytoplasmic background.[1][14]
-
Transfection reagent.
-
Fluorescence microscope with a GFP filter set.
Procedure:
-
Cell Culture and Co-transfection:
-
Plate cells as described for the DFHBI-1T system.
-
Co-transfect the cells with the plasmid containing the MS2-tagged RNA and the plasmid expressing the MS2-GFP fusion protein.[2]
-
Allow 24-72 hours for the expression of both the tagged RNA and the MS2-GFP protein.
-
-
Imaging:
Concluding Remarks for Researchers
For researchers and drug development professionals, the choice of an RNA imaging system is critical. While the MS2-GFP system has been instrumental in advancing our understanding of RNA biology, the DFHBI-1T system, particularly when paired with the Broccoli aptamer, offers a more refined and robust solution for many live-cell imaging applications. Its key advantages—low background, direct labeling, small tag size, and reversible photobleaching—translate to higher quality data with less potential for cellular perturbation. The simplicity of the DFHBI-1T system, requiring only the expression of the tagged RNA and the addition of a small molecule fluorophore, further enhances its appeal. As the field of RNA biology continues to unravel the complex spatiotemporal dynamics of RNA, the DFHBI-1T system and its associated aptamers are poised to become the new standard for live-cell RNA imaging.
References
- 1. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS2 tagging - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Fluorescence Fluctuation Spectroscopy Enables Quantitative Imaging of Single mRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell imaging of single mRNA dynamics using split superfolder green fluorescent proteins with minimal background - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using fluorescent proteins to study mRNA trafficking in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Dfhbi 1T vs. Fluorescent Proteins: A Comparative Guide to Signal-to-Noise Ratio in Live-Cell Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent reporter is critical for the success of live-cell imaging experiments. A high signal-to-noise ratio (S/N) is paramount for achieving clear, quantifiable data. This guide provides an objective comparison of the signal-to-noise performance of the Dfhbi 1T system with that of conventional fluorescent proteins, supported by experimental data and detailed protocols.
The this compound fluorophore, when complexed with RNA aptamers such as Broccoli or Spinach, offers a compelling alternative to fluorescent proteins (FPs) like Green Fluorescent Protein (GFP). While fluorescent proteins have been the workhorses of live-cell imaging for decades, the this compound system presents distinct advantages in terms of background fluorescence, which directly contributes to a favorable signal-to-noise ratio.
Quantitative Data Summary
A key consideration for any fluorescent reporter is its ability to produce a strong signal that is clearly distinguishable from background noise. While the absolute fluorescence signal of this compound-aptamer complexes may be lower than that of highly expressed fluorescent proteins like superfolder GFP (sfGFP), studies have shown that the this compound system can exhibit a high signal-to-noise ratio.[1][2] This is primarily attributed to the inherently low background fluorescence of the unbound this compound dye.[1][2][3]
| Feature | This compound with RNA Aptamer (e.g., Broccoli) | Fluorescent Proteins (e.g., sfGFP, EGFP) |
| Signal Generation | Fluorogenic: this compound fluoresces upon binding to a specific RNA aptamer.[4] | Autocatalytic chromophore formation from amino acid residues.[5] |
| Absolute Signal | Generally lower than highly expressed FPs.[1][2] | Can be very high depending on expression levels. |
| Background Fluorescence | Very low, as unbound this compound is essentially non-fluorescent.[1][2][3] | Can be influenced by cellular autofluorescence and non-specific localization of the protein. |
| Signal-to-Noise Ratio | Reported to be high due to low background.[1][2] | Variable; can be high with strong, localized expression but may be lower with diffuse or low-level expression. |
| Photostability | Reversible photobleaching; fluorescence can recover as new dye molecules bind.[6] | Irreversible photobleaching. |
| Maturity Time | "Instantaneous" upon dye binding; no maturation time required.[6] | Requires time for chromophore maturation (minutes to hours).[5] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and the experimental workflow for signal-to-noise ratio determination, the following diagrams are provided.
References
A Comparative Guide to the Photostability of RNA Probes: Dfhbi 1T In Focus
For researchers, scientists, and professionals in drug development, the selection of robust and reliable tools for RNA imaging is paramount. Among the key performance indicators for fluorescent RNA probes, photostability—the ability to resist photochemical degradation and maintain a stable signal under illumination—is critical for long-term imaging and accurate quantification. This guide provides a detailed comparison of the photostability of the Dfhbi 1T fluorophore when complexed with various RNA aptamers, alongside other commonly used RNA probes.
This document synthesizes experimental data to offer an objective comparison, presenting quantitative data in accessible tables, detailing experimental methodologies, and illustrating workflows with clear diagrams.
Quantitative Comparison of RNA Probe Photostability
The photostability of a fluorescent probe is a crucial factor for applications requiring prolonged or repeated imaging. The following table summarizes the photostability of this compound in complex with different RNA aptamers and compares it with other notable RNA probes. The primary metric for comparison is the fluorescence half-life (t½), which is the time required for the fluorescence intensity to decrease by 50% under continuous illumination.
| RNA Probe System | Fluorophore | Photostability Metric (t½) | Photoisomerization Rate (s⁻¹) | Notes |
| Broccoli-DFHBI-1T | DFHBI-1T | ~0.6 seconds | 0.947 | Exhibits rapid initial fluorescence loss. |
| Broccoli-BI | BI | ~2.9 seconds | 0.283 | The benzimidazole derivative (BI) shows a significant improvement in photostability over DFHBI-1T.[1] |
| Squash-DFHBI-1T | DFHBI-1T | Improved photostability | - | The Squash aptamer scaffold enhances the photostability of the bound DFHBI-1T. |
| Squash-DFHO | DFHO | Loses 40% fluorescence in 60s | - | Less photostable compared to the Squash:DFQL-1T complex. |
| Squash-DFQL-1T | DFQL-1T | Minimal fluorescence loss after 60s | - | Demonstrates remarkable photostability, suitable for prolonged imaging. |
| Spinach-DFHBI | DFHBI | Fast decay (<2 seconds) | - | Prone to rapid photobleaching, though this can be reversible through fluorophore exchange.[1][2] |
| Corn-DFHO | DFHO | Markedly enhanced photostability | - | Developed for quantitative live-cell imaging due to its high photostability.[3][4] |
| QUID-2 | QUID-2 | Excellent photostability | - | Reported to have advantages over SYTO RNASelect in terms of photostability.[5] |
| SYTO RNASelect | SYTO RNASelect | - | - | A commercially available RNA probe, but some studies suggest it is susceptible to photobleaching.[5][6] |
| Pepper Aptamers | HBC series | Superior brightness and photostability | - | A newer class of RNA-fluorophore complexes with promising photostability.[7] |
| Mango Aptamers | TO1-Biotin | - | - | Used for live-cell imaging, with some variants showing good photostability.[8][9] |
Experimental Protocols for Photostability Assessment
Accurate and reproducible assessment of probe photostability is essential for a fair comparison. Below are detailed methodologies for both in vitro and live-cell photostability experiments, synthesized from published research.
In Vitro Photostability Measurement
This protocol assesses the intrinsic photostability of the RNA-fluorophore complex in a controlled environment.
Objective: To quantify the rate of fluorescence decay of an RNA-fluorophore complex upon continuous illumination in a cuvette-based fluorometer.
Materials:
-
Purified RNA aptamer
-
Fluorophore solution (e.g., this compound)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂)
-
Fluorometer with a temperature-controlled cuvette holder and a stable light source
-
Quartz cuvette
Procedure:
-
Complex Formation:
-
Prepare a solution of the RNA aptamer at a concentration significantly higher than the fluorophore (e.g., 1 µM RNA and 0.1 µM fluorophore) in the reaction buffer.
-
Incubate the mixture at room temperature for a sufficient time to ensure complex formation.
-
-
Fluorometer Setup:
-
Set the excitation and emission wavelengths appropriate for the RNA-fluorophore complex.
-
Set the excitation and emission slit widths to control the illumination intensity and signal detection.
-
Ensure the temperature of the cuvette holder is maintained at a constant value (e.g., 25°C).
-
-
Data Acquisition:
-
Place the cuvette containing the RNA-fluorophore complex into the fluorometer.
-
Start continuous illumination and simultaneously record the fluorescence intensity over time.
-
Continue recording until the fluorescence intensity has significantly decreased or reached a plateau.
-
-
Data Analysis:
-
Normalize the fluorescence intensity data to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the fluorescence half-life (t½) from the decay curve.
-
The initial rate of fluorescence loss can also be calculated to determine the photoisomerization rate.[1]
-
Live-Cell Photostability Measurement
This protocol evaluates the photostability of an RNA probe within the complex environment of a living cell.
Objective: To measure the fluorescence decay of an RNA probe in live cells under continuous illumination using fluorescence microscopy.
Materials:
-
Cultured cells expressing the RNA aptamer of interest
-
Cell culture medium
-
Fluorophore solution
-
Fluorescence microscope with a high-power objective, stable light source (e.g., laser or LED), and a sensitive camera
-
Environmental chamber to maintain cell viability (37°C, 5% CO₂)
-
Image analysis software
Procedure:
-
Cell Preparation:
-
Seed cells expressing the RNA aptamer on a glass-bottom dish suitable for microscopy.
-
Allow cells to adhere and grow overnight.
-
-
Probe Incubation:
-
Replace the culture medium with fresh medium containing the fluorophore at the desired concentration (e.g., 10 µM).
-
Incubate the cells for a sufficient time to allow for fluorophore uptake and binding to the RNA aptamer.
-
-
Microscopy Setup:
-
Place the dish on the microscope stage within the environmental chamber.
-
Select a field of view with healthy, fluorescent cells.
-
Set the appropriate filter cube for the fluorophore.
-
Adjust the illumination intensity and camera exposure time.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images under continuous illumination. The frame rate should be high enough to capture the initial rapid decay (e.g., 100 ms per frame).[1]
-
Continue imaging until the fluorescence signal has significantly photobleached.
-
-
Image Analysis:
-
Select regions of interest (ROIs) within individual cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the background-corrected fluorescence intensity to the initial intensity.
-
Plot the normalized intensity over time and calculate the fluorescence half-life (t½).
-
Concluding Remarks
The photostability of this compound is highly dependent on the RNA aptamer it is complexed with. While early aptamers like Spinach and Broccoli exhibit moderate to low photostability with this compound, newer aptamers such as Squash demonstrate significantly improved performance. Furthermore, chemical modifications to the this compound fluorophore, as seen with the BI derivative, can dramatically enhance photostability.
For researchers selecting an RNA probe, it is crucial to consider the specific imaging requirements. For short-term, qualitative imaging, probes with lower photostability may suffice. However, for long-term tracking, quantitative analysis, and super-resolution microscopy, highly photostable probes like Squash-DFQL-1T, Corn-DFHO, or the Pepper and Mango aptamer systems are more suitable. The provided protocols offer a standardized framework for researchers to evaluate and compare the photostability of different RNA probes in their own experimental settings.
References
- 1. Understanding the Photophysics of the Spinach-DFHBI RNA Aptamer-Fluorogen Complex to Improve Live Cell RNA Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the photophysics of the spinach-DFHBI RNA aptamer-fluorogen complex to improve live-cell RNA imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging RNA polymerase III transcription using a photostable RNA-fluorophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of Highly Fluorogenic Styrene Probes for Visualizing RNA in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. RNA Peach and Mango: orthogonal two-color fluorogenic aptamers distinguish nearly identical ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Single-Molecule Imaging: A Comparative Guide to DFHBI-1T and its Alternatives
For researchers, scientists, and drug development professionals venturing into the realm of single-molecule imaging of RNA, the choice of a fluorescent probe is paramount. The DFHBI-1T fluorophore, in complex with RNA aptamers like Spinach2 and Broccoli, has been a valuable tool. However, its limitations in photostability and brightness under the demanding conditions of single-molecule detection have spurred the development of superior alternatives. This guide provides an objective comparison of DFHBI-1T's performance against its successors, supported by experimental data, to aid in the selection of the optimal tool for your research needs.
The inherent limitations of DFHBI-1T for single-molecule studies lie primarily in its modest photostability and brightness, which are critical for achieving the high signal-to-noise ratio and long observation times required to track individual molecules. The primary mechanism of photobleaching for DFHBI-1T is a reversible photoisomerization, which, while offering a potential for fluorescence recovery, can complicate data analysis in single-molecule tracking experiments.[1]
A Brighter Future: The Rise of Superior Alternatives
To overcome the shortcomings of DFHBI-1T, researchers have developed improved RNA aptamers and novel fluorophores. The Broccoli aptamer, for instance, exhibits greater thermostability and is less dependent on magnesium concentration than its predecessor, Spinach2, leading to more robust performance in live cells.[1] A significant leap forward has been the development of the fluorophore BI, which, when paired with the Broccoli aptam er, demonstrates markedly improved photostability and a higher binding affinity, making it a more suitable candidate for single-molecule imaging.[2][3] Beyond the Broccoli-BI system, other promising alternatives such as the Mango and Corn aptamer systems offer a broader spectral range and, in some cases, even greater brightness.[4][5]
Quantitative Performance Comparison
To facilitate an evidence-based selection, the following table summarizes the key quantitative performance metrics of DFHBI-1T and its alternatives.
| Property | Spinach2-DFHBI-1T | Broccoli-DFHBI-1T | Broccoli-BI | Mango II-TO1-Biotin | Corn-DFHO |
| Brightness (Relative) | ~1.8x brighter than Spinach2-DFHBI[6] | Similar to Spinach2-DFHBI-1T[7] | 10.5-fold higher cellular fluorescence than DFHBI-1T[2] | As bright or brighter than EGFP[8] | High[5] |
| Extinction Coefficient (ε) | 35,400 M⁻¹cm⁻¹[9] | Similar to Spinach2-DFHBI-1T[7] | Not explicitly stated | 17,000 M⁻¹cm⁻¹[8] | Not explicitly stated |
| Quantum Yield (Φ) | 0.94[9] | Similar to Spinach2-DFHBI-1T[7] | Not explicitly stated | High[8] | High[5] |
| Photostability (t½) | Low, susceptible to photoisomerization[10] | ~0.6 seconds[11] | ~2.9 seconds[11] | Extended imaging times possible[8] | Markedly increased photostability[5] |
| Dissociation Constant (Kd) | 560 nM[9] | 305 nM[2] | 51 nM[2] | ~1 nM[8] | Not explicitly stated |
| Magnesium Dependence | High | Lower than Spinach2[1] | Lower than Spinach2[1] | Not a primary concern | Not a primary concern |
| Thermostability | Tm ≈ 37°C[1] | Tm ≈ 48°C[1] | Enhanced by BI binding[3] | High | High |
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and practical application of these fluorescent RNA aptamers, the following diagrams, generated using Graphviz, illustrate the signaling pathway of aptamer-fluorophore interaction and a general experimental workflow for single-molecule imaging.
Experimental Protocols
While specific parameters will require optimization for your particular experimental setup and biological question, the following provides a general protocol for single-molecule imaging of RNA in mammalian cells using the Broccoli-BI system.
1. Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T, U2OS) on high-quality glass-bottom dishes suitable for single-molecule imaging.
-
Transfect cells with a plasmid encoding the RNA of interest tagged with multiple copies of the Broccoli aptamer (e.g., 24xBroccoli). The number of aptamers may need to be optimized to achieve sufficient signal for single-molecule detection.
-
Allow 24-48 hours for expression of the tagged RNA.
2. Fluorophore Incubation:
-
Prepare a stock solution of BI fluorophore in DMSO.
-
Dilute the BI stock solution in pre-warmed imaging medium (e.g., DMEM without phenol red) to a final concentration of 1-5 µM.
-
Replace the culture medium with the BI-containing imaging medium and incubate the cells for 30-60 minutes at 37°C.
3. Single-Molecule Imaging:
-
Mount the dish on an inverted microscope equipped for single-molecule imaging (e.g., Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) microscopy).
-
Use an appropriate laser line for excitation of the Broccoli-BI complex (e.g., 488 nm).
-
Adjust the laser power to a low level (e.g., 0.1-1 kW/cm²) to minimize photobleaching and phototoxicity.
-
Use a highly sensitive camera (e.g., EMCCD or sCMOS) with a fast frame rate (e.g., 10-50 ms exposure time).
-
Acquire a time-lapse series of images to capture the dynamics of single RNA molecules.
4. Imaging Buffer Considerations:
-
For live-cell imaging, maintain physiological conditions (37°C, 5% CO₂).
-
For in vitro or fixed-cell imaging, consider using an imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol or Trolox) to further reduce photobleaching.
5. Data Analysis:
-
Use single-particle tracking software (e.g., ImageJ plugins like TrackMate, or custom MATLAB scripts) to localize and track individual fluorescent spots.
-
Analyze the trajectories to extract quantitative information such as diffusion coefficients, localization patterns, and kinetics.
Conclusion
While DFHBI-1T has been instrumental in the development of RNA imaging, its limitations for single-molecule applications are significant. The advent of more photostable and brighter alternatives, such as the Broccoli-BI system and the Mango aptamers, has opened up new possibilities for studying the dynamics of individual RNA molecules in living cells with unprecedented detail. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate tools to illuminate the intricate world of single RNA molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Live-cell imaging of mammalian RNAs with Spinach2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broccoli: Rapid Selection of an RNA Mimic of Green Fluorescent Protein by Fluorescence-Based Selection and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aptamer Innovations - Our Scientific publications about RNA based testing [aptamerinnovations.com]
- 9. lucernatechnologies.com [lucernatechnologies.com]
- 10. Harmonizing the growing fluorogenic RNA aptamer toolbox for RNA detection and imaging - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Single mRNA Imaging with Fluorogenic RNA Aptamers and Small-molecule Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DFHBI-1T and RNA Mango for Live-Cell RNA Visualization
For researchers, scientists, and drug development professionals navigating the landscape of live-cell RNA imaging, the choice of a fluorescent biosensor is critical. This guide provides an objective comparison of two prominent light-up RNA aptamer systems: DFHBI-1T with its cognate aptamer Broccoli, and RNA Mango with its ligand, a derivative of thiazole orange (TO1-Biotin).
Both systems operate on a similar principle: a non-fluorescent or weakly fluorescent dye (the fluorophore) binds to a specific RNA aptamer sequence that has been genetically fused to a target RNA of interest. This binding event induces a conformational change in the fluorophore, causing it to become brightly fluorescent, thereby illuminating the location of the target RNA within a living cell. The key differences lie in their photophysical properties, binding affinities, and practical considerations for experimental design.
At a Glance: Performance Metrics
The following table summarizes the key quantitative performance indicators for the DFHBI-1T/Broccoli and RNA Mango/TO1-Biotin systems, compiled from published experimental data.
| Feature | DFHBI-1T/Broccoli | RNA Mango/TO1-Biotin |
| Fluorophore | DFHBI-1T | TO1-Biotin |
| Aptamer | Broccoli | RNA Mango |
| Excitation Max (nm) | ~472[1] | ~510 |
| Emission Max (nm) | ~507[1] | ~535 |
| Dissociation Constant (Kd) | Higher (weaker affinity) | Lower (stronger affinity) |
| Fluorescence Enhancement | High | Very High (>1000-fold) |
| Fluorescent Efficiency (FE/Kd) | Lower | Higher |
| Photostability | Subject to reversible photoisomerization[1] | Benefits from fluorophore exchange |
| Signal-to-Background Ratio | Good, with low background from unbound DFHBI-1T[1][2] | High, due to significant fluorescence enhancement |
| Cytotoxicity | Generally low[3] | Generally low |
Delving Deeper: A Comparative Analysis
Brightness and Signal-to-Background Ratio
Both DFHBI-1T and RNA Mango systems offer a significant advantage over constitutively fluorescent probes by minimizing background fluorescence. The "light-up" nature ensures that only the fluorophores bound to the target RNA contribute substantially to the signal.
The RNA Mango/TO1-Biotin complex is noted for its exceptionally high fluorescence enhancement, often exceeding a 1000-fold increase upon binding. This, coupled with a very low dissociation constant (in the low nanomolar range), results in a high fluorescent efficiency, making it theoretically superior for detecting low-abundance RNAs.[4]
DFHBI-1T, when paired with the Broccoli aptamer, also provides a bright signal with a good signal-to-noise ratio.[1][2] The background fluorescence of unbound DFHBI-1T in the cellular environment is reported to be low.[1]
Photostability and Long-Term Imaging
A critical factor for live-cell imaging, especially for tracking dynamic processes, is photostability. The DFHBI-1T fluorophore is known to undergo a light-induced cis-trans isomerization to a non-fluorescent state.[1] However, this process is reversible. The non-fluorescent isomer can dissociate from the aptamer and be replaced by a fresh, unbleached fluorophore from the surrounding medium, a phenomenon often referred to as "fluorophore recycling".[1] This allows for the recovery of fluorescence in the dark and enables longer imaging sessions than would be possible with irreversible photobleaching. One study quantified the in vivo photostability of the Broccoli-DFHBI-1T complex, showing a 50% loss of signal in approximately 0.6 seconds under continuous illumination.[5]
The RNA Mango system also benefits from this fluorophore exchange mechanism, which allows for the tracking of single mRNA molecules for extended periods. The continuous replenishment of bleached fluorophores with fresh ones from the cellular environment contributes to its suitability for long-term imaging experiments.
Specificity and Orthogonality
The interaction between the fluorophore and its aptamer is highly specific for both systems. RNA Mango aptamers exhibit a high degree of discrimination, binding tightly to thiazole orange derivatives but not to DFHBI-1T.[4][6] Conversely, the Broccoli aptamer is specific for DFHBI and its derivatives. This specificity opens the door for multiplexed imaging, where different RNAs tagged with distinct aptamers could be visualized simultaneously using orthogonal fluorophore-aptamer pairs.
Experimental Considerations and Protocols
The successful application of these RNA visualization tools hinges on robust experimental design and execution. Below are generalized protocols for live-cell imaging using both systems.
DFHBI-1T/Broccoli Experimental Protocol
-
Construct Design: Genetically fuse the Broccoli aptamer sequence to the RNA of interest. Expression can be driven by a suitable promoter (e.g., a Pol III promoter like U6 for high expression of small RNAs, or a Pol II promoter for mRNAs).
-
Cell Culture and Transfection: Culture the cells of interest and transfect them with the plasmid encoding the Broccoli-tagged RNA.
-
Fluorophore Incubation: Approximately 24-48 hours post-transfection, replace the culture medium with fresh medium containing DFHBI-1T. A typical starting concentration is 20-40 µM.[3] Incubate the cells for 30-60 minutes at 37°C to allow for fluorophore uptake and binding.
-
Washing (Optional but Recommended): To reduce background fluorescence, the cells can be washed with fresh medium to remove excess unbound fluorophore.
-
Imaging: Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (excitation ~470/40 nm, emission ~525/50 nm).[1]
RNA Mango Experimental Protocol
-
Construct Design: Clone the RNA Mango aptamer sequence in-line with the target RNA. Similar to the Broccoli system, the choice of promoter will depend on the desired expression level and the nature of the RNA.
-
Cell Culture and Transfection: Transfect the host cells with the expression vector for the Mango-tagged RNA.
-
Fluorophore Incubation: After allowing time for RNA expression (typically 24-48 hours), add the TO1-Biotin fluorophore to the cell culture medium. A common concentration range is 0.5-1 µM. Incubate for at least 30 minutes to ensure sufficient cellular uptake and binding.
-
Imaging: Visualize the fluorescently labeled RNA using a fluorescence microscope with appropriate filter sets for thiazole orange (excitation ~510 nm, emission ~535 nm).
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the general mechanism of light-up RNA aptamers and a typical experimental workflow.
Caption: General mechanism of fluorescence activation in live cells.
Caption: A typical experimental workflow for live-cell RNA imaging.
Conclusion: Choosing the Right Tool for the Job
Both DFHBI-1T/Broccoli and RNA Mango/TO1-Biotin are powerful and versatile tools for live-cell RNA visualization. The choice between them will likely depend on the specific requirements of the experiment.
-
For applications requiring the highest possible signal amplification, particularly for low-abundance transcripts, the RNA Mango system with its superior fluorescent efficiency may be the preferred choice.
-
The DFHBI-1T/Broccoli system is a well-established and robust alternative, offering good brightness and a low background, making it suitable for a wide range of RNA imaging applications.
Ultimately, the optimal system may need to be determined empirically for a given RNA of interest and cellular context. Researchers are encouraged to consult the primary literature for detailed protocols and optimization strategies specific to their experimental setup.
References
- 1. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in fluorogenic RNA aptamer systems for live cell imaging: Towards orthogonality and multicolour applications [summit.sfu.ca]
Orthogonal RNA Imaging: A Comparative Guide to Dfhbi 1T and Other Fluorophores
An objective analysis for researchers, scientists, and drug development professionals on the performance and application of fluorogenic RNA aptamer systems for live-cell imaging.
The ability to visualize RNA in living cells is crucial for understanding its diverse roles in gene regulation, cellular organization, and disease. Orthogonal RNA imaging systems, which utilize specific pairs of RNA aptamers and fluorophores, allow for the distinct labeling and tracking of multiple RNA species simultaneously without crosstalk. This guide provides a detailed comparison of prominent fluorogenic RNA imaging systems, with a focus on the performance of the advanced fluorophore, DFHBI-1T, in partnership with aptamers like Broccoli.
Mechanism of Action: Fluorogenic RNA Aptamers
The core principle behind this technology involves a genetically encoded RNA aptamer—a short, structured RNA sequence—that is fused to an RNA of interest. This aptamer is designed to bind with high specificity to a particular small-molecule fluorophore. The fluorophore is cell-permeable but non-fluorescent on its own. Upon binding to its cognate aptamer, the fluorophore undergoes a conformational change that restricts its rotation, leading to a significant increase in quantum yield and a bright fluorescent signal. This "light-up" mechanism ensures a high signal-to-noise ratio, as fluorescence is only generated in the presence of the target RNA.
A Comparative Guide to the Cytotoxicity of Dfhbi 1T and Other Common Live-Cell Dyes
For researchers in cell biology, drug discovery, and toxicology, the ideal live-cell dye offers bright, stable fluorescence with minimal impact on cellular health and function. Understanding the cytotoxic profile of a fluorescent dye is therefore critical for the accurate interpretation of experimental results. This guide provides a comparative overview of the cytotoxicity of Dfhbi 1T, a fluorogen that binds to RNA aptamers, against other widely used live-cell dyes.
Overview of Live-Cell Dyes
Live-cell dyes are essential tools for visualizing cellular structures and processes in real-time. They can be broadly categorized based on their mechanism of action and target specificity. This comparison focuses on this compound and includes representatives from other common classes:
-
This compound: A cell-permeable fluorogen that is non-fluorescent on its own but exhibits bright green fluorescence upon binding to specific RNA aptamers (e.g., Spinach, Broccoli) expressed within cells.
-
Hoechst 33342: A blue fluorescent dye that binds to the minor groove of DNA in live cells, commonly used for nuclear staining.
-
SYTOX Green: A high-affinity green fluorescent nucleic acid stain that is impermeant to live cells and thus used to identify dead cells.
-
Propidium Iodide (PI): A red fluorescent intercalating agent that is also impermeant to live cells, making it a common marker for cell death.
-
Calcein AM: A non-fluorescent, cell-permeable compound that is converted by intracellular esterases in live cells into the green fluorescent and membrane-impermeant calcein.
Cytotoxicity Data Summary
The following table summarizes the available data on the cytotoxicity of these dyes. It is important to note that direct comparative studies with standardized conditions are limited, and cytotoxicity can be highly dependent on the cell type, dye concentration, and experimental duration.
| Dye | Mechanism of Action | Typical Working Concentration | Cytotoxicity Profile | References |
| This compound | Binds to RNA aptamers | 20-160 µM | Stated to have low to negligible cytotoxicity. Varying concentrations (40-200 µM) reportedly had no effect on bacterial cell growth. Quantitative data in mammalian cells is limited. | [1][2] |
| Hoechst 33342 | DNA minor groove binder | 0.1-1 µg/mL | Generally low toxicity for short-term imaging. Can induce apoptosis with prolonged exposure to light (phototoxicity). Recommended at <30 nM for long-term imaging. | [3][4][5] |
| SYTOX Green | Nucleic acid stain (membrane impermeant) | 10 nM - 1 µM | Does not enter live cells, therefore considered non-toxic to them. No reported side effects on viability or proliferation at concentrations up to 1 µM. | [6][7] |
| Propidium Iodide (PI) | DNA intercalator (membrane impermeant) | 1-10 µg/mL | Excluded from live cells, serving as a marker for dead cells. Not considered cytotoxic to living cells in the population being analyzed. | [7][8][9] |
| Calcein AM | Converted by intracellular esterases | 1-5 µM | Generally considered non-toxic at recommended concentrations and incubation times (15-30 min). High concentrations or prolonged exposure may impact cell viability. | [10] |
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for comparing the cytotoxicity of different live-cell dyes involves treating cultured cells with a range of dye concentrations and then assessing cell viability at one or more time points.
Caption: Experimental workflow for assessing live-cell dye cytotoxicity.
Experimental Protocols
Below are generalized protocols for common cytotoxicity assays that can be adapted to compare live-cell dyes.
Protocol 1: MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Dye Treatment: Remove the culture medium and add fresh medium containing the live-cell dye at various concentrations (e.g., 0.1x, 1x, 10x, 100x the typical working concentration). Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Live/Dead Viability Assay using Calcein AM and Propidium Iodide
This fluorescence-based assay simultaneously identifies live and dead cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Staining Solution Preparation: Prepare a staining solution containing 2 µM Calcein AM and 4 µM Propidium Iodide in phosphate-buffered saline (PBS).
-
Staining: Remove the culture medium, wash the cells once with PBS, and add 100 µL of the staining solution to each well.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging and Analysis: Image the cells using a fluorescence microscope with appropriate filters for green (Calcein) and red (PI) fluorescence. Alternatively, detach the cells and analyze the populations using a flow cytometer.
-
Quantification: Determine the percentage of live (green) and dead (red) cells in the total cell population for each treatment condition.
Conclusion
The selection of a live-cell dye should be guided by the specific requirements of the experiment, including the desired imaging duration and the sensitivity of the cell type to external agents. While this compound is reported to have low cytotoxicity, quantitative and comparative data in mammalian cell lines are not as readily available as for more established dyes. Dyes like SYTOX Green and Propidium Iodide are inherently non-toxic to live cells as they are membrane-impermeant. Hoechst 33342 and Calcein AM are generally safe for short-term use but can exhibit toxicity under certain conditions, such as high concentrations or prolonged light exposure. Researchers are encouraged to perform their own cytotoxicity assessments for their specific cell type and experimental setup to ensure the validity of their findings.
References
- 1. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 2. researchgate.net [researchgate.net]
- 3. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hoechst 33342 | AAT Bioquest [aatbio.com]
- 6. SYTOX™ Green Dead Cell Stain, for flow cytometry - FAQs [thermofisher.com]
- 7. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RNA Imaging: A Cost-Benefit Analysis of DFHBI-1T and Its Alternatives
For researchers, scientists, and drug development professionals navigating the expanding landscape of live-cell RNA imaging, the choice of a fluorescent probe is a critical decision. This guide provides a comprehensive cost-benefit analysis of the widely used fluorogen, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-1-trifluoroethyl (DFHBI-1T), in conjunction with its cognate RNA aptamers, Spinach2 and Broccoli. We present a detailed comparison with prominent alternatives, including the Mango/TO1-Biotin and Corn/DFHO systems, supported by quantitative performance data and experimental protocols to inform your selection process.
The ability to visualize RNA in living cells is paramount for understanding gene expression, regulation, and the intricate dance of molecules that govern cellular function. "Light-up" RNA aptamer-fluorogen systems have emerged as a powerful tool for this purpose. These systems consist of a genetically encodable RNA aptamer that binds to a specific, cell-permeable small molecule fluorogen, causing it to become highly fluorescent. This method offers the advantage of labeling specific RNAs with minimal perturbation to the cell.
Performance Characteristics: A Quantitative Comparison
The selection of an optimal RNA imaging system hinges on a variety of photophysical and biochemical parameters. Below is a detailed comparison of DFHBI-1T with its alternatives.
| Property | DFHBI-1T with Broccoli/Spinach2 | TO1-Biotin with Mango | DFHO with Corn |
| Excitation Max (nm) | ~472[1][2] | ~510[3] | ~505[4][5] |
| Emission Max (nm) | ~507[1][2] | ~535[3] | ~545[4][5] |
| Quantum Yield (Φ) | ~0.72 (Spinach-DFHBI)[6] | ~0.14 - 0.55 (Mango I-III)[7][8] | ~0.25[5] |
| Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~35,000 (Spinach2-DFHBI-1T) | >65,000[8] | 29,000[4] |
| Brightness (Φ x ε) | ~25,200 | >9,100 - 35,750 | 7,250 |
| Dissociation Constant (Kd, nM) | ~500 (Spinach-DFHBI) | ~3 | ~70[4][9] |
| Photostability | Moderate, subject to photoisomerization[10] | Good, with fluorophore exchange mitigating photobleaching[1] | High[11] |
| Cell Permeability | Yes[12][13] | Yes | Yes[2][9] |
| Cytotoxicity | Low to negligible at working concentrations[1] | Low | Low[9] |
Cost Analysis
A critical component of any experimental design is the cost of reagents. The following table provides an estimated cost comparison for the fluorogens discussed. Prices are subject to change and may vary between suppliers.
| Fluorogen | Supplier Example(s) | Estimated Price (USD) |
| DFHBI-1T | Lucerna Technologies, Tocris Bioscience | $75 - $300 per mg[12] / $367 per 10 mg[4] |
| TO1-Biotin | abm, ABP Biosciences | $375 per 100 µL of 250 µM solution / $320 per 100 µL[8] |
| DFHO | Lucerna Technologies, MedChemExpress, Amerigo Scientific | $75 per mg[12] / $90 per mg[9] / $205 per mg[2] |
Mechanism of Action and Experimental Workflow
The underlying principle for these light-up RNA aptamer systems is the binding of a fluorogen by a specific RNA aptamer. This interaction restricts the rotational freedom of the fluorogen, forcing it into a planar conformation and leading to a dramatic increase in its fluorescence quantum yield.
Caption: General mechanism of fluorescence activation in light-up RNA aptamer systems.
The experimental workflow for live-cell RNA imaging using these systems generally follows a similar pattern, outlined below.
Caption: A generalized workflow for live-cell RNA imaging using aptamer-fluorogen systems.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging with DFHBI-1T and Broccoli/Spinach2 Aptamers
This protocol is adapted for mammalian cells expressing an RNA of interest tagged with the Broccoli or Spinach2 aptamer.
Materials:
-
HEK293T cells (or other suitable mammalian cell line)
-
Plasmid encoding the Broccoli/Spinach2-tagged RNA of interest
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a glass-bottom imaging dish to achieve 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the plasmid encoding the aptamer-tagged RNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Incubate the cells for 24-48 hours post-transfection to allow for expression of the tagged RNA.
-
Fluorogen Preparation: Prepare a working solution of DFHBI-1T in pre-warmed cell culture medium. A final concentration of 20-40 µM is a good starting point.[7]
-
Staining: Remove the existing medium from the cells and replace it with the DFHBI-1T-containing medium.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C in a CO2 incubator.[7][9]
-
Washing (Optional): To reduce background fluorescence, you can wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
Imaging: Image the cells using a fluorescence microscope. For Broccoli/Spinach2-DFHBI-1T, use a standard GFP/FITC filter set (Excitation: ~470 nm, Emission: ~510 nm).
Protocol 2: Live-Cell Imaging with TO1-Biotin and Mango Aptamers
This protocol is a general guideline for imaging mammalian cells expressing Mango-tagged RNA.
Materials:
-
Mammalian cells expressing Mango-tagged RNA
-
TO1-Biotin stock solution (e.g., 250 µM in DMSO)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells expressing the Mango-tagged RNA in a suitable imaging dish.
-
Fluorogen Preparation: Dilute the TO1-Biotin stock solution in pre-warmed cell culture medium to a final concentration of 100-200 nM.[8]
-
Staining and Incubation: Add the TO1-Biotin working solution to the cells and incubate for at least 30 minutes at 37°C.
-
Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for TO1-Biotin (Excitation: ~510 nm, Emission: ~535 nm). Due to the high affinity of TO1-Biotin for the Mango aptamer, washing is often not necessary.
Protocol 3: Live-Cell Imaging with DFHO and Corn Aptamer
This protocol is for imaging mammalian cells expressing Corn-tagged RNA.
Materials:
-
HEK293T cells expressing Corn-tagged RNA
-
DFHO stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Fluorescence microscope with YFP filter set
Procedure:
-
Cell Culture: Grow cells expressing the Corn-tagged RNA in an imaging dish.
-
Fluorogen Preparation: Prepare a 10 µM working solution of DFHO in pre-warmed cell culture medium.[2]
-
Staining and Incubation: Replace the culture medium with the DFHO-containing medium and incubate for at least 30 minutes at 37°C.
-
Imaging: Image the cells using a fluorescence microscope with a YFP filter set (Excitation: ~505 nm, Emission: ~545 nm).
Discussion and Conclusion
DFHBI-1T in combination with the Broccoli or Spinach2 aptamer represents a robust and widely adopted system for RNA imaging. Its good brightness, relatively low cost, and the wealth of available literature and protocols make it an excellent choice for many applications. The primary drawback is its moderate photostability, which can be a limitation for long-term imaging experiments. However, the reversible nature of the photobleaching, where a photoisomerized fluorophore can be replaced by a fresh one from the medium, can mitigate this issue to some extent.[10]
The Mango/TO1-Biotin system stands out for its exceptionally high binding affinity (low nanomolar Kd). This tight binding allows for the use of very low fluorogen concentrations, which can significantly reduce background fluorescence and potential cytotoxicity. While the quantum yield of some Mango variants is lower than that of the Spinach/Broccoli system, its high extinction coefficient results in comparable or even superior brightness. The cost of TO1-Biotin is higher than DFHBI-1T, which may be a consideration for large-scale or high-throughput experiments.
The Corn/DFHO system offers the significant advantage of high photostability, making it particularly well-suited for experiments requiring prolonged or intense illumination.[11] Its brightness is lower than the other two systems, which might necessitate higher expression levels of the tagged RNA for clear visualization. The cost of DFHO is comparable to DFHBI-1T, making it a cost-effective option for photostability-critical applications.
-
For general-purpose RNA imaging with a good balance of brightness, cost, and a well-established protocol, DFHBI-1T with the Broccoli aptamer is a strong contender.
-
When high signal-to-noise is paramount and background fluorescence is a major concern, the high affinity of the Mango/TO1-Biotin system makes it an attractive, albeit more expensive, option.
-
For experiments demanding high photostability, such as single-molecule tracking or long-term time-lapse imaging, the Corn/DFHO system is the preferred choice.
This guide provides the necessary data and protocols to make an informed decision based on the specific requirements of your research. As the field of RNA imaging continues to evolve, with new aptamers and fluorogens being developed, it is crucial to stay abreast of the latest advancements to harness the full potential of these powerful tools.
References
- 1. Live cell imaging of single RNA molecules with fluorogenic Mango II arrays. | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime ( DFHO ) - Amerigo Scientific [amerigoscientific.com]
- 3. Structural basis for high-affinity fluorophore binding and activation by RNA Mango - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFHO | Aptamer-based RNA Imaging | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorophore ligand binding and complex stabilization of the RNA Mango and RNA Spinach aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abpbio.com [abpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lucernatechnologies.com [lucernatechnologies.com]
- 13. pubs.acs.org [pubs.acs.org]
Cross-Validation of DFHBI-1T Data with qPCR and Northern Blot: A Comparative Guide
For researchers utilizing the innovative DFHBI-1T fluorescent aptamer system for RNA visualization and quantification, robust cross-validation with established techniques is paramount for data integrity. This guide provides a comprehensive comparison of the DFHBI-1T system with two gold-standard RNA analysis methods: quantitative polymerase chain reaction (qPCR) and Northern blotting. By understanding the principles, strengths, and limitations of each technique, researchers can effectively design experiments, interpret data, and ensure the validity of their findings.
The DFHBI-1T system offers real-time visualization of RNA in living cells by employing a fluorogenic molecule, DFHBI-1T, which exhibits enhanced fluorescence upon binding to a specific RNA aptamer, such as Broccoli or Spinach.[1][2][3] This method provides dynamic information on RNA localization and abundance. However, to correlate fluorescence intensity with absolute or relative RNA quantity, cross-validation with methods like qPCR and Northern blot is essential.[4]
Comparative Analysis of RNA Quantification Methods
Each of these techniques offers a different perspective on RNA analysis. The DFHBI-1T system excels in providing spatiotemporal information in live cells, while qPCR offers high sensitivity and throughput for quantification. Northern blotting, though more labor-intensive, provides valuable information about RNA size and integrity.
| Feature | DFHBI-1T with RNA Aptamer | Quantitative PCR (qPCR) | Northern Blot |
| Principle | Fluorophore (DFHBI-1T) binds to a specific RNA aptamer, inducing fluorescence. | Reverse transcription of RNA to cDNA followed by amplification and quantification using fluorescent probes or dyes.[5] | Separation of RNA by size via gel electrophoresis, transfer to a membrane, and detection with a labeled probe.[6][7] |
| Primary Output | Fluorescence intensity. | Cycle threshold (Ct) values, convertible to relative or absolute quantity. | Band intensity on a membrane, indicating size and relative abundance. |
| Live-cell Imaging | Yes.[1][3] | No. | No. |
| Sensitivity | Moderate to High.[8] | Very High.[9] | Low to Moderate.[9] |
| Quantitative Nature | Semi-quantitative to quantitative (with proper controls and validation). | Highly quantitative over a wide dynamic range.[9][10] | Semi-quantitative.[9] |
| Throughput | High (plate reader-based assays). | High (96- or 384-well plates).[11] | Low. |
| Information on RNA Integrity/Size | No. | No (indirectly through melt curve analysis). | Yes, provides information on transcript size, splice variants, and degradation.[7][9] |
| Cost per Sample | Moderate (reagent-dependent). | Low to Moderate. | High (labor and materials). |
| Hands-on Time | Low to Moderate. | Moderate. | High. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for RNA quantification using DFHBI-1T, qPCR, and Northern blot, as well as a logical flow for the cross-validation process.
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate comparison.
1. DFHBI-1T Staining and Imaging Protocol
This protocol is adapted for live-cell imaging of cells expressing an RNA aptamer like Broccoli.
-
Cell Culture and Transfection:
-
Plate cells in a suitable imaging dish (e.g., glass-bottom 96-well plate).
-
Transfect cells with a plasmid encoding the RNA of interest tagged with the Broccoli aptamer using a standard transfection reagent.
-
Culture cells for 24-48 hours to allow for expression of the aptamer-tagged RNA.
-
-
DFHBI-1T Staining:
-
Prepare a stock solution of DFHBI-1T (e.g., 50 mM in anhydrous DMSO).[1]
-
Dilute the DFHBI-1T stock solution in pre-warmed serum-free media to a final working concentration (typically 20-100 µM).[1][2][12]
-
Aspirate the old media from the cells and gently wash twice with pre-warmed PBS.
-
Add the DFHBI-1T working solution to the cells.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~472 nm, emission ~507 nm).[1]
-
For quantitative analysis, use a plate reader to measure fluorescence intensity from each well.
-
Normalize fluorescence intensity to cell number or a co-expressed fluorescent protein.
-
2. Quantitative PCR (qPCR) Protocol
This protocol outlines the steps for quantifying RNA levels using a two-step RT-qPCR approach.
-
RNA Extraction and DNase Treatment:
-
Lyse cells and extract total RNA using a column-based kit or Trizol reagent.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
In a sterile, RNase-free tube, combine up to 1 µg of total RNA, random primers or oligo(dT) primers, and RNase-free water.
-
Incubate at 65-70°C for 5-10 minutes to denature the RNA, then place on ice.
-
Add a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme.[11]
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 30-60 min, followed by enzyme inactivation at 85°C for 5 min).
-
-
qPCR Reaction and Analysis:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target RNA, and water.
-
Aliquot the master mix into a 96-well qPCR plate.
-
Add the diluted cDNA to the respective wells. Include no-template controls (NTC) and no-reverse-transcription (NRT) controls.[11]
-
Run the plate in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the resulting Ct values. Use the ΔΔCt method to determine the relative expression of the target RNA, normalized to a stable housekeeping gene.
-
3. Northern Blot Protocol
This protocol provides a general workflow for detecting a specific RNA molecule.
-
RNA Electrophoresis:
-
Isolate total RNA as described for qPCR.
-
Prepare a denaturing agarose gel containing formaldehyde.[7]
-
Mix 10-20 µg of total RNA per lane with an RNA loading buffer containing formaldehyde and a tracking dye.
-
Denature the RNA samples by heating at 65°C for 10-15 minutes, then chill on ice.
-
Load the samples onto the gel and perform electrophoresis until the dye front has migrated an adequate distance.
-
-
Transfer and Cross-linking:
-
Transfer the RNA from the gel to a positively charged nylon or nitrocellulose membrane overnight via capillary transfer using a high-salt buffer (e.g., 20x SSC).[6][13]
-
After transfer, rinse the membrane in a low-salt buffer (e.g., 2x SSC).
-
Immobilize the RNA to the membrane by baking at 80°C for 2 hours or by UV cross-linking.[6][13]
-
-
Hybridization and Detection:
-
Pre-hybridize the membrane in a hybridization buffer at the appropriate temperature (e.g., 42-68°C) for several hours to block non-specific binding sites.[14]
-
Prepare a labeled probe (e.g., radioactive, biotin, or digoxigenin) complementary to the target RNA.
-
Denature the probe and add it to the hybridization buffer.
-
Incubate the membrane with the probe solution overnight.
-
Wash the membrane with a series of washing buffers of increasing stringency to remove the unbound probe.
-
Detect the signal using an appropriate method (e.g., autoradiography for radioactive probes, or chemiluminescent detection for non-radioactive probes). Analyze the resulting bands for size and intensity.
-
By employing these comparative approaches, researchers can confidently validate their DFHBI-1T data, leading to a more complete and accurate understanding of RNA biology. This rigorous cross-validation is essential for advancing fundamental research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating DFHBI-Responsive RNA Light-Up Aptamers as Fluorescent Reporters for Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Guide to RT-qPCR Experimental Protocol ... [sbsgenetech.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. How Is Northern Blotting Used for RNA Detection? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. researchgate.net [researchgate.net]
- 13. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ruo.mbl.co.jp [ruo.mbl.co.jp]
A Comparative Guide to DFHBI-1T Performance for Live-Cell RNA Imaging in HeLa and HEK293 Cells
For researchers, scientists, and drug development professionals, the visualization of RNA in living cells is a critical tool for understanding cellular processes and developing novel therapeutics. The DFHBI-1T/Broccoli system offers a robust method for fluorescently labeling RNA in real-time. This guide provides a comprehensive comparison of DFHBI-1T's performance in two commonly used cell lines, HeLa and HEK293, and evaluates it against alternative RNA imaging technologies.
Quantitative Performance of DFHBI-1T and Alternatives
The performance of any live-cell imaging probe is dependent on several factors, including the photophysical properties of the fluorophore-aptamer complex and the cellular environment. While direct comparative studies of DFHBI-1T in HeLa versus HEK293 cells are limited, performance can be inferred from the inherent characteristics of the cell lines and the properties of the imaging system. Both HeLa and HEK293 cells are known to have high transfection efficiencies, which is a crucial factor for the successful expression of the RNA aptamer (e.g., Broccoli) that binds to DFHBI-1T.[1][2]
Photophysical Properties of DFHBI-1T with Broccoli Aptamer
The Broccoli aptamer, when bound to DFHBI-1T, forms a fluorescent complex that serves as the basis for RNA visualization. The key photophysical parameters of this complex are summarized below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 472 nm | [3] |
| Emission Maximum (λem) | 507 nm | [3] |
| Extinction Coefficient (ε) | 28,900 M⁻¹cm⁻¹ | [3] |
| Quantum Yield (Φ) | 0.41 | [3] |
| Dissociation Constant (Kd) | 305 ± 39 nM | [3] |
Comparison with Alternative Fluorogenic RNA Imaging Systems
Several alternatives to the DFHBI-1T/Broccoli system have been developed, offering a range of spectral properties and performance characteristics. A selection of these alternatives is presented below.
| System | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features | Reference(s) |
| Broccoli/DFHBI-1T | DFHBI-1T | 472 | 507 | Bright green fluorescence, good photostability, well-characterized. | [3] |
| Corn/DFHO | DFHO | ~545 | ~580 | Red-shifted fluorescence, high photostability. | [4] |
| Pepper/HBC620 | HBC620 | ~570 | ~620 | Red-shifted fluorescence, suitable for multiplexing. | [5] |
| Mango/TO1-Biotin | TO1-Biotin | ~510 | ~535 | High affinity binding, bright fluorescence. | [6] |
| Broccoli/BI | BI | 470 | 505 | Higher brightness in mammalian cells compared to DFHBI-1T. | [7] |
Experimental Protocols
The following are generalized protocols for expressing Broccoli-tagged RNA and imaging with DFHBI-1T in HeLa and HEK293 cells. Optimization may be required for specific experimental conditions.
Plasmid Transfection of Broccoli-tagged RNA
1. Cell Culture:
-
Culture HeLa or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Seeding:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
3. Transfection:
-
Transfect the cells with a plasmid encoding the Broccoli aptamer fused to the RNA of interest using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
For a single well of a 24-well plate, typically use 500 ng of plasmid DNA.
-
Follow the manufacturer's protocol for the chosen transfection reagent.
4. Post-Transfection:
-
Incubate the cells for 24-48 hours post-transfection to allow for expression of the Broccoli-tagged RNA.
Live-Cell Imaging with DFHBI-1T
1. Staining:
-
48 hours post-transfection, replace the culture medium with fresh, pre-warmed medium containing DFHBI-1T at a final concentration of 20-40 µM.
-
Incubate the cells for 30 minutes at 37°C to allow for DFHBI-1T to enter the cells and bind to the Broccoli aptamer.
2. Imaging:
-
Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~470/40 nm, Emission: ~525/50 nm).
-
Acquire images using minimal exposure times to reduce phototoxicity and photobleaching.
Visualizing the Workflow and Principles
To better understand the underlying processes, the following diagrams illustrate the mechanism of the DFHBI-1T/Broccoli system and the experimental workflow.
Mechanism of DFHBI-1T fluorescence activation.
Experimental workflow for live-cell RNA imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. RNA Imaging with Dimeric Broccoli in Live Bacterial and Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-gel imaging of RNA processing using Broccoli reveals optimal aptamer expression strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sniffing for Gene-Silencing Efficiency of siRNAs in HeLa Cells in Comparison with That in HEK293T Cells: Correlation Between Knockdown Efficiency and Sustainability of siRNAs Revealed by FRET-Based Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for DFHBI 1T
For Immediate Reference: Proper Handling and Disposal of DFHBI 1T
This compound is a fluorescent probe utilized for imaging RNA in living cells.[1] Its fluorescence is activated upon binding to specific RNA aptamers like Spinach2 or Broccoli. While Safety Data Sheets (SDS) indicate that this compound is not classified as a hazardous substance, it should be handled with care as with any laboratory chemical.[2] The following guide provides essential procedural information for its safe handling and disposal to ensure laboratory safety and compliance.
Chemical and Physical Properties
A clear understanding of a substance's properties is critical for its safe handling and disposal. Key quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉F₅N₂O₂ | |
| Molecular Weight | 320.21 g/mol | |
| CAS Number | 1539318-36-9 | |
| Appearance | Yellow to Orange Solid | [] |
| Storage Temperature | -20°C | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential to minimize environmental impact and maintain a safe laboratory environment.
-
Waste Identification and Segregation :
-
Solid Waste : Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions containing this compound, primarily those with DMSO, should be segregated into a dedicated, sealed, and clearly labeled hazardous waste container for organic or solvent waste. Do not mix with aqueous or other incompatible waste streams.
-
Contaminated Materials : Items such as pipette tips, gloves, and wipes that are contaminated with this compound should be collected in a designated, sealed waste bag for solid chemical waste.
-
-
Container Labeling :
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., DMSO), and the approximate concentration and volume.
-
-
Storage Pending Disposal :
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area away from general lab traffic.
-
Ensure containers are sealed to prevent evaporation of solvents.
-
-
Final Disposal :
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for chemical waste disposal.
-
Operational Plans and Experimental Protocols
Proper operational planning is crucial when working with any laboratory chemical. The following sections detail a standard workflow for preparing and using this compound in a typical cell imaging experiment, highlighting waste generation points.
Logical Workflow for this compound Handling and Disposal
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound and its associated waste streams.
Experimental Protocol: Preparation of this compound for Live Cell Imaging
This protocol details the steps for preparing and using this compound to image RNA in live cells expressing Spinach2-tagged RNA, a common application.[4]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Cells expressing Spinach2-tagged RNA cultured in a suitable vessel
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solution (e.g., 50 mM):
-
In a sterile microcentrifuge tube, dissolve the required mass of this compound powder in anhydrous DMSO to achieve a 50 mM concentration.[4] For example, to make 100 µL of a 50 mM stock, dissolve 1.60 mg of this compound (MW: 320.21) in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C, protected from light.[4]
-
Waste Generated : Contaminated pipette tips.
-
-
Preparation of Working Solution (e.g., 20 µM):
-
Aspirate the old medium from the cultured cells.
-
Wash the cells gently twice with pre-warmed PBS.[4]
-
Dilute the 50 mM stock solution with serum-free medium to prepare a 20 µM working solution. Prepare this solution fresh before use.[4]
-
Waste Generated : Contaminated pipette tips, tube, and aspirated medium/PBS (liquid waste).
-
-
Cell Staining and Imaging:
-
Add the 20 µM this compound working solution to the cells, ensuring the cell monolayer is completely covered.[4]
-
Incubate the cells for 10 minutes at 37°C in a 5% CO₂ humidified incubator.[4]
-
After incubation, aspirate the dye-containing medium and wash the cells three times with pre-warmed PBS.[4]
-
Replace the PBS with fresh cell culture medium or an appropriate imaging buffer.
-
Image the cells immediately using a fluorescence microscope with a GFP filter set.[4]
-
Waste Generated : Contaminated pipette tips, aspirated dye solution, and wash buffers (liquid waste).
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental protocol for live-cell imaging with this compound.
References
Essential Safety and Handling of DFHBI 1T: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of all laboratory reagents is paramount to ensuring a safe and efficient research environment. This document provides essential, immediate safety and logistical information for the handling and disposal of DFHBI 1T, a fluorescent probe for RNA imaging.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks associated with its handling.[1][2] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and appropriate disposal plans to ensure the safe and effective use of this compound in your research.
Personal Protective Equipment (PPE)
Even when working with non-hazardous chemicals, a comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in its solid, powdered form and when in solution.
| Body Part | PPE for Solid this compound | PPE for this compound Solutions | Rationale |
| Eyes | Safety glasses with side shields or safety goggles. | Safety glasses with side shields or safety goggles. | Protects against accidental splashes of the powder or solution into the eyes. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. For dry powders, any chemical-resistant glove is generally suitable. |
| Body | Laboratory coat. | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal handling conditions with adequate ventilation. A dust mask may be considered if handling large quantities of powder in an area with poor ventilation. | Not required. | This compound is a non-volatile solid. Good laboratory ventilation is typically sufficient. |
Operational Plan: From Receipt to Use
Proper handling procedures are critical for maintaining the integrity of the compound and ensuring user safety. The following workflow outlines the key steps for working with this compound.
Step-by-Step Guidance:
-
Receiving and Storage: Upon receipt, store this compound at -20°C in a tightly sealed container, protected from light.[3][4]
-
Preparation of Stock Solution:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
This compound is a crystalline solid.[4] To prepare a stock solution, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).[4]
-
Work in a well-ventilated area or a chemical fume hood when handling the solid powder to avoid inhalation of any airborne particles.
-
-
Experimental Use:
-
When diluting the stock solution or using it in experiments, continue to wear all recommended PPE.
-
Avoid direct contact with the solution and prevent the generation of aerosols.
-
-
Spill Cleanup:
-
In the event of a small spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with soap and water after the material has been removed.
-
Disposal Plan
While this compound is not classified as hazardous, it is imperative to follow your institution's specific guidelines for chemical waste disposal. Do not assume that non-hazardous waste can be disposed of in the regular trash or down the drain.
| Waste Type | Recommended Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container. |
| This compound Solutions | Collect in a clearly labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless permitted by your institution's EHS department. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste in a designated container. |
Disposal Workflow:
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. rndsystems.com [rndsystems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
